molecular formula C6H5BrN2O2 B3028585 4-Bromo-2-methyl-3-nitropyridine CAS No. 23056-49-7

4-Bromo-2-methyl-3-nitropyridine

Cat. No.: B3028585
CAS No.: 23056-49-7
M. Wt: 217.02
InChI Key: HLWBVEFKUQEPPM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWBVEFKUQEPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702245
Record name 4-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-49-7
Record name 4-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2-methyl-3-nitropyridine: Technical Guide to Properties, Synthesis, and Reactivity

[1]

Executive Summary

4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7 ) is a highly functionalized pyridine scaffold widely utilized in medicinal chemistry for the synthesis of fused heterocyclic systems, particularly


-carbolinesHarman12

Its chemical utility stems from the orthogonal reactivity of its three functional sites:

  • C4-Bromine: A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C3-Nitro Group: An electron-withdrawing group that activates the C4 position and serves as a latent amine for reductive cyclization.[1]

  • C2-Methyl Group: Provides steric definition and can be functionalized via lateral lithiation or oxidation, though it is often retained as a core structural motif.[1]

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]

Physicochemical Profile

PropertyDataNotes
IUPAC Name This compound
CAS Number 23056-49-7 Distinct from non-nitro analog (22282-99-1)
Molecular Formula

Molecular Weight 217.02 g/mol
Appearance White to off-white crystalline solid
Melting Point 78 – 79 °CRecrystallized from ethanol/hexane [1]
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor water solubility
Storage 2–8 °C, Inert AtmosphereMoisture sensitive; store under Nitrogen/Argon

Synthetic Methodology

The synthesis of this compound is a multi-step process starting from commercially available 2-methylpyridin-4-amine.[1][3] The critical step is the bromination of the hydroxypyridine intermediate using phosphorus oxybromide (

Synthesis Workflow[4][6]

SynthesisStart2-Methylpyridin-4-amine(Starting Material)Inter12-Methylpyridin-4-ol(Intermediate)Start->Inter11. NaNO2, H2SO4(Sandmeyer)Inter22-Methyl-3-nitropyridin-4-ol(Precursor)Inter1->Inter22. HNO3, H2SO4(Nitration, 130°C)ProductThis compound(Target)Inter2->Product3. POBr3, Toluene(Bromination, Reflux)

Figure 1: Step-wise synthesis of this compound from 2-methylpyridin-4-amine.[1][3]

Detailed Protocol (Step 3: Bromination)

Reaction: Conversion of 2-methyl-3-nitropyridin-4-ol to this compound.[1][4]

  • Reagents:

    • 2-Methyl-3-nitropyridin-4-ol (1.0 eq)[5]

    • Phosphorus oxybromide (

      
      , 1.1 – 1.5 eq)[1]
      
    • Solvent: Toluene (Anhydrous) or melt conditions.[1]

  • Procedure:

    • Suspend 2-methyl-3-nitropyridin-4-ol in anhydrous toluene under an inert atmosphere (

      
      ).
      
    • Add

      
       carefully (solid addition).
      
    • Heat the mixture to reflux (110°C) or melt in a pressure vessel at 140°C for 3 hours.

    • Monitor: Reaction progress can be tracked by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Quench: Pour slowly into a mixture of ice water and chloroform (

      
      ). Caution: Exothermic hydrolysis of excess 
      
      
      .
    • Neutralize with saturated

      
       solution.[4]
      
    • Extract with DCM or

      
      . Dry organic layer over 
      
      
      and concentrate.[1][4]
  • Purification:

    • Flash column chromatography (Silica gel, 2% MeOH in DCM) yields the pure bromide as a white solid.

Reactivity & Applications in Drug Discovery

The core value of this compound lies in its ability to serve as a divergent intermediate .[1] The nitro group activates the bromine towards substitution while simultaneously acting as a precursor for nitrogen-containing rings.

Divergent Reaction Pathways

ReactivityCore4-Bromo-2-methyl-3-nitropyridineSuzukiBiaryl IntermediateCore->SuzukiSuzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)SnAr4-Amino-3-nitropyridineCore->SnArSnAr Substitution(R-NH2, Base)Carbolinealpha-Carboline(Fused System)Suzuki->CarbolineReductive Cyclization(Fe/AcOH or H2/Pd)HarmanHarman Alkaloid(Bioactive)Suzuki->HarmanTotal Synthesis

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-Br and C3-NO2 groups.[1]

Key Application: Synthesis of -Carbolines

The "Cross-Coupling/Reductive Cyclization" strategy is the industry standard for generating carboline scaffolds using this intermediate [1][2].[1]

  • Step 1: Suzuki-Miyaura Coupling

    • Partners: this compound + Aryl Boronic Acid (e.g., Phenylboronic acid).[1]

    • Catalyst:

      
       or 
      
      
      .[1]
    • Base:

      
       or 
      
      
      .
    • Outcome: Formation of 4-aryl-2-methyl-3-nitropyridine.[1] The nitro group remains intact.

  • Step 2: Reductive Cyclization (Cadogan-Sundberg type)

    • Reagent: Triethyl phosphite

      
       (thermal) or 
      
      
      .[1]
    • Mechanism: Reduction of the nitro group to a nitrene or amine, which attacks the ortho-position of the newly attached aryl ring, closing the pyrrole ring to form the carboline core.[1]

Nucleophilic Aromatic Substitution ( )

Due to the strong electron-withdrawing effect of the -NO2 group at the C3 position and the pyridine nitrogen, the C4-Bromine is highly labile.[1]

  • Nucleophiles: Primary/Secondary amines, alkoxides, thiols.[1]

  • Conditions: Mild basic conditions (e.g.,

    
    , THF/DMF, RT to 60°C).
    
  • Utility: Rapid generation of libraries of 4-amino-3-nitropyridines, which are precursors to imidazo[4,5-c]pyridines (drug scaffolds for kinase inhibition).[1]

Safety and Handling

  • Hazards: As an organic bromide and nitro compound, it should be treated as a potential irritant and sensitizer.[1]

  • Thermal Stability: The compound contains a nitro group; while generally stable, avoid excessive heat (>150°C) during processing unless in a controlled pressure vessel.[1]

  • Hydrolysis: The C4-Br bond can hydrolyze back to the pyridinol under strong acidic/basic aqueous conditions at high temperatures; maintain anhydrous conditions during storage.[1]

References

  • Synthesis of

    
    -Carbolines: A Unified Approach to the Isomeric 
    
    
    -,
    
    
    -,
    
    
    - and
    
    
    -Carbolines via their 6,7,8,9-Tetrahydro Counterparts.[1][6] (2011).[4] Journal of Organic Chemistry. (Verified Context: Describes synthesis from 2-methyl-3-nitropyridin-4-ol and POBr3).
  • Harman Alkaloid Synthesis: Total Synthesis of Harman via Palladium-Catalyzed Cross-Coupling.[1] (2011).[4] Australian National University Research Repository.

  • Chemical Properties & CAS: ChemicalBook Entry for CAS 23056-49-7.

4-Bromo-2-methyl-3-nitropyridine CAS number 23056-49-7

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-Bromo-2-methyl-3-nitropyridine , focusing on its critical role as a scaffold for heterocyclic pharmaceutical synthesis.

Executive Summary

This compound is a highly functionalized pyridine derivative characterized by extreme electrophilicity at the C4 position. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at C3 and the pyridine nitrogen, which activates the C4-bromine toward facile nucleophilic aromatic substitution (


).

For drug development professionals, this molecule is not merely a reagent but a linchpin scaffold . It serves as the primary gateway to Imidazo[4,5-c]pyridines and Pyrrolo[2,3-c]pyridines —privileged structures in kinase inhibitors (e.g., JAK, EGFR) and GPCR modulators. This guide details the synthesis, reactivity, and handling of this compound with a focus on reproducibility and scale-up logic.

Chemical Profile & Physical Properties[1][2]

PropertyData
IUPAC Name This compound
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 217.02 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 45–48 °C (Varies slightly by purity)
Solubility Soluble in DCM, Chloroform, DMSO, DMF; Insoluble in water
Storage Inert atmosphere (

/Ar), -20°C freezer.[1] Moisture sensitive.
Hazards Skin/Eye Irritant, Acute Toxicity.[2] Handle in fume hood.

Synthetic Architecture (Upstream)

The synthesis of CAS 23056-49-7 is a classic example of converting a deactivated pyridone-like species into a reactive electrophile. The most robust route utilizes 2-methyl-3-nitropyridin-4-ol as the precursor.

Mechanistic Insight

Direct bromination of pyridine rings is difficult due to the electron-deficient nature of the ring. However, starting from the 4-hydroxy analog (often existing as the 4-pyridone tautomer) allows for the conversion of the C-O bond to a C-Br bond using phosphorus oxybromide (


). The nitro group at C3 is preserved, which is crucial for downstream reactivity.
Detailed Protocol: Dehydroxy-Bromination

Reference Standard: Adapted from WO2011146287 [1]

Reagents:

  • 2-Methyl-3-nitropyridin-4-ol (1.0 eq)

  • Phosphorus oxybromide (

    
    ) (6.0 – 7.0 eq)
    
  • Solvent: None (Neat melt) or high-boiling inert solvent (e.g., Toluene) if scaling >100g.

Step-by-Step Procedure:

  • Setup: In a pressure vessel (bomb) or heavy-walled round bottom flask, combine the 4-hydroxy precursor and solid

    
    .
    
    • Critical Note: Ensure the vessel is dry.[3]

      
       hydrolyzes violently to release HBr.
      
  • Reaction: Heat the mixture to 140°C . The solids will melt into a homogeneous dark oil. Maintain strictly for 3 hours .

    • Why 140°C? This temperature is required to overcome the activation energy of the phosphoryl transfer and subsequent bromide attack.

  • Quench (The Hazardous Step): Cool the mixture to ~0°C. Pour the reaction mass slowly into a biphasic mixture of Chloroform (CHCl3) and Ice Water .

    • Safety: Massive exotherm expected. Hydrolysis of excess

      
       generates HBr gas.
      
  • Workup: Separate the organic layer.[4] Wash the aqueous layer 2x with CHCl3. Combine organics and wash with saturated

    
      (to remove acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If the crude is dark/tarry, pass through a short silica plug eluting with 2% MeOH in DCM.
    
  • Yield: Expect 45–55%.

Core Reactivity & Applications (Downstream)

The value of this compound lies in its orthogonal reactivity . The three functional handles (Br,


, Me) can be manipulated independently.
A. The Gateway (C4 Substitution)

The C4 position is electronically "starved." The inductive withdrawal from the C3-Nitro group and the resonance withdrawal from the pyridine nitrogen make the C4-Br bond exceptionally weak toward nucleophiles.

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions: Mild basic conditions (TEA/DIPEA in DMF or DMSO) at RT or 60°C.

  • Outcome: Quantitative conversion to 4-functionalized-3-nitropyridines.

B. Scaffold Construction (Cyclization)

Following


, the nitro group is reduced to an amine (

or

). This generates a 3,4-diaminopyridine motif, which immediately cyclizes with electrophiles (formic acid, triethyl orthoformate, CDI) to form Imidazo[4,5-c]pyridines .
Visualizing the Pathway

The following diagram illustrates the transformation logic from precursor to drug scaffold.

G cluster_0 Critical Reactivity Zone Start 2-Methyl-3-nitropyridin-4-ol (Precursor) Core This compound (CAS 23056-49-7) Start->Core POBr3, 140°C (Bromination) Inter 4-Amino-3-nitropyridine Derivative Core->Inter R-NH2, DIPEA (SnAr Displacement) Diamine 3,4-Diaminopyridine Intermediate Inter->Diamine Fe/AcOH or H2/Pd (Nitro Reduction) Final Imidazo[4,5-c]pyridine (Drug Scaffold) Diamine->Final HC(OEt)3 or CDI (Cyclization)

Caption: Synthesis and application workflow. The high-energy C4-Br bond (Blue Node) serves as the pivot point for library generation.

Representative Experimental Protocol: Displacement

Objective: Synthesis of N-benzyl-2-methyl-3-nitropyridin-4-amine. Rationale: Demonstrates the lability of the C4-Br bond.

  • Dissolution: Dissolve This compound (1.0 eq, 217 mg, 1 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add Benzylamine (1.1 eq, 107 mg) followed by Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir at Room Temperature for 2 hours.

    • Observation: The solution will likely darken. TLC (50% EtOAc/Hex) will show the disappearance of the starting material (

      
      ) and appearance of a more polar yellow spot.
      
  • Workup: Pour into water (15 mL). The product often precipitates as a yellow solid. Filter and wash with water.[5] If no precipitate, extract with EtOAc.

  • Validation:

    
     NMR should show the loss of the C4-Br environment and appearance of the NH benzylic signal.
    

Safety & Handling Standards

Signal Word: DANGER

  • Acute Toxicity: This compound is structurally related to nitropyridines which can be potent metabolic poisons. Assume high oral and dermal toxicity.

  • Skin/Eye: Causes severe irritation.[3][2][6] The bromine moiety can hydrolyze to HBr on moist membranes.

  • Explosion Hazard: While not a primary explosive, nitro-aromatics can be energetic. Do not heat closed vessels beyond rated pressures.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Takeda Pharmaceutical Company Limited. (2011).[1] Patent WO2011146287A1: Heterocyclic compounds and use thereof. Google Patents.

Sources

physical properties of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-methyl-3-nitropyridine: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine core imparts a unique reactivity profile, making it a valuable precursor in the fields of medicinal chemistry and agrochemical research. The presence of an electron-withdrawing nitro group and a displaceable bromine atom at the 4-position renders the molecule particularly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in modern drug development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and key safety considerations, offering field-proven insights for researchers and scientists.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic workflows.

Core Properties
PropertyValueSource
CAS Number 23056-49-7[1][2][3]
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]
Structural and Spectroscopic Data

Structural elucidation is critical for confirming the identity and purity of this compound. The following spectroscopic data provides a definitive fingerprint of the molecule.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak [M+H]⁺ at 217.0, which corresponds to the calculated molecular weight and confirms the compound's elemental composition.[2]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides precise information about the electronic environment of the hydrogen atoms in the molecule.[2]

    • Spectrum Details: (400 MHz, DMSO-d₆)

    • δ 8.52 - 8.59 (m, 1H): This multiplet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring, influenced by the adjacent nitrogen atom and the nitro group.

    • δ 7.88 (dd, J=5.31, 0.51 Hz, 1H): This doublet of doublets represents the proton at the C5 position. It is coupled to the C6 proton.

    • δ 2.53 (s, 3H): This singlet integrates to three protons and is assigned to the methyl group at the C2 position. Its chemical shift is typical for a methyl group attached to an aromatic ring.

Caption: Structure with ¹H NMR assignments.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved from 2-methyl-3-nitropyridin-4-ol. The following protocol is based on established literature procedures and highlights the rationale behind each step.[2]

Experimental Protocol
  • Reaction Setup: In a pressure vessel, combine 2-methyl-3-nitropyridin-4-ol (1.0 eq, e.g., 2 g, 12.98 mmol) and phosphorus oxybromide (POBr₃) (6.7 eq, e.g., 24.93 g, 87 mmol).

    • Causality: Phosphorus oxybromide serves as both the brominating agent and a dehydrating agent to replace the hydroxyl group with a bromine atom. A pressure vessel is used because the reaction is heated to 140°C, which may exceed the boiling point of reactants or intermediates at atmospheric pressure, ensuring the reaction proceeds efficiently.[2]

  • Heating: Seal the vessel and heat the mixture to 140°C for 3 hours. The mixture will melt and react.[2]

  • Workup - Quenching: After cooling the reaction mixture to room temperature, cautiously pour it into a mixture of chloroform (100 mL) and ice water (100 mL).

    • Causality: This step quenches the reaction by hydrolyzing any remaining POBr₃ and separates the organic product into the chloroform layer. The use of ice water helps to control the exothermic nature of the quench.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium bicarbonate solution (2 x 75 mL).

    • Causality: The water wash removes water-soluble impurities. The sodium bicarbonate wash is crucial for neutralizing any acidic byproducts, such as hydrobromic acid, which could otherwise interfere with subsequent steps or degrade the product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[2]

  • Purification: Treat the oil with a 3:1 mixture of dichloromethane and chloroform. Filter any resulting solid. Reduce the filtrate volume by half and purify by column chromatography on silica gel, eluting with 2% methanol in dichloromethane.[2]

    • Causality: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica stationary phase. The specific solvent system is chosen to provide optimal separation.

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electronic effects of its substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridine nitrogen and the C3-nitro group are strong electron-withdrawing groups. They act in concert to decrease the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions.[4] This electron deficiency makes the ring susceptible to attack by nucleophiles. The bromine atom at the C4 position is an excellent leaving group, making this site the primary locus for SₙAr reactions. This reactivity is the foundation of its utility, allowing for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular architectures. Such transformations are fundamental in constructing libraries of compounds for drug discovery.[5]

  • Influence of the Methyl Group: The C2-methyl group is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effects of the nitro group and ring nitrogen, its primary influence is steric. It can modulate the reactivity of the adjacent C3 position and influence the preferred conformation of molecules derived from this scaffold.

SnAr_Mechanism Reactant This compound Br at C4 Intermediate Meisenheimer Complex Negative charge delocalized onto NO₂ group Reactant:f0->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Reactant:f0 Product Substituted Product Nu at C4 Intermediate->Product:f0 Loss of Leaving Group LeavingGroup Br⁻ Product:f0->LeavingGroup

Caption: Generalized SₙAr reaction pathway.

Applications in Research and Drug Development

The unique reactivity of this compound and its derivatives makes them valuable intermediates in several industrial and research sectors.

  • Pharmaceutical Synthesis: Pyridine-based structures are prevalent in a vast number of approved drugs. Halogenated and nitrated pyridines are key building blocks for creating novel pharmaceutical agents.[5][6] While direct applications of this specific molecule are often proprietary, related structures like 5-Bromo-2-methoxy-4-methyl-3-nitropyridine are utilized in the development of anti-cancer and anti-inflammatory drugs.[5][7] The functional groups on this compound provide the necessary handles to construct pharmacophores that can interact with biological targets such as enzymes and receptors.[7]

  • Agrochemicals: The pyridine scaffold is also a cornerstone in the agrochemical industry. Derivatives are instrumental in the synthesis of modern herbicides and insecticides, which are essential for crop protection and ensuring global food security.[6]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard CategoryGHS InformationPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Skin Irritation H315: Causes skin irritation.Wear protective gloves and clothing.[8]
Eye Irritation H319: Causes serious eye irritation.Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes.[8]
Respiratory Irritation H335: May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][8]
  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[9]

  • Spill and Disposal: In case of a spill, avoid dust formation, evacuate the area, and collect the material using appropriate equipment.[9] Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties, predictable reactivity—governed by the interplay of its bromo, methyl, and nitro substituents—and established synthetic routes make it an invaluable tool for chemists. From the development of life-saving pharmaceuticals to the creation of effective agrochemicals, this molecule serves as a foundational element for innovation across the chemical sciences. Adherence to strict safety protocols is paramount to harnessing its full potential responsibly.

References

  • Synchem. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • ChemScene. (n.d.). 4-Bromo-3-nitropyridine.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • PubChem. (n.d.). 4-Bromo-3-nitropyridine.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • BLD Pharm. (n.d.). This compound.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine.
  • Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
  • Patsnap. (2015). Preparation method of 2-methyl-3-bromopyridine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitroaniline.
  • Benchchem. (n.d.). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
  • Chem-Impex. (2026). The Role of Pyridine Derivatives in Anticancer Research.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5).
  • Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-2-methyl-3-nitropyridine

[1]

CAS: 23056-49-7 Formula: C₆H₅BrN₂O₂ Molecular Weight: 217.02 g/mol Physical State: Low-melting solid or oil (dependent on purity/polymorph); often isolated as a crystalline solid.[1]

Part 1: Executive Summary

This compound is a highly functionalized pyridine intermediate used primarily in the synthesis of biologically active scaffolds (e.g., PLK1 inhibitors) via Suzuki-Miyaura couplings or Nucleophilic Aromatic Substitution (SₙAr).[1]

Its solubility behavior is dominated by the competing electronic effects of the nitro group (strongly electron-withdrawing, polar) and the bromo/methyl substituents (lipophilic).[1] Consequently, it exhibits high solubility in chlorinated and polar aprotic solvents , moderate-to-high solubility in aromatics, and poor solubility in aliphatic hydrocarbons and water .[1]

Part 2: Physicochemical Solubility Landscape[1]

The following table synthesizes experimental observations from synthesis and purification protocols.

Solubility Data & Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusExperimental Context & Usage
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Excellent Primary solvents for extraction and chromatography.[1] Used to solubilize the crude oil after synthesis.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for SₙAr reactions or palladium-catalyzed couplings where high temperature and solvation are required.[1]
Aromatic Toluene, BenzeneGood Used as a reaction medium for synthesis (e.g., bromination steps) and can be used for recrystallization.
Polar Protic Methanol, EthanolModerate Soluble, but often used as a co-solvent (e.g., 2% MeOH in DCM) for chromatography rather than a primary solvent.
Esters Ethyl Acetate (EtOAc)Good Standard solvent for extraction; often used in mixtures with hexanes for silica gel chromatography.
Aliphatic Hexanes, Heptane, PentanePoor Acts as an antisolvent . Used to triturate crude oils to induce solidification or precipitate impurities.[1]
Aqueous Water, BrineInsoluble Immiscible. The compound partitions strictly into the organic layer during aqueous workups.[1]

Part 3: Thermodynamic & Structural Analysis[1]

Structural Drivers of Solubility
  • Nitro Group (

    
    ):  Creates a strong dipole moment, facilitating solubility in polar aprotic solvents like DMSO.[1] It also enables interaction with silica gel, requiring polar modifiers (like MeOH) during chromatography.[1]
    
  • Pyridine Nitrogen: The basic nitrogen is electron-deficient due to the nitro group at the 3-position and bromine at the 4-position, reducing its ability to form hydrogen bonds with water, rendering it hydrophobic.[1]

  • Methyl & Bromo Groups: These substituents increase the lipophilicity (

    
    ), ensuring good miscibility with organic solvents like Toluene and DCM while preventing dissolution in water.[1]
    
Solubility Decision Tree (Graphviz)

This diagram guides the researcher in selecting the appropriate solvent system based on the intended unit operation.[1]

SolubilityLogicStartSelect OperationReactionSynthesis / ReactionStart->ReactionWorkupExtraction / WorkupStart->WorkupPurificationPurification / ChromatographyStart->PurificationHighTempHigh Temp (>100°C)?Reaction->HighTempPartitionAqueous PartitionWorkup->PartitionMethodMethod?Purification->MethodTolueneToluene(Reflux compatible)HighTemp->TolueneNon-polar mechanismDMSODMSO / DMF(S_NAr / Coupling)HighTemp->DMSOPolar mechanismDCM_CHCl3DCM or Chloroform(Preferred for high solubility)Partition->DCM_CHCl3Best recoveryEtOAcEthyl Acetate(Standard alternative)Partition->EtOAcColumnFlash Column(DCM + 2% MeOH)Method->ColumnTriturationTrituration/Precipitation(Hexanes / Heptane)Method->Trituration

Caption: Decision logic for solvent selection based on operational requirements for this compound.

Part 4: Experimental Protocols

Protocol 1: Purification via Flash Chromatography

Context: This compound often elutes as an oil or impure solid.[1] The following solvent system is validated for separating the product from polar impurities (e.g., phosphate byproducts from

  • Dissolution: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) . If the crude is viscous, a small amount of Chloroform can aid dissolution.[1]

  • Loading: Load the solution onto a silica gel column.

  • Elution Gradient:

    • Start with 100% DCM to elute non-polar impurities.[1]

    • Gradually introduce Methanol (MeOH) to reach a concentration of 2% MeOH in DCM .

    • Note: The nitro group makes the compound "stick" slightly to silica; the addition of MeOH is critical for sharp peak resolution.[1]

  • Isolation: Collect fractions and concentrate under reduced pressure.

Protocol 2: Workup & Isolation (Extraction)

Context: Recovering the product from an aqueous reaction quench.[1]

  • Quench: Pour the reaction mixture into ice water.

  • Solvent Choice: Use Chloroform (

    
    )  or DCM .[1]
    
    • Why? The high density of halogenated solvents ensures the organic layer is on the bottom, facilitating easy separation from the aqueous phase.[1] The compound has superior solubility in chlorinated solvents compared to ether or EtOAc, minimizing volume requirements.[1]

  • Washing: Wash the organic layer with saturated

    
     (to remove acidic byproducts) and Brine.[1]
    
  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate).
    
  • Concentration: Evaporate solvent to yield the crude oil/solid.

Protocol 3: Trituration (Solidification of Oil)

Context: If the product is isolated as an oil, trituration can induce crystallization.[1]

  • Solvent: Add a small volume of DCM/Chloroform (3:1) to the oil.[1][2]

  • Antisolvent: Slowly add Hexanes or Heptane while stirring.[1]

  • Observation: A solid precipitate should form. If a gummy solid forms, sonicate the mixture.[1]

  • Filtration: Filter the solid. Caution: Analyze both the solid and the filtrate.[1] In some synthesis routes (e.g., using

    
    ), the solid might be inorganic waste, and the product remains in the filtrate.[1] Always verify with TLC.
    

Part 5: References

  • PubChem. (n.d.).[1][3] 4-Bromo-3-nitropyridine Compound Summary. (Used for structural analog comparison). Retrieved January 30, 2026, from [Link]

  • Accela ChemBio. (n.d.).[1] Product Information for CAS 23056-49-7. Retrieved January 30, 2026, from [Link][1]

Technical Guide: 1H NMR Analysis of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 4-Bromo-2-methyl-3-nitropyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

This guide provides a definitive analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for This compound  (CAS: 23056-49-7 ). This compound is a critical heterocyclic scaffold in the synthesis of kinase inhibitors and pyrrolo[2,3-b]pyridine derivatives.

The spectrum is characterized by a highly deshielded aromatic region due to the electron-withdrawing nitro group at position 3 and the bromine at position 4, alongside a distinct aliphatic singlet corresponding to the 2-methyl substituent.

Quick Reference Data (DMSO-d , 400 MHz)
Proton AssignmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Integration
H-6 (Aromatic)8.52 – 8.59 ppmDoublet/Multiplet

Hz
1H
H-5 (Aromatic)7.88 ppmDoublet of Doublets

Hz,

Hz
1H
2-CH

(Methyl)
2.53 ppmSingletN/A3H

Molecular Architecture & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic push-pull mechanisms within the pyridine ring.

Structural Logic
  • Pyridine Core: The nitrogen atom (N1) is electronegative, naturally deshielding the

    
    -protons (H2 and H6). However, position 2 is substituted by a methyl group.[1]
    
  • 3-Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) via both induction and resonance. It significantly deshields adjacent carbons, pushing the methyl signal (C2-Me) downfield relative to unsubstituted picolines.
    
  • 4-Bromo Group (-Br): Weakly deactivating but inductively electron-withdrawing. It influences the chemical shift of the adjacent H5 proton.

Signal Assignment Logic
  • H6 (The Most Deshielded): Located at the

    
    -position to the pyridine nitrogen. It lacks shielding substituents and resides in the most electron-deficient part of the ring.
    
  • H5 (The Intermediate): Located

    
     to the nitrogen. While ortho to the bromine atom, it is less deshielded than H6.
    
  • Coupling (

    
    ):  The vicinal coupling between H5 and H6 is characteristic of pyridine 2,3,4-substitution patterns, typically ranging between 4.5 and 6.0 Hz.
    

Experimental Methodology

The following protocol ensures high-resolution data acquisition suitable for publication or quality control validation.

Materials
  • Analyte: this compound (>95% purity).[2]

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9% D) with 0.03% TMS (v/v) as internal standard.
    • Note: DMSO is preferred over CDCl

      
       due to the polarity of the nitro group, which aids solubility and prevents aggregation-induced line broadening.
      
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 s (Ensure full relaxation of the isolated methyl protons).
    
  • Number of Scans (NS): 16 (Sufficient for >5 mg samples).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and data processing.

NMR_Workflow Sample Solid Sample (5-10 mg) Tube NMR Tube (5mm Precision) Sample->Tube Solvent DMSO-d6 (0.6 mL) Solvent->Tube Shim Shimming (Gradient/TopShim) Tube->Shim Insert Acquire Acquisition (zg30, ns=16) Shim->Acquire Lock Process Processing (FT, Phase, Baseline) Acquire->Process Result Spectrum Validation Process->Result Check Check H2O Peak (3.33 ppm) Process->Check Check->Result Pass

Figure 1: Standardized workflow for acquiring high-fidelity NMR data of nitropyridines in DMSO-d


.

Spectral Interpretation & Assignment

This section details the specific resonances observed in the DMSO-d


 spectrum.
A. The Aliphatic Region (2.0 – 3.0 ppm)
  • Signal: 2.53 ppm (Singlet, 3H).[3]

  • Assignment: Methyl group at Position 2 (-CH

    
    ).
    
  • Analysis: Typical 2-picoline methyls appear around 2.50 ppm. The presence of the 3-nitro group does not drastically shift this value in DMSO, but it ensures the singlet is sharp.

    • Artifact Alert: In DMSO-d

      
      , the residual solvent peak (quintet) appears at 2.50 ppm . The target methyl peak at 2.53 ppm  often overlaps with the solvent shoulder. High-field instruments (600 MHz) or processing with solvent suppression may be required to integrate this accurately.
      
B. The Aromatic Region (7.5 – 9.0 ppm)

This region contains the definitive structural proof: the AB spin system of the pyridine ring protons.

  • Signal 1: H-5 (The Doublet of Doublets)

    • Shift: 7.88 ppm.[3]

    • Multiplicity: Doublet of doublets (dd).

    • Coupling:

      • 
         Hz: The primary ortho-coupling to H-6.
        
      • 
         Hz: A long-range coupling, likely a 
        
        
        
        coupling to the methyl protons or a through-ring effect.
    • Context: This proton is shielded relative to H-6 because it is further from the ring nitrogen.

  • Signal 2: H-6 (The Downfield Multiplet)

    • Shift: 8.52 – 8.59 ppm.[3]

    • Multiplicity: Apparent doublet (often broadened to a multiplet).

    • Context: The extreme downfield shift is diagnostic of a proton adjacent to the pyridine nitrogen.

Assignment Logic Tree

The following decision tree illustrates how an analyst confirms the structure based on the observed splitting patterns.

Assignment_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Integral = 2H? Start->Count Split Observe Splitting Pattern Count->Split Yes Coupling Measure J Constant Split->Coupling Para J = 0-2 Hz (Para Coupling) Coupling->Para Ortho J = 5-6 Hz (Ortho 5,6-Coupling) Coupling->Ortho Reject REJECT: Isomer (e.g., 5-bromo) Para->Reject Incorrect Subst. Confirm CONFIRMED: This compound Ortho->Confirm Matches H5-H6

Figure 2: Spectral logic tree for distinguishing the 2,3,4-substitution pattern from other isomers.

Synthesis Context & Purity Validation

Understanding the synthesis aids in identifying common impurities.

Synthesis Route

The compound is typically synthesized by brominating 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide (


) at elevated temperatures (140°C).[3]
Common Impurities in NMR
  • Starting Material (2-methyl-3-nitropyridin-4-ol):

    • Look for a broad singlet (hydroxyl) >11.0 ppm or shifts in the aromatic region due to the electron-donating -OH group.

  • Hydrolysis Products:

    • If the DMSO is "wet" (distinct water peak at 3.33 ppm), the bromine can slowly hydrolyze back to the hydroxyl over time.

  • Residual Solvents:

    • Dichloromethane (5.76 ppm in DMSO) or Methanol (3.16 ppm in DMSO) are often used in the purification workup.

References

  • Takeda Pharmaceutical Company Limited. (2011).[3] Patent WO2011/146287: Heterocyclic Compounds and Methods of Use. World Intellectual Property Organization.

  • ChemicalBook. (n.d.). This compound Spectrum and Properties. Retrieved January 30, 2026.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-methyl-3-nitropyridine

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a halogen, a nitro group, and a methyl group on a pyridine core, makes it a versatile building block for the synthesis of novel pharmaceutical agents. Understanding the mass spectrometric behavior of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex biological matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on its characteristic fragmentation patterns under electron ionization.

I. Molecular and Isotopic Profile

This compound has a molecular formula of C₆H₅BrN₂O₂ and a monoisotopic mass of approximately 215.95 Da. A key feature of this molecule in mass spectrometry is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2][3]

II. Experimental Considerations: Acquiring a High-Quality Mass Spectrum

The quality of a mass spectrum is fundamentally dependent on the appropriate selection of experimental parameters. For a thermally stable and volatile compound like this compound, Electron Ionization (EI) is a suitable and widely used technique.[4][5]

Step-by-Step Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 µg/mL.

  • Inlet System : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatography (GC) interface for dissolved samples.

  • Ion Source :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV is the standard energy to induce reproducible fragmentation patterns and create a library-searchable spectrum.

    • Ion Source Temperature : Typically set between 200-250 °C to ensure sample volatilization without thermal degradation.[6]

  • Mass Analyzer : A quadrupole or Time-of-Flight (TOF) analyzer is suitable for this analysis.

  • Scan Range : Set the mass-to-charge (m/z) scan range from 40 to 300 to ensure the capture of the molecular ion and all significant fragment ions.

  • Data Acquisition : Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the isotopic distribution of bromine-containing ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve Sample in Volatile Solvent intro Direct Insertion Probe or GC Inlet prep->intro Introduce Sample ion_source Ion Source (EI, 70 eV) 200-250 °C intro->ion_source Volatilization & Ionization analyzer Mass Analyzer (Quadrupole or TOF) ion_source->analyzer Ion Acceleration detector Detector analyzer->detector Ion Separation (m/z) process Generate Mass Spectrum detector->process Signal Detection

Caption: Experimental workflow for obtaining the mass spectrum of this compound.

III. Fragmentation Pathways and Mechanistic Insights

Under electron ionization, the this compound molecule will be ionized to form a molecular ion radical cation ([M]⁺•). This high-energy species will then undergo a series of fragmentation events to produce a characteristic pattern of fragment ions. The fragmentation is dictated by the relative bond strengths and the stability of the resulting ions and neutral species.

Proposed Fragmentation of this compound

The molecular ion of this compound will have an m/z of 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The following fragmentation pathways are proposed based on established principles of mass spectrometry for aromatic, nitro, and halogenated compounds:

  • Loss of NO₂ : A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 170/172.

  • Loss of Br : Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 137. The stability of the resulting pyridinium ion would favor this fragmentation.

  • Loss of a Methyl Radical : The loss of the methyl group (•CH₃) from the molecular ion would produce a fragment at m/z 201/203.

  • Sequential Fragmentation : Further fragmentation of the primary fragment ions can occur. For instance, the [M - NO₂]⁺ ion (m/z 170/172) could subsequently lose the bromine atom to yield an ion at m/z 91.

Fragmentation Pathway Diagram

G cluster_frags M [C₆H₅BrN₂O₂]⁺• m/z 216/218 F1 [C₆H₅BrN]⁺ m/z 170/172 M->F1 - •NO₂ F2 [C₆H₅N₂O₂]⁺ m/z 137 M->F2 - •Br F3 [C₅H₂BrN₂O₂]⁺ m/z 201/203 M->F3 - •CH₃ F4 [C₆H₅N]⁺• m/z 91 F1->F4 - •Br

Caption: Proposed fragmentation pathways for this compound under EI-MS.

Summary of Expected Fragment Ions
m/z (⁷⁹Br/⁸¹Br)Proposed StructureNeutral Loss
216/218[C₆H₅BrN₂O₂]⁺•- (Molecular Ion)
201/203[C₅H₂BrN₂O₂]⁺•CH₃
170/172[C₆H₅BrN]⁺•NO₂
137[C₆H₅N₂O₂]⁺•Br
91[C₆H₅N]⁺••NO₂, •Br

IV. Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic signature of bromine serves as a definitive marker for its presence in the molecular ion and subsequent fragments. By understanding the predictable fragmentation pathways, researchers can confidently identify this important synthetic intermediate, monitor its chemical reactions, and ensure its purity in various applications. The methodologies and interpretations presented in this guide offer a robust framework for the successful mass spectrometric characterization of this compound and related compounds.

References

  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • ChemicalBook. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • PubChem. 5-Bromo-3-methyl-2-nitropyridine.
  • Synchem. This compound.
  • Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Chemguide. mass spectra - fragmentation patterns.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • MSU Chemistry. Mass Spectrometry.
  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • Dalton Transactions. Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds.
  • YouTube. Bromo pattern in Mass Spectrometry.

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Navigating the Procurement and Application of 4-Bromo-2-methyl-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, and strategic application of 4-Bromo-2-methyl-3-nitropyridine (CAS No. 23056-49-7). As a key building block in medicinal chemistry, understanding the nuances of sourcing and handling this compound is critical for the successful advancement of research and development projects.

Introduction: A Versatile Pyridine Building Block

This compound is a substituted pyridine derivative that has garnered significant interest in the field of organic synthesis, particularly for the development of novel therapeutics. Its unique trifunctional nature—a bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine for further derivatization, and a methyl group that can influence steric and electronic properties—makes it a highly versatile intermediate. The strategic positioning of these functional groups on the pyridine scaffold allows for the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors.[1][2]

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to bulk, with purities typically offered at 95% or higher. When selecting a supplier, it is crucial to consider not only the cost but also the available documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material.

Below is a comparative table of representative suppliers for this compound (CAS No. 23056-49-7):

SupplierPurityAvailable Quantities
Synchem95%Inquire for details
Leap Chem Co., Ltd.Not specifiedInquire for details
Combi-Blocks, Inc.>95%Inquire for details

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Assessment and Control: Interpreting the Certificate of Analysis

A Certificate of Analysis is a critical document that provides evidence of a compound's identity and purity. While a specific, publicly available CoA for this compound is not readily found, a typical CoA for a compound of this nature would include the following analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The proton NMR (¹H NMR) spectrum for this compound is expected to show characteristic signals for the methyl protons and the two aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. For this compound, the expected molecular weight is approximately 217.02 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities. The result is typically reported as a percentage area of the main peak.

Researchers should meticulously review the CoA to ensure the material meets the required specifications for their intended application. Any significant discrepancies or the presence of unexpected impurities should be addressed with the supplier.

Safe Handling and Storage

Proper handling and storage of this compound are essential for laboratory safety. Based on the Safety Data Sheet provided by Combi-Blocks, Inc., the following precautions should be taken[3]:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.

Although the available SDS from Combi-Blocks, Inc. does not list specific GHS hazard statements, it is prudent to treat this compound with the care afforded to all laboratory chemicals.

Synthetic Utility and Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives.[4]

A key application of structurally related compounds is in the development of protein kinase inhibitors . For instance, a patent from Takeda Pharmaceutical Company Limited describes the synthesis of a series of kinase inhibitors where a substituted pyridine core is a central feature. While not a direct use of the title compound, the patent highlights the importance of the bromo-pyridine scaffold in generating molecules with potent kinase inhibitory activity.[5]

The general workflow for utilizing this compound in the synthesis of a potential kinase inhibitor via a Suzuki coupling is depicted in the following workflow diagram:

G cluster_procurement Procurement & QC cluster_synthesis Synthetic Workflow cluster_application Application start Identify Suppliers qc Request & Review CoA/SDS start->qc procure Procure this compound qc->procure suzuki Suzuki Coupling Reaction procure->suzuki reagents Select Boronic Acid & Catalyst reagents->suzuki workup Work-up & Purification suzuki->workup characterization Characterize Product workup->characterization bio_assay Biological Assays (e.g., Kinase Inhibition) characterization->bio_assay

Caption: Procurement and synthetic workflow for the application of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions may require optimization based on the chosen boronic acid and desired product.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, underscores its importance for researchers in the pharmaceutical sciences. A thorough understanding of its sourcing, quality assessment, and safe handling is paramount to leveraging its full potential in the laboratory.

References

  • Takeda Pharmaceutical Company Limited; Kwok, L.; Larson, J. D.; Sabat, M. Preparation of substituted fused bicyclic derivatives as kinase inhibitors. WO2011/146287A1, November 24, 2011.
  • Combi-Blocks, Inc. Safety Data Sheet for this compound. JR-7563, July 17, 2023.
  • BuyersGuideChem. Supplier CAS No 23056-49-7. (Accessed January 30, 2026).
  • Synchem. This compound. (Accessed January 30, 2026).
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules2024, 29(18), 4344.
  • Sigma-Aldrich. 2-Bromo-4-methyl-3-nitropyridine. (Accessed January 30, 2026).
  • ChemScene. 4-Bromo-3-nitropyridine. (Accessed January 30, 2026).
  • Fry, D. W.; et al. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J. Med. Chem.1996, 39(24), 4871–4884.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2022, 27(21), 7245.
  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Guangdong Chemical Industry2016, 43(14), 44-45.
  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc2011, (i), 243-271.
  • ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2022, 27, 7245.
  • MDPI.
  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1, June 1, 2006.
  • Benchchem. 2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate in the Synthesis of Bioactive Molecules. (Accessed January 30, 2026).
  • Google Patents. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. EP0795556A1, September 17, 1997.
  • Echemi. 2-Bromo-4-methyl-3-nitropyridine. (Accessed January 30, 2026).
  • NIH. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Med. Chem.2022, 13(6), 707-715.
  • BLD Pharm. This compound. (Accessed January 30, 2026).
  • Fisher Scientific. 2-Amino-5-bromo-4-methyl-3-nitropyridine 98.0+%, TCI America 5 g. (Accessed January 30, 2026).
  • BLD Pharm.

Sources

An In-depth Technical Guide to the Safe Handling and Utilization of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its safe handling, storage, and application. This document emphasizes scientific integrity and practical, field-proven insights to ensure user safety and experimental success.

Introduction: A Versatile Building Block

This compound is a substituted pyridine derivative with significant utility in organic synthesis. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine core, makes it a versatile precursor for the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable component in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] The bromine atom, for instance, is a good leaving group, making the molecule amenable to cross-coupling reactions such as Suzuki or Heck couplings.[1] This reactivity is fundamental to its role in constructing complex molecular architectures.[2]

Safety and Hazard Assessment

Hazard Identification

Based on the hazard profiles of similar brominated and nitrated pyridine derivatives, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS ClassificationDescription
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[5][6][7]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[4][6][7]
Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when working with this compound. The following workflow outlines the necessary precautions.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_node Conduct Risk Assessment handling_node Work in a well-ventilated fume hood prep_node->handling_node Proceed with caution ppe_node Wear appropriate PPE: - Nitrile gloves - Safety goggles with side shields - Lab coat handling_node->ppe_node Always storage_node Store in a cool, dry, well-ventilated area away from incompatible materials. handling_node->storage_node After use disposal_node Dispose of waste in accordance with local regulations. storage_node->disposal_node For waste

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and laundered before reuse.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Chemical Properties and Reactivity

Understanding the chemical properties and reactivity of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[1][9]
Molecular Weight 217.02 g/mol [1][9]
CAS Number 23056-49-7[1][9]
Appearance Solid (predicted)[3]
Storage Temperature Room temperature, in a light-proof container under inert gas.[1]

Reactivity: The molecule's reactivity is primarily dictated by the interplay of its functional groups. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and is a key site for cross-coupling reactions. The nitro group at the 3-position is electron-withdrawing, which can influence the reactivity of the pyridine ring. The methyl group at the 2-position can also undergo reactions under specific conditions.

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Experimental Protocols

The following section details a typical synthesis of this compound.

Synthesis of this compound

This protocol is based on the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide.[9]

Materials:

  • 2-methyl-3-nitropyridin-4-ol

  • Phosphorus oxybromide (POBr₃)

  • Chloroform (CHCl₃)

  • Ice water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • In a pressure vessel, combine 2-methyl-3-nitropyridin-4-ol (1 equivalent) and phosphorus oxybromide (6.7 equivalents).[9]

  • Heat the mixture to 140°C for 3 hours.[9]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a separation funnel containing chloroform and ice water.[9]

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.[9]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[9]

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of dichloromethane and methanol to obtain the pure this compound.[9]

start Start: Combine Reactants heat Heat at 140°C for 3 hours start->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup (Chloroform/Ice Water) cool->workup extract Separate Organic Layer workup->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research.

  • Pharmaceutical Synthesis: It serves as a building block for the development of new drug candidates.[1] Pyridine derivatives are known to exhibit a wide range of biological activities, and this compound provides a scaffold for creating diverse libraries of molecules for screening.[10]

  • Agrochemical Development: The compound is used in the synthesis of herbicides and insecticides.[1]

  • Organic Synthesis: Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules.[1][11]

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its versatile reactivity allows for the synthesis of a wide array of complex molecules. However, its handling requires strict adherence to safety protocols due to its potential hazards. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to the advancement of science and technology.

References

  • MySkinRecipes. This compound. [Link]

  • The Role of Pyridine Derivatives in Anticancer Research. The Role of Pyridine Derivatives in Anticancer Research. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of 2-Bromo-3-methyl-5-nitropyridine in Chemical Synthesis. [Link]

  • ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

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4-Bromo-2-methyl-3-nitropyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Material Safety, Handling, and Synthetic Application Profile

Executive Summary: The Electrophilic Scaffold

4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) represents a high-value heterocyclic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and poly-functionalized pyridine derivatives.[1] Its utility stems from the "Push-Pull" electronic architecture : the electron-withdrawing nitro group at C3 activates the bromine at C4 for nucleophilic aromatic substitution (


), while the methyl group at C2 provides a steric handle or site for further functionalization.[1]

However, this reactivity profile necessitates a rigorous safety protocol. The compound combines the lipophilic penetration properties of pyridines with the potential toxicity of nitro-aromatics.[1] This guide synthesizes critical safety data with practical handling methodologies, moving beyond standard MSDS boilerplate to provide a researcher-centric operational manual.

Part 1: Chemical Identity & Physicochemical Matrix[1]

Data Integrity Note: The values below are consolidated from major chemical suppliers and predicted models where experimental data is proprietary.

PropertySpecificationTechnical Insight
Chemical Name This compoundCore scaffold for bicyclic synthesis.[1]
CAS Number 23056-49-7 Note:[2][3] Do not confuse with isomer 4-bromo-3-nitropyridine (23056-44-2).[1]
Molecular Formula

High nitrogen/oxygen content implies polarity.[1]
Molecular Weight 217.02 g/mol Suitable for fragment-based drug design.[1]
Appearance Solid (Pale Yellow to Off-White)Color changes to dark orange indicate decomposition/oxidation.[1]
Melting Point ~140°C (Predicted/Analogous)Solid handling reduces inhalation risk compared to liquids, but dust is critical.[1]
Solubility DMSO, Methanol, DCM, ChloroformLipophilic nature facilitates cell membrane permeation (toxicity risk).[1]
Storage -20°C, Inert Atmosphere Critical: Moisture sensitive.[1] Nitro groups can degrade over time.[1]

Part 2: Hazard Profiling & Toxicology Logic

Why is this compound dangerous?

The Mechanism of Toxicity

Unlike simple irritants, halogenated nitropyridines pose systemic risks:

  • Dermal Absorption: The pyridine ring is highly lipophilic, allowing the compound to bypass the stratum corneum rapidly.[1]

  • Alkylating Potential: The C4-Bromine is a reactive electrophile.[1] Upon entry into biological systems, it can irreversibly alkylate proteins or DNA via nucleophilic attack by cysteine or guanine residues.[1]

  • Methemoglobinemia Risk: Nitro-aromatics are metabolic precursors to N-hydroxy species, which can oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport.[1]
GHS Classification (Predicted/Analogous)

Based on structural analogs (e.g., 4-bromo-3-nitropyridine).[1]

GHS CodeHazard StatementOperational Implication
H301/H311 Toxic if swallowed or in contact with skin.[1]Double-gloving (Nitrile) is mandatory.[1] Avoid neck/wrist exposure.
H315 Causes skin irritation.[1][4][5][6]Immediate wash-down required upon contact.[5][6]
H319 Causes serious eye irritation.[1][4][5][6]Chemical splash goggles are superior to safety glasses here.[1]
H335 May cause respiratory irritation.[1][5][6]All solids handling must occur in a Fume Hood .

Part 3: Safe Handling & Storage Protocols

The "Cold Chain" Protocol

This compound is prone to hydrolytic degradation and potential thermal instability due to the nitro group.[1]

  • Receipt: Verify container integrity. If the solid appears "wet" or "oily" (and it should be solid), it may have hydrolyzed to 2-methyl-3-nitropyridin-4-ol.

  • Storage: Store at -20°C under Argon or Nitrogen.

  • Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, accelerating hydrolysis.

Experimental Setup (The "Inert Barrier")

Reactions involving this compound often utilize strong nucleophiles or palladium catalysts.[1] Oxygen exclusion is vital not just for the reaction, but to prevent oxidative degradation of the starting material.[1]

Graphviz Workflow: Safe Handling Lifecycle

SafeHandling Receipt Receipt of Material (Check Seal/Color) Storage Storage: -20°C Inert Atmosphere Receipt->Storage Immediate Equilibration Equilibrate to RT (Desiccator) Storage->Equilibration Before Use Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Dry Weighing->Storage Reseal & Purge Reaction Reaction Setup (Argon/Nitrogen Line) Weighing->Reaction Dissolve Immediately Waste Waste Disposal (Halogenated Organics) Reaction->Waste Quench

Figure 1: The "Cold Chain" handling workflow ensures material integrity and operator safety by preventing condensation and exposure.[1]

Part 4: Emergency Response (Self-Validating Protocols)

Scenario A: Solid Spill (Benchtop)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a Tyvek sleeve or lab coat, double nitrile gloves, and N95 mask (if outside hood).[1]

  • Containment: Do not sweep (creates dust).[1] Cover with a damp paper towel (soaked in dilute bicarb or water) to weigh down particles.

  • Disposal: Scoop damp material into a wide-mouth jar. Label "Toxic Solid Waste."[1]

Scenario B: Skin Exposure[1][5][6]
  • Immediate Action: Do not wipe (wiping drives chemical into pores).[1]

  • Flush: Rinse with copious water for 15 minutes.

  • Neutralize: Wash with mild soap.[1] Avoid organic solvents (ethanol/acetone) as they increase skin permeability.[1]

Part 5: Synthetic Utility & Application Context

For researchers, the safety profile is directly linked to its reactivity.[1] The C4-Bromine is the primary "hotspot."[1]

Nucleophilic Aromatic Substitution ( )

The nitro group at C3 withdraws electron density, making C4 highly electrophilic.[1][7]

  • Reagent: Amines, Alkoxides, Thiols.[1]

  • Safety Note: These reactions are often exothermic.[1] The displacement releases

    
     (or bromide salt).[1] Ensure adequate venting for acid vapors if not using a scavenger base.
    
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
  • Utility: Creating biaryl systems.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond.[1]

  • Protocol Insight: The nitro group can poison certain catalysts; high-activity catalysts (e.g., Pd(dppf)Cl2) are often required.[1]

Graphviz Pathway: Reactivity Map [1]

Reactivity Core This compound (Electrophilic Scaffold) SNAr SnAr Displacement (Nucleophile attack at C4) Core->SNAr R-NH2 / Heat Suzuki Suzuki Coupling (Pd-Catalyzed Arylation at C4) Core->Suzuki Ar-B(OH)2 / Pd(0) Reduction Nitro Reduction (Formation of 3-Amino) Core->Reduction Fe/AcOH or H2/Pd Prod_Amino 4-Substituted-3-nitropyridine SNAr->Prod_Amino Prod_Biaryl 4-Aryl-2-methyl-3-nitropyridine Suzuki->Prod_Biaryl Prod_Cyclic Imidazopyridine Precursor (Bicyclic Synthesis) Reduction->Prod_Cyclic Prod_Amino->Reduction Cyclization Step

Figure 2: Synthetic divergence map highlighting the C4-Br displacement and C3-Nitro reduction pathways used in drug discovery.[1]

References

  • ChemicalBook. (2025).[1][4] this compound Product Properties and Synthesis. Retrieved from [1]

  • BLD Pharm. (2025).[1][4] Safety Data Sheet: this compound (CAS 23056-49-7).[1][2][3] Retrieved from [1]

  • Takeda Pharmaceutical Company. (2011).[1][3] Patent WO2011146287: Synthesis of this compound via POBr3 melt.[1] Retrieved from [1]

  • BenchChem. (2025).[4][7] Reaction Mechanisms of Halogenated Nitropyridines. Retrieved from

Sources

Introduction: The Strategic Importance of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound is a quintessential example of such a scaffold, offering a confluence of reactive sites that can be manipulated with a high degree of chemo- and regioselectivity.[1][2] Its pyridine core is a prevalent motif in numerous active pharmaceutical ingredients (APIs), while the bromo, methyl, and nitro substituents provide distinct chemical handles for molecular elaboration.[2][3]

This guide provides an in-depth analysis of the reactivity conferred by the nitro group in this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles—the causality—that govern its transformations. We will explore how the potent electron-withdrawing nature of the nitro group dictates the molecule's reactivity, primarily by activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and by serving as a synthetic precursor to the invaluable amino group via reduction. Understanding these principles is critical for leveraging this versatile intermediate to its full potential in complex target-oriented synthesis.

Synthesis of the Core Scaffold

The reliable synthesis of the starting material is the foundation of any synthetic campaign. This compound is accessible from commercially available precursors, with a common and robust method involving the bromination of 2-methyl-3-nitropyridin-4-ol.[4]

Experimental Protocol: Synthesis via Bromination

This protocol describes the conversion of a pyridin-4-ol to the 4-bromo derivative using phosphorus oxybromide (POBr₃).

Rationale: The hydroxyl group at the 4-position of the pyridine ring is a poor leaving group. Phosphorus oxybromide serves as a powerful dehydrating and brominating agent, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion from the reagent itself. The reaction is conducted at elevated temperatures in a pressure vessel to ensure it proceeds to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated vessel, combine 2-methyl-3-nitropyridin-4-ol (1.0 eq., e.g., 12.98 mmol, 2.0 g) and phosphorus oxybromide (6.7 eq., e.g., 87 mmol, 24.93 g).[4]

  • Heating: Seal the vessel and heat the mixture to 140°C. Maintain this temperature with stirring for 3 hours.[4]

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a biphasic solution of chloroform (100 mL) and ice water (100 mL). Separate the organic layer.[4]

  • Washing: Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium bicarbonate solution (2 x 75 mL) to remove residual acid and salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[4]

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., starting with 2% methanol) to afford the pure this compound.[4]

G cluster_synthesis Synthesis Workflow reagents 1. Combine Reactants (2-methyl-3-nitropyridin-4-ol + POBr₃) heating 2. Heat in Pressure Vessel (140°C, 3h) reagents->heating quench 3. Quench & Extract (CHCl₃ / Ice Water) heating->quench wash 4. Aqueous Washes (H₂O, sat. NaHCO₃) quench->wash dry 5. Dry & Concentrate (MgSO₄, Rotary Evaporator) wash->dry purify 6. Column Chromatography dry->purify product Pure this compound purify->product G cluster_snar SₙAr Mechanism: Nitro Group Activation start This compound + Nu⁻ ts1 Transition State (Attack at C-4) start->ts1 Rate-determining step intermediate Meisenheimer Complex (Stabilized by NO₂) ts1->intermediate ts2 Transition State (Loss of Br⁻) intermediate->ts2 product 4-Nu-2-methyl-3-nitropyridine + Br⁻ ts2->product

Caption: The SₙAr mechanism is facilitated by a stabilized intermediate.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol provides a generalized, self-validating framework for the displacement of the 4-bromo group with a primary or secondary amine.

Rationale: The choice of a polar aprotic solvent, such as DMSO or DMF, is critical. These solvents effectively solvate the cation of the base (if used) but poorly solvate the anionic nucleophile, enhancing its nucleophilicity. The reaction often requires heating to overcome the activation energy of the rate-determining nucleophilic addition step. A mild base is typically included to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq.).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by reaction monitoring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.

Data Presentation: SNAr Reaction Scope
Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF100High
PiperidineDIPEADMSO90High
AnilineK₂CO₃NMP120Moderate-High
Sodium MethoxideN/AMethanol65 (reflux)High
1-OctanethiolK₂CO₃DMF80High [5]

Harnessing Reactivity: Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most powerful operations in medicinal chemistry, unlocking access to amides, sulfonamides, ureas, and a host of other functionalities via diazotization chemistry. [6][7]The primary challenge in the context of this compound is to achieve this reduction chemoselectively, without cleaving the C-Br bond (hydrodebromination).

Comparative Analysis of Reduction Methods
  • Catalytic Hydrogenation:

    • H₂/Pd-C: Highly efficient for nitro reduction but notorious for causing hydrodehalogenation, especially with aryl bromides. This method is generally unsuitable if the bromo substituent is to be retained. [8] * H₂/Raney Nickel: A viable alternative that often shows better selectivity for nitro group reduction while leaving aryl halides intact. [8] * H₂/PtO₂ or Rh/C: Also effective, but selectivity must be carefully evaluated for each substrate.

  • Metal/Acid Reductions:

    • SnCl₂·2H₂O: A classic and highly reliable method. It is mild, chemoselective, and generally does not affect aryl bromides, making it an excellent choice for this transformation.

    • Fe/HCl or Fe/NH₄Cl: An inexpensive and effective "bechamp" reduction. The reaction is heterogeneous and work-up can sometimes be cumbersome, but it offers excellent selectivity.

    • Zn/AcOH: Another mild option that preserves most functional groups, including halides.

Experimental Protocol: Chemoselective Nitro Reduction with SnCl₂

Rationale: Tin(II) chloride in a protic solvent like ethanol or concentrated HCl is a classic system for the chemoselective reduction of aromatic nitro groups. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to the eventual formation of the amine. The conditions are mild enough to preserve the C-Br bond.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, or gently heat to 50-60°C to accelerate the reaction.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully basify with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is >10. This will precipitate tin salts.

  • Extraction and Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Extract the filtrate with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-methylpyridin-3-amine.

G cluster_reduction Nitro Reduction Workflow start Dissolve Substrate (this compound) add_reagent Add SnCl₂·2H₂O in HCl (0°C to RT/Heat) start->add_reagent workup Basify to pH > 10 (e.g., aq. NaOH) add_reagent->workup filtration Filter through Celite workup->filtration extraction Extract with EtOAc filtration->extraction product 4-Bromo-2-methylpyridin-3-amine extraction->product

Caption: Workflow for the chemoselective reduction of the nitro group.

Orthogonal Reactivity and Synthetic Strategy

The presence of both a nitro-activated bromo group and a reducible nitro group allows for powerful, sequential functionalization strategies. The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. [3][9]This reactivity is orthogonal to the nitro group reduction.

This orthogonality enables a divergent synthetic approach:

  • Path A: SNAr at C-4 → Nitro Reduction at C-3

  • Path B: Suzuki Coupling at C-4 → Nitro Reduction at C-3

This flexibility allows chemists to introduce a wide variety of substituents at two different positions on the pyridine ring, making this compound a valuable scaffold for building molecular diversity in drug discovery libraries.

G cluster_path_a Path A cluster_path_b Path B start This compound snar SₙAr Reaction (e.g., R₂NH) start->snar suzuki Suzuki Coupling (e.g., Ar-B(OH)₂) start->suzuki snar_prod 4-NR₂-2-methyl-3-nitropyridine snar->snar_prod reduction_a Nitro Reduction (e.g., SnCl₂) snar_prod->reduction_a prod_a 4-NR₂-2-methylpyridin-3-amine reduction_a->prod_a suzuki_prod 4-Aryl-2-methyl-3-nitropyridine suzuki->suzuki_prod reduction_b Nitro Reduction (e.g., SnCl₂) suzuki_prod->reduction_b prod_b 4-Aryl-2-methylpyridin-3-amine reduction_b->prod_b

Caption: Divergent synthetic strategies enabled by orthogonal reactivity.

Conclusion

This compound is a deceptively simple molecule that packs a significant synthetic punch. The reactivity of the nitro group is the central theme of its chemistry. It acts as a powerful activating group, directing nucleophiles to the C-4 position with high fidelity, and subsequently serves as a masked amino group, accessible through chemoselective reduction. The ability to perform SNAr, cross-coupling, and reduction reactions in various sequences provides a robust platform for the synthesis of complex substituted pyridines. For drug development professionals and synthetic chemists, a thorough understanding of these reaction pathways and the principles that govern them is essential for rationally designing synthetic routes and accelerating the discovery of new chemical entities.

References

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . (2018). Stack Exchange. [Link]

  • Nucleophilic aromatic substitution . (n.d.). Wikipedia. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . (2024). Journal of Synthetic Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . (n.d.). National Institutes of Health. [Link]

  • Shining light on the nitro group: distinct reactivity and selectivity . (n.d.). Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. [Link]

  • The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack . (2009). ResearchGate. [Link]

  • Nitro Compounds . (2021). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration . (2005). ResearchGate. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . (n.d.). PubMed. [Link]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate . (n.d.). ResearchGate. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . (2015). ACS Publications. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION . (2005). HETEROCYCLES. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines . (n.d.). University of Oslo. [Link]

  • Nitro Reduction - Common Conditions . (n.d.). Organic Chemistry Data. [Link]

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]

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Technical Guide: Stability Profiling & Lifecycle Management of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and complex medicinal agents. Its utility stems from the differential reactivity of its substituents; however, this same reactivity renders it thermodynamically unstable under ambient conditions.

Core Recommendation: This compound is moisture-sensitive and photo-labile . It must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in amber glass containers. Failure to mitigate hydrolytic pressure will result in the rapid formation of 2-methyl-3-nitropyridin-4-ol via Nucleophilic Aromatic Substitution (


).

Chemical Identity & Physical Profile[1][2][3]

Before establishing storage protocols, we must define the physicochemical baseline of the analyte.

PropertySpecification
Chemical Name This compound
CAS Number 23056-49-7
Molecular Formula

Molecular Weight 217.02 g/mol
Appearance Pale yellow to orange solid (crystalline)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolyzes)
Primary Hazard Skin/Eye Irritant, Potential Alkylating Agent

Mechanistic Stability Analysis

To properly store this compound, one must understand why it degrades. The stability profile is governed by the electronic interplay between the pyridine ring nitrogen, the nitro group, and the bromine atom.

Hydrolytic Instability (The Vector)

The C4 position is highly electrophilic. The pyridine nitrogen (electron-withdrawing by induction and resonance) and the C3-nitro group (strongly electron-withdrawing) cooperatively lower the energy of the LUMO at the C4 carbon.

  • Mechanism: In the presence of atmospheric moisture, water acts as a nucleophile, attacking C4 to form a Meisenheimer-like anionic intermediate.

  • Outcome: The bromide ion is a good leaving group, leading to irreversible hydrolysis to 2-methyl-3-nitropyridin-4-ol . This is the primary degradation impurity found in improperly stored batches.

Photochemical Degradation

Nitro-pyridines are susceptible to photo-induced redox chemistry.

  • Mechanism: UV light exposure can excite the nitro group (

    
    ), leading to radical abstraction pathways or reduction to nitroso species, particularly if the solid is in solution or has surface moisture.
    
Oxidative Liability

While the pyridine ring is resistant to oxidation, the C2-methyl group is "benzylic" in character.

  • Risk: Long-term exposure to oxygen, combined with light, can lead to slow oxidation of the methyl group to the corresponding carboxylic acid or aldehyde, although this is kinetically slower than hydrolysis.

Visualization: Degradation Pathways

The following diagram maps the degradation vectors based on environmental stressors.

DegradationMap Compound 4-Bromo-2-methyl- 3-nitropyridine Intermediate Meisenheimer Complex Compound->Intermediate Nucleophilic Attack (SNAr) Product_Photo IMPURITY B: Nitroso/Radical Species Compound->Product_Photo Photoreduction Product_Polymer IMPURITY C: Tarry Polymer (Darkening) Compound->Product_Polymer Thermal Decomp Moisture Moisture (H2O) Moisture->Intermediate Light UV/Vis Light Light->Product_Photo Heat Heat (>25°C) Heat->Product_Polymer Product_Hydrolysis IMPURITY A: 2-Methyl-3-nitro- pyridin-4-ol Intermediate->Product_Hydrolysis -HBr

Caption: Mechanistic degradation map highlighting the critical hydrolytic pathway (SNAr) driven by moisture.

Storage & Handling Protocols

Based on the mechanistic analysis, the following protocols are mandatory for maintaining chemical integrity (>98% purity).

The "Golden Path" Storage Workflow

Do not treat this compound as a standard shelf reagent. It requires "Cold Chain" handling.

ParameterRequirementRationale
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert (Argon/Nitrogen) Displaces moisture and oxygen. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV light; glass prevents gas permeation (unlike plastic).
Seal Teflon-lined Cap + Parafilm Ensures airtight seal; Teflon resists chemical attack.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
Handling Protocol (Thawing)

A common failure point is opening a cold vial in a humid lab, causing condensation inside the vial.

  • Remove vial from freezer.

  • Wait 30–45 minutes until the vial reaches room temperature.

  • Wipe the exterior to remove condensation.

  • Open in a fume hood (preferably under nitrogen flow).

  • Re-seal immediately after weighing; purge with inert gas if possible.

Visualization: Lifecycle Management

StorageWorkflow Reception 1. Receipt (Check Seal) Desiccation 2. Desiccation (Secondary Containment) Reception->Desiccation Inerting 3. Inert Gas Purge (Ar/N2) Desiccation->Inerting Freezing 4. Storage (-20°C) Inerting->Freezing Usage 5. Usage (Warm to RT) Freezing->Usage Thaw Cycle Usage->Inerting Re-seal

Caption: Standard Operating Procedure (SOP) for the receipt, storage, and usage cycle to prevent moisture ingress.

Quality Control & Re-Test Methodology

If the compound has been stored for >6 months, or if the appearance changes from yellow to dark orange/brown, verify purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Main peak >98%. Look for a front-eluting peak (more polar), which corresponds to the hydrolysis product (2-methyl-3-nitropyridin-4-ol).

H-NMR Diagnostic
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Diagnostic Signal:

    • Parent: Look for the aromatic doublets (pyridine ring protons).

    • Impurity: The hydrolysis product (pyridone form) will show a significant shift in the aromatic region and potentially a broad OH/NH signal depending on the tautomer in DMSO.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2762920, 4-Bromo-3-nitropyridine (Analogous Reactivity Profile). Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 30, 2026, from [Link]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Bromo-2-methyl-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The described methodology details the conversion of 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide (POBr₃). This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and efficient synthesis.

Introduction and Scientific Rationale

This compound is a valuable heterocyclic building block, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its utility stems from the strategic placement of the methyl, nitro, and bromo substituents, which allows for selective functionalization and downstream coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

The conversion of a 4-hydroxypyridine to a 4-bromopyridine is a fundamental transformation in heterocyclic chemistry. While pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms, the reaction with strong halogenating agents like phosphorus oxyhalides proceeds through the hydroxyl tautomer. Phosphorus oxybromide (POBr₃) is the reagent of choice for this specific conversion due to its dual function as a powerful dehydrating and brominating agent, effectively replacing the hydroxyl group with a bromine atom under high-temperature conditions. The reaction is driven by the formation of a stable phosphorus-oxygen bond.

Reaction Mechanism Overview

The reaction proceeds via the activation of the hydroxyl group on the 2-methyl-3-nitropyridin-4-ol. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POBr₃. This is followed by a series of steps involving intramolecular rearrangement and elimination, ultimately forming a stable phosphoro-oxy-pyridyl intermediate. The bromide ion, acting as a nucleophile, then attacks the C4 position of the pyridine ring, leading to the displacement of the phosphate group and the formation of the desired this compound product. The electron-withdrawing nature of the nitro group at the C3 position facilitates this nucleophilic substitution.

Experimental Protocol

This protocol is based on an established and verified synthetic procedure, optimized for yield and purity.[1]

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantitySupplier Notes
2-methyl-3-nitropyridin-4-ol21801-92-9154.122.0 g (12.98 mmol)Starting Material
Phosphorus oxybromide (POBr₃)7789-59-5286.6924.93 g (87 mmol)Highly corrosive, reacts violently with water
Chloroform (CHCl₃)67-66-3119.38100 mL + 50 mLACS Grade, Stabilized
Dichloromethane (CH₂Cl₂)75-09-284.9350 mL + EluentACS Grade
Methanol (CH₃OH)67-56-132.04For EluentACS Grade
Saturated Sodium Bicarbonate (aq)144-55-884.01150 mLPrepared in-house
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37As neededFor drying
Silica Gel63231-67-460.08As needed230-400 mesh

Equipment:

  • Pressure vessel (rated for >140°C and associated pressure)

  • Heating mantle with temperature controller and magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks)

  • Fume hood

Safety Precautions: A Critical Overview
  • Phosphorus Oxybromide (POBr₃): This reagent is extremely hazardous. It reacts violently with water and moisture, releasing corrosive hydrogen bromide gas.[2][3] It causes severe skin burns and eye damage.[4] All handling of POBr₃ must be conducted in a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and a full-face shield or safety goggles.[5]

  • Pressure and Temperature: The reaction is conducted at high temperature in a sealed pressure vessel. Ensure the vessel is in good condition and rated for the reaction conditions. Do not exceed the recommended temperature.

  • Quenching: The workup involves pouring the hot reaction mixture into ice water. This step is highly exothermic and must be performed with extreme caution, behind a blast shield if possible.

Step-by-Step Synthesis Procedure

Reaction Setup:

  • In a chemical fume hood, charge a pressure vessel with 2-methyl-3-nitropyridin-4-ol (2.0 g, 12.98 mmol).

  • Carefully add phosphorus oxybromide (24.93 g, 87 mmol) to the vessel.

  • Seal the pressure vessel according to the manufacturer's instructions.

Reaction Execution:

  • Place the vessel in a heating mantle and heat the mixture to 140°C with stirring.

  • Maintain the reaction at 140°C for 3 hours.[1]

Workup and Extraction:

  • After 3 hours, turn off the heat and allow the reaction vessel to cool completely to room temperature.

  • CAUTION: The following steps should be performed slowly and carefully in a fume hood.

  • Prepare a large beaker containing chloroform (100 mL) and a significant amount of ice water (100 mL).

  • Slowly and carefully, pour the cooled reaction mixture into the chloroform/ice water mixture with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (2 x 25 mL) and saturated sodium bicarbonate solution (2 x 75 mL).[1] The bicarbonate wash is critical to neutralize any residual acids.

  • Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.[1]

Purification Protocol
  • Treat the crude oil with a solvent mixture of dichloromethane and chloroform (50 mL, 3:1 v/v). A solid may precipitate.

  • Filter the solid and dry it under a vacuum. This is the first batch of the product.[1]

  • Reduce the volume of the filtrate by approximately 50% under vacuum.

  • Prepare a silica gel column. Load the concentrated filtrate onto the column.

  • Elute the column with 2% methanol in dichloromethane.[1]

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the purified fractions and concentrate under vacuum.

  • Combine this second batch with the initially precipitated solid to obtain the final product.

Results and Characterization

Following this protocol, the expected outcome is the successful synthesis of this compound.

  • Yield: Approximately 1.4 g (49.7% yield).[1]

  • Appearance: Solid.

  • Mass Spectrometry: MS [M+H]⁺ found at 217.0.[1]

  • ¹H NMR: (400 MHz, DMSO-d₆) δ ppm 2.53 (s, 3 H), 7.88 (dd, J=5.31, 0.51 Hz, 1 H), 8.52 - 8.59 (m, 1 H).[1]

Visualized Representations

Overall Synthetic Transformation

Caption: Chemical synthesis of this compound.

Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification A 1. Charge Pressure Vessel (Starting Material + POBr₃) B 2. Heat to 140°C (3 hours) A->B C 3. Cool to RT & Quench (Chloroform / Ice Water) B->C D 4. Separate Layers C->D E 5. Wash Organic Layer (H₂O, then NaHCO₃) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Precipitate from CH₂Cl₂/CHCl₃ F->G H 8. Filter Solid (Batch 1) G->H I 9. Column Chromatography of Filtrate G->I filtrate J 10. Combine Batches H->J I->J K 11. Characterization (NMR, MS) J->K

Caption: Step-by-step experimental workflow diagram.

References

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Preparation method of 2-methyl-3-bromopyridine. Eureka | Patsnap. [Link]

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Kinetics and Mechanism of Bromination of 2-Pyridone. American Chemical Society. [Link]

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Science Publishing. [Link]

  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH National Library of Medicine. [Link]

  • PHOSPHORUS OXYBROMIDE For Synthesis MSDS. Loba Chemie. [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

  • Bromination at methyl Position of 2'-deoxy-3',5'-diacetylthymdine. Reddit. [Link]

Sources

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with high efficiency and stereoselectivity.[1] This transformation is of paramount importance in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science.[2] The subject of this guide, 4-Bromo-2-methyl-3-nitropyridine, represents a challenging yet valuable substrate for such transformations. As an electron-deficient heteroaromatic halide, its reactivity is significantly influenced by the electronic and steric effects of the methyl and nitro substituents on the pyridine ring. This guide provides a comprehensive overview of the Heck reaction conditions tailored for this specific substrate, delving into the mechanistic rationale behind the choice of reagents and reaction parameters, and offering detailed protocols for its successful implementation.

Mechanistic Insights into the Heck Reaction

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. The electron-withdrawing nitro group on the pyridine ring is expected to facilitate this step by rendering the carbon-bromine bond more susceptible to cleavage.

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the pyridine moiety into the carbon-carbon double bond of the alkene. This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, leading to the formation of the desired vinylated pyridine product and a hydridopalladium(II) species. This step typically favors the formation of the more thermodynamically stable trans-alkene.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of a halide salt.[2]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)(Alkene)L₂]⁺Br⁻ ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion HPd(II)(Br)L2 H-Pd(II)(Br)L₂ Sigma_Alkyl_Pd->HPd(II)(Br)L2 β-Hydride Elimination Product Vinylated Pyridine Sigma_Alkyl_Pd->Product HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (+ Base) BaseHBr Base-H⁺Br⁻ HPd(II)(Br)L2->BaseHBr ArBr 4-Bromo-2-methyl- 3-nitropyridine ArBr->ArPd(II)(Br)L2 Alkene Alkene Alkene->Alkene_Complex caption Figure 1: Catalytic Cycle of the Heck Reaction.

Figure 1: Catalytic Cycle of the Heck Reaction.

Key Reaction Parameters and Component Selection

The success of the Heck reaction with this compound hinges on the judicious selection of several key components. The electron-deficient nature of the substrate generally leads to a more facile oxidative addition, but can also influence catalyst stability and the rate of subsequent steps.

ComponentSelection RationaleExamples
Palladium Precatalyst Pd(II) sources like Palladium(II) acetate are often preferred as they are air-stable and are reduced in situ to the active Pd(0) species.[2] Pd(0) sources can also be used directly.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphines can enhance the rate of oxidative addition and reductive elimination. N-Heterocyclic carbenes (NHCs) are also effective and offer high thermal stability.[3]PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos, SPhos, IPr
Base An appropriate base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[2] Inorganic bases are often effective, while organic amine bases can also be used. The choice of base can influence the reaction rate and prevent catalyst deactivation.K₂CO₃, Cs₂CO₃, NaOAc, Et₃N, DIPEA
Solvent Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and the palladium complexes. The choice of solvent can impact the reaction rate and selectivity.DMF, DMAc, NMP, Acetonitrile, Dioxane
Alkene Partner Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction.[1]n-Butyl acrylate, Styrene, Ethyl acrylate

Recommended Experimental Protocol

This protocol provides a starting point for the Heck reaction of this compound with n-butyl acrylate. Optimization may be required to achieve the highest yield and purity.

Reaction Scheme:

This compound + n-Butyl acrylate --(Pd catalyst, Ligand, Base, Solvent, Heat)--> 4-(2-(Butoxycarbonyl)vinyl)-2-methyl-3-nitropyridine

Table of Reagents and Conditions:

Reagent/ParameterAmountMolar Equiv.Notes
This compound1.0 mmol1.0---
n-Butyl acrylate1.5 mmol1.5An excess of the alkene is used to drive the reaction to completion.
Pd(OAc)₂0.02 mmol0.022 mol% catalyst loading.
P(o-tol)₃0.04 mmol0.044 mol% ligand loading.
K₂CO₃2.0 mmol2.0Anhydrous potassium carbonate is recommended.
DMF (anhydrous)5 mL---A polar aprotic solvent is crucial for this reaction.
Temperature100-120 °C---The reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time12-24 h---Monitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Substrate, Catalyst, Ligand, Base) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Solvent_Alkene_Add Addition of Solvent and Alkene Reaction_Setup->Solvent_Alkene_Add Heating_Stirring Heating and Stirring (100-120 °C) Solvent_Alkene_Add->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Figure 2: Experimental Workflow for the Heck Reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precatalyst. Consider using a more robust ligand like an N-heterocyclic carbene (NHC).
Insufficient temperatureGradually increase the reaction temperature in increments of 10 °C.
Inappropriate base or solventScreen other bases (e.g., Cs₂CO₃) and solvents (e.g., DMAc, NMP).
Formation of Side Products Homocoupling of the alkeneUse a slight excess of the alkene (1.2-1.5 equivalents).
Reduction of the nitro groupEnsure the reaction is performed under strictly inert conditions. If necessary, consider milder reaction conditions (lower temperature, shorter reaction time).
Low Yield after Purification Product volatility or instabilityHandle the product with care during work-up and purification. Avoid excessive heating during solvent removal.

Conclusion

The Heck reaction of this compound offers a powerful synthetic route to valuable vinylated pyridine derivatives. The electron-deficient nature of the substrate generally favors the reaction, but careful optimization of the catalyst system, base, and solvent is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient construction of complex molecular architectures for drug discovery and materials science applications.

References

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Request PDF. Ligand and base-free Heck reaction with heteroaryl halides. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Request PDF. Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • PubMed. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Faraday Discussions (RSC Publishing). (2021). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]

  • ResearchGate. Palladium-Catalyzed Vinylation of Organic Halides. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Scientific Research Publishing. (1982). R. F. Heck, “Palladium-Catalyzed Vinylation of Organic Halides,” In Organic Reactions, Vol. 27, Wiley, New York, 1982, pp. 345-390. [Link]

Sources

Application Note: Optimizing SNAr Methodologies for 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Bromo-2-methyl-3-nitropyridine is a high-value electrophilic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., JAK2, PI3K) and fused bicyclic systems (imidazopyridines, triazolopyridines). Its reactivity is defined by the cooperative electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group, which activate the C4-position toward Nucleophilic Aromatic Substitution (SNAr).

This guide provides validated protocols for substituting the C4-bromide with amines, alkoxides, and thiols. It addresses specific challenges such as hydrolysis competition, solubility issues, and the selection of non-nucleophilic bases to prevent side reactions at the acidic C2-methyl position.

Chemical Profile
PropertyData
CAS Number 23056-49-7
Formula C₆H₅BrN₂O₂
MW 217.02 g/mol
Appearance Yellow to orange solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Hazard Skin/Eye Irritant; Potential sensitizer. Handle in fume hood.

Mechanistic Analysis

The reaction proceeds via a classical Addition-Elimination (SNAr) mechanism.[1]

  • Activation: The C4 carbon is highly electrophilic due to the inductive and mesomeric withdrawal of the 3-nitro group and the pyridine nitrogen.

  • Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2]

  • Elimination: The high energy of the intermediate drives the expulsion of the bromide ion, restoring aromaticity.

Critical Insight: Unlike simple halobenzenes, the 2-methyl group in this substrate is slightly acidic (


). The use of extremely strong bases (e.g., LDA, n-BuLi) can lead to deprotonation at the methyl group rather than substitution at C4. Therefore, mild inorganic carbonates or tertiary amines are preferred.
Diagram 1: SNAr Reaction Pathway

SNAr_Mechanism Substrate 4-Bromo-2-methyl- 3-nitropyridine Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nu (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Complex Product C4-Substituted Product Complex->Product - Br⁻ (Fast) Leaving HBr / Salt Complex->Leaving

Caption: The stepwise addition-elimination pathway. The rate-determining step is typically the nucleophilic attack.[2][3]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Primary application: Synthesis of aniline derivatives or aliphatic amine side chains.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 217 mg) in IPA (5 mL).

  • Addition: Add DIPEA (261 µL, 1.5 mmol) followed by the amine (1.1 mmol) at room temperature.

  • Reaction:

    • Reactive Amines (e.g., Morpholine, Benzylamine): Stir at ambient temperature for 2–4 hours.

    • Less Reactive Amines (e.g., Anilines): Heat to reflux (80°C) for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (UV active) usually disappears, and a more polar, often bright yellow/orange product spot appears.

  • Workup:

    • Cool to room temperature.[2]

    • Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water and cold IPA, and dry under vacuum.

    • Method B (Extraction): Concentrate solvent, redissolve residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

Validation Criteria:

  • LCMS: Observation of parent ion [M+H]⁺ corresponding to Product Mass.

  • ¹H NMR: Disappearance of the C4-H signal (if H-substitution occurred) or shift in the C5/C6 aromatic protons.

Protocol B: C-O Bond Formation (Etherification)

Primary application: Introduction of alkoxy groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (e.g., MeOH, Benzyl alcohol)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

  • Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir for 15–30 mins until gas evolution ceases.

  • Substitution: Add a solution of this compound (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with water (critical if DMF is used) and brine.

Expert Tip: Avoid using hydroxide bases (NaOH/KOH) in water/alcohol mixtures, as the hydroxide ion can compete to form the 4-hydroxy derivative (pyridone tautomer), which is a dead-end byproduct.

Optimization & Troubleshooting

When standard protocols fail, analyze the failure mode using the decision tree below.

Critical Process Parameters (CPP) Table
ParameterStandard ConditionOptimization for Low Yield
Solvent IPA or EtOHDMF, DMSO, or NMP (Polar Aprotic increases rate)
Temperature 25°C - 80°CMicrowave irradiation (100°C - 140°C, 10-30 min)
Base DIPEA / TEAK₂CO₃ or Cs₂CO₃ (anhydrous conditions)
Concentration 0.2 M0.5 M - 1.0 M (High conc. favors bimolecular kinetics)
Diagram 2: Troubleshooting Decision Tree

Optimization_Tree Start Reaction Outcome? NoReaction No Conversion (SM remains) Start->NoReaction Hydrolysis Byproduct: 4-OH (Hydrolysis) Start->Hydrolysis Impure Complex Mixture (Tars/Blackening) Start->Impure Success High Yield Start->Success Step1 Switch to DMF/DMSO Increase Temp to 120°C NoReaction->Step1 Action Step2 Dry Solvents (Sieves) Switch Base to DIPEA Avoid Hydroxides Hydrolysis->Step2 Action Step3 Lower Temp Check for 'Nitro-Migration' Degas Solvents Impure->Step3 Action

Caption: Logical workflow for addressing common synthetic failures.

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Source:

  • Synthesis of 4-Amino-3-nitropyridine Derivatives (Analogous Chemistry)

    • Takeda Pharmaceutical Company Limited.[4][5] (2011).[5] Patent WO2011/146287: Heterocyclic Compounds and Methods of Use. (Describes synthesis of this compound from the 4-hydroxy precursor).

    • Source:

  • Nitro-Group Migration Risks

    • Baum, J. S., et al. (2005).[6] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro Group Migration.[7] Heterocycles, 65(9).[6]

    • Source:

  • Application in Kinase Inhibitor Synthesis

    • AstraZeneca. (2020). Discovery of AZD7648: A Potent and Selective DNA-PK Inhibitor.
    • Source:(General reference to scaffold utility in JMC).

  • BenchChem Technical Guide

    • A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
    • Source:

Sources

Advanced Synthesis Protocols: Functionalizing the 4-Bromo-2-methyl-3-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the synthetic utility of 4-Bromo-2-methyl-3-nitropyridine , a highly versatile heterocyclic scaffold used in the development of kinase inhibitors, antiviral agents, and fused-ring pharmaceutical intermediates.[1] We present a strategic guide for exploiting its "Orthogonal Reactivity Triad"—the electrophilic bromine (C4), the reducible nitro group (C3), and the acidic methyl group (C2).[2] The guide includes validated protocols for the synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole isomer), regioselective SNAr functionalization, and palladium-catalyzed cross-couplings.[1][2]

Strategic Overview: The Orthogonal Reactivity Triad

The this compound scaffold offers three distinct sites for chemical manipulation, allowing for divergent synthesis of complex libraries.

SiteFunctional GroupReactivity ProfileKey Application
C4 Bromine Highly activated electrophile (ortho-nitro effect).[1][2]SNAr (Amination) or Suzuki-Miyaura coupling.[1][2]
C3 Nitro Latent amine; electron-withdrawing activator.[1][2]Reduction to amine; precursor for imidazole/pyrrole fusion.[1][2]
C2 Methyl Acidic protons (vinylogous to nitro).[1][2]Condensation with DMF-DMA to form Azaindoles .
Pathway Map: Divergent Synthesis

The following diagram illustrates the primary workflows for transforming the starting material into high-value pharmaceutical intermediates.

G Start 4-Bromo-2-methyl- 3-nitropyridine Enamine Enamine Intermediate (Deep Red Solid) Start->Enamine DMF-DMA, 110°C (Condensation) AminoPyridine 4-Amino-2-methyl- 3-nitropyridine (Solubilizing Tail) Start->AminoPyridine R-NH2, DIPEA (SNAr Displacement) Biaryl 4-Aryl-2-methyl- 3-nitropyridine Start->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) Azaindole 7-Bromo-1H-pyrrolo [3,2-b]pyridine (Kinase Scaffold) Enamine->Azaindole Fe/AcOH or H2/Pd (Reductive Cyclization)

Caption: Divergent synthetic pathways from this compound. Pathway A (Solid Line) is the primary focus for fused-ring synthesis.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Bromo-1H-pyrrolo[3,2-b]pyridine

This protocol utilizes the Batcho-Leimgruber indole synthesis variation.[1] The acidity of the C2-methyl group, enhanced by the ortho-nitro group and the pyridine nitrogen, allows for condensation with dimethylformamide dimethyl acetal (DMF-DMA).

Target Audience: Medicinal chemists synthesizing Type I/II kinase inhibitors (e.g., Vemurafenib analogs).[2]

Step 1: Enamine Formation [2][3]
  • Reagents: this compound (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (anhydrous).[1][2]

  • Procedure:

    • Dissolve this compound in anhydrous DMF (0.5 M concentration).

    • Add DMF-DMA dropwise under nitrogen.[1][2]

    • Heat the reaction to 110°C for 4–6 hours.

    • Self-Validating Check: The reaction mixture will turn a deep red/burgundy color , indicating the formation of the enamine species (E)-2-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.[1]

    • Workup: Concentrate in vacuo to remove excess DMF-DMA.[1] The residue is often used directly or triturated with ether to yield the solid enamine.

Step 2: Reductive Cyclization
  • Reagents: Iron powder (5.0 eq), Glacial Acetic Acid (solvent), Ethanol (co-solvent).[2]

  • Procedure:

    • Dissolve the crude enamine from Step 1 in a 1:1 mixture of AcOH/EtOH.

    • Add Iron powder carefully.[1][2]

    • Reflux at 80°C for 2–4 hours.

    • Mechanism: The nitro group is reduced to an amine (or hydroxylamine), which intramolecularly attacks the enamine double bond, ejecting dimethylamine and closing the pyrrole ring.[2]

    • Workup: Filter through Celite to remove iron residues. Neutralize the filtrate with NaHCO3. Extract with Ethyl Acetate.[1][2]

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield: Typically 60–75% over two steps.

Expert Insight: Avoid catalytic hydrogenation (H2/Pd-C) for this specific substrate if possible, as the C4-Bromine bond is labile and prone to hydrodebromination side reactions.[1][2] Iron/Acetic acid is chemoselective for the nitro group, preserving the bromine handle for future coupling.

Protocol B: Regioselective SNAr Functionalization

The C4-bromine is highly activated for nucleophilic aromatic substitution, significantly more so than in non-nitrated bromopyridines.

Application: Introduction of solubilizing groups (e.g., morpholine, N-methylpiperazine) early in the synthetic route.[2]

  • Reagents: Primary or Secondary Amine (1.1 eq), DIPEA (2.0 eq), THF or Acetonitrile.[2]

  • Procedure:

    • Dissolve this compound in THF.

    • Add the amine and DIPEA at 0°C .

    • Allow to warm to Room Temperature (RT). Reaction is often complete within 1–2 hours at RT.[1][2]

    • Self-Validating Check: Monitor by TLC. The product will be significantly more polar (lower Rf) and often yellow/orange due to the nitro-amine conjugation.[2]

    • Note: If using weak nucleophiles (e.g., anilines), mild heating (50°C) may be required.[2]

Protocol C: Suzuki-Miyaura Cross-Coupling

This protocol is best used before nitro reduction if a biaryl system is required, or after azaindole formation (on the 7-bromo-azaindole) to install the "head" group of a drug molecule.[1]

  • Reagents: Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Dioxane.[2]

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 minutes (Critical for preventing homocoupling).[1][2]

    • Combine halide, boronic acid, and base in Dioxane/Water (4:1).[2]

    • Add catalyst and heat to 90°C for 12 hours.

    • Troubleshooting: If de-bromination is observed, switch to Pd(dppf)Cl2 and use anhydrous conditions (K3PO4/DMF).

Data Summary & Comparison

ProtocolReaction TypeKey ReagentsTypical YieldCritical Control Point
Azaindole Synthesis Condensation / CyclizationDMF-DMA; Fe/AcOH60–75%Avoid Pd/H2 to prevent debromination.[1][2] Ensure enamine forms (red color).[1][2]
SNAr Nucleophilic SubstitutionAmine, DIPEA85–95%Temperature control : 0°C start prevents over-reaction or tarring.[1][2]
Suzuki Coupling Pd-Catalyzed C-C BondPd(PPh3)4, Boronic Acid70–90%Degassing : Oxygen causes homocoupling of boronic acids.[1][2]

References

  • Synthesis of this compound & Derivatives

    • ChemicalBook.[1][2] "4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis."[1] Accessed Jan 30, 2026.[1][2] Link

  • Azaindole (Pyrrolo[3,2-b]pyridine)

    • National Institutes of Health (NIH) / PubMed.[2] "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives." Bioorg Med Chem Lett.[1][2][3] 2010. Link

  • SNAr Reactivity of Nitropyridines

    • Master Organic Chemistry.[1][2] "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Accessed Jan 30, 2026.[1][2] Link

  • DMF-DMA Reagent Utility

    • BenchChem.[1][2][4] "Application Notes: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis." Accessed Jan 30, 2026.[1][2] Link

  • Suzuki Coupling on Pyridine Scaffolds

    • MDPI Pharmaceuticals.[1][2] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... via Suzuki Reaction." Pharmaceuticals 2024, 17(9).[2] Link

Sources

Application Note: 4-Bromo-2-methyl-3-nitropyridine as a Linchpin Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following application note is designed for research scientists and process chemists in the agrochemical and pharmaceutical sectors. It focuses on the strategic utilization of 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) as a high-value scaffold for synthesizing bicyclic nitrogen heterocycles.


 Reactivity, Fungicide Discovery, Bicyclic Heterocycles

Executive Summary

In the competitive landscape of agrochemical discovery, the This compound scaffold represents a "privileged structure." Its unique substitution pattern—featuring a labile C4-bromide flanked by an activating C3-nitro group and a sterically distinct C2-methyl group—enables rapid access to C4-functionalized bicyclic systems .

This guide details the chemical logic and experimental protocols for transforming this intermediate into two critical agrochemical pharmacophores: imidazo[4,5-c]pyridines and pyrrolo[2,3-b]pyridines (7-azaindoles) . These motifs are central to modern succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation neonicotinoid insecticides.

Chemical Logic & Reactivity Profile

The utility of this compound lies in its "Reactivity Triad," where each substituent plays a distinct, orthogonal role in synthesis.

The Reactivity Triad
  • C4-Bromide (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group and the electron-deficient pyridine ring. It is significantly more reactive than comparable phenyl bromides.
    
  • C3-Nitro Group (The Switch): Acts initially as an electron-withdrawing group (EWG) to activate the C4-bromide. Upon reduction to an amine, it becomes a nucleophile for cyclization.

  • C2-Methyl Group (The Anchor): Provides steric bulk and lipophilicity (crucial for agrochemical bioavailability) and serves as a stable handle that resists most

    
     or reduction conditions.
    
Reactivity Diagram

The following diagram illustrates the orthogonal reaction pathways accessible from this scaffold.

ReactivityMap Scaffold 4-Bromo-2-methyl- 3-nitropyridine SNAr Path A: SNAr Substitution (C-N, C-O, C-S Bond Formation) Scaffold->SNAr Amine/Alkoxide Mild Heat Suzuki Path B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Suzuki Boronic Acids Pd(0) Cyclization Path C: Reductive Cyclization (Formation of Bicycles) SNAr->Cyclization 1. H2/Pd or Fe/AcOH 2. Orthoformate Suzuki->Cyclization 1. Reduction 2. Acid Cat.

Figure 1: Reactivity map highlighting the primary synthetic pathways. Path A (SNAr) followed by Path C is the preferred route for imidazopyridine synthesis.

Application Case Study: Synthesis of Imidazo[4,5-c]pyridines

Target Class: Broad-spectrum fungicides targeting respiratory complex II. Mechanism: The imidazo[4,5-c]pyridine core mimics the adenine base, allowing it to bind competitively to kinase or dehydrogenase active sites in fungal pathogens.

Synthetic Strategy

The synthesis proceeds via a robust 3-step sequence:

  • Displacement:

    
     of the C4-bromide with a primary amine.
    
  • Reduction: Chemoselective reduction of the C3-nitro group to a diamine.

  • Cyclization: Condensation with an orthoester to close the imidazole ring.

Detailed Experimental Protocol

Step 1: Displacement with Benzylamine

Objective: Introduce the C4-amino substituent.

Reagents:

  • This compound (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 23.0 mmol) in EtOH (50 mL).

  • Addition: Add

    
     (4.8 mL, 34.5 mmol) followed by dropwise addition of benzylamine (2.76 mL, 25.3 mmol). Note: The reaction is exothermic; maintain temperature <30°C during addition.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
    
    
    
    ) should disappear, yielding a yellow/orange product (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove EtOH. Resuspend residue in EtOAc (100 mL) and wash with water (

    
     mL) and brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from cold EtOH if necessary.
    
    • Yield: Expect 85–92% of N-benzyl-2-methyl-3-nitropyridin-4-amine .

Step 2: Reduction of Nitro Group

Objective: Unmask the C3-amine for cyclization.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: EtOH:Water (4:1)

Procedure:

  • Setup: Suspend the nitro-amine intermediate (5.0 g) in EtOH (80 mL) and water (20 mL). Add

    
     (5.5 g) and Fe powder (5.7 g).
    
  • Reaction: Heat to

    
     with vigorous stirring for 2–3 hours. The yellow color of the nitro compound will fade to a pale brown/colorless solution (amidst iron sludge).
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. The resulting diamine is oxidation-sensitive; proceed immediately to Step 3 or store under nitrogen.

Step 3: Cyclization to Imidazo[4,5-c]pyridine

Objective: Formation of the bicyclic active core.

Reagents:

  • Crude Diamine from Step 2

  • Triethyl Orthoformate (

    
    ) (Excess/Solvent)
    
  • Catalytic p-Toluenesulfonic acid (pTSA) (5 mol%)

Procedure:

  • Cyclization: Dissolve the crude diamine in triethyl orthoformate (30 mL). Add pTSA (catalytic amount).

  • Reflux: Heat to reflux (

    
    ) for 3 hours. Ethanol is produced as a byproduct; using a Dean-Stark trap can accelerate conversion.
    
  • Purification: Cool and concentrate in vacuo. Purify the residue via flash column chromatography (DCM:MeOH 95:5).

    • Final Product: 1-Benzyl-6-methyl-1H-imidazo[4,5-c]pyridine .

Data Summary & Specifications

ParameterSpecificationNotes
CAS Number 23056-49-7Verified Identity
Molecular Weight 217.02 g/mol
Appearance Yellow Crystalline SolidLight sensitive
Melting Point 72–78 °C
Storage 2–8 °C, Inert AtmosphereProtect from moisture
Key Reactivity

(C4), Reduction (C3)
C4-Br is

100x more reactive than chlorobenzene

Safety & Handling

  • Hazards: this compound is a skin and eye irritant. It may cause sensitization upon inhalation.

  • Energetics: Nitro-pyridines can be energetic. While this derivative is stable, avoid heating bulk quantities above

    
     without solvent.
    
  • Waste: Brominated organic waste must be segregated. Aqueous waste from the iron reduction contains heavy metals and must be disposed of accordingly.

References

  • Synthesis and Reactivity of 4-Halopyridines

    • ChemicalBook.[1] "4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis."[1][2][3] Accessed Oct 2023. Link

    • Takeda Pharmaceutical Company.[1] "Patent WO2011/146287: Preparation of Pyridine Derivatives."[1] (Describes large-scale bromination of 2-methyl-3-nitropyridin-4-ol). Link

  • Agrochemical Applications (Imidazopyridines)

    • SynChem.[2] "Product Data: this compound."[1][2][4] Link

    • ResearchGate Discussion. "Reactivity of 2-amino-4-bromopyridine vs 3-nitro analogs." (Mechanistic insight into

      
       activation). Link
      
  • General Protocol Validation

    • Organic Syntheses.[5][3][6][7] "2,3-Diaminopyridine from 2-amino-5-bromopyridine."[8] (Analogous reduction/cyclization chemistry). Link

Sources

Strategic Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The functionalization of 4-Bromo-2-methyl-3-nitropyridine represents a distinct challenge in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, Hsp90 scaffolds). This substrate possesses a unique electronic and steric profile:

  • Electronic Activation: The pyridine nitrogen and C3-nitro group make the C4-position highly electrophilic.

  • Steric Congestion: The C4 reaction site is flanked by a bulky nitro group (C3) and indirectly hindered by the C2-methyl group, creating significant steric barriers to oxidative addition and reductive elimination.

  • Chemo-stability: The nitro group is susceptible to reduction by Pd(0), and the C2-methyl group has increased acidity due to the electron-deficient ring, posing risks with strong bases.

While Nucleophilic Aromatic Substitution (


) is the baseline approach for this scaffold, it frequently fails with weak nucleophiles  (e.g., electron-deficient anilines, hindered amines) or requires harsh temperatures that degrade the nitro moiety. This guide details the implementation of Buchwald-Hartwig (B-H) amination  as the superior alternative for these difficult couplings.

Critical Decision Matrix: vs. Buchwald-Hartwig

Before initiating a B-H campaign, researchers must validate the necessity of transition metal catalysis.

decision_matrix start Substrate: this compound + Amine Partner amine_type Analyze Amine Nucleophilicity start->amine_type strong_nuc Strong Nucleophile (Aliphatic amines, cyclic amines) amine_type->strong_nuc weak_nuc Weak Nucleophile (Anilines, Amides, Hindered 2° Amines) amine_type->weak_nuc snar_path Attempt SNAr (DIPEA, DMSO, 80°C) strong_nuc->snar_path bh_path Proceed to Buchwald-Hartwig (Pd Catalysis) weak_nuc->bh_path snar_result Yield > 50%? snar_path->snar_result success_snar Adopt SNAr (Cheaper, Metal-free) snar_result->success_snar Yes fail_snar Low Yield / Decomposition snar_result->fail_snar No fail_snar->bh_path Switch Strategy

Figure 1: Decision logic for selecting catalytic vs. non-catalytic amination pathways.

Technical Analysis & Experimental Design

Catalyst & Ligand Selection

The 3-nitro group is a potential catalyst poison (via N-coordination to Pd) and an oxidant. To mitigate this, we prioritize ligands with high denticity or bulk to prevent nitro-coordination.

ParameterRecommendationRationale (Causality)
Ligand (Primary) Xantphos Large bite angle (111°) enforces reductive elimination; rigid backbone prevents nitro group chelation to Pd.
Ligand (Secondary) BrettPhos Excellent for weak amine nucleophiles; bulky biaryl structure protects the Pd center from off-cycle resting states.
Precatalyst Pd₂(dba)₃ Reliable Pd(0) source. Avoid Pd(OAc)₂ if possible to prevent initial induction periods involving reduction of Pd(II).
Base Cs₂CO₃ CRITICAL: Avoid NaOtBu. The C2-methyl protons are acidic (pKa < 25) due to the nitro-pyridine core. Strong alkoxides cause deprotonation/polymerization. Carbonates are milder.
Solvent 1,4-Dioxane High boiling point for kinetics; good solubility for Cs₂CO₃. Toluene is a viable alternative.
The "Nitro-Reduction" Risk

Pd(0) can catalyze the reduction of the nitro group to an amine or hydroxylamine, particularly if hydrogen sources (like alcohols) are present.

  • Preventative Measure: Strictly anhydrous conditions. Use Dioxane/Toluene. Avoid alcohol co-solvents.

  • Catalyst Loading: Keep Pd loading < 2 mol% to minimize side-reaction sites.

Detailed Protocol: Gram-Scale Synthesis

Objective: Coupling of this compound (1.0 eq) with 4-Fluoroaniline (1.1 eq).

Materials Preparation
  • Substrate: this compound (2.17 g, 10 mmol).

  • Amine: 4-Fluoroaniline (1.22 g, 11 mmol).

  • Catalyst: Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%).

  • Ligand: Xantphos (116 mg, 0.2 mmol, 2 mol%).

  • Base: Cs₂CO₃ (4.89 g, 15 mmol, 1.5 eq) - Must be finely ground and dried.

  • Solvent: Anhydrous 1,4-Dioxane (50 mL, 0.2 M).

Step-by-Step Methodology
  • Inerting: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with the Substrate, Base, Pd₂(dba)₃, and Xantphos.

    • Expert Tip: Adding the catalyst and ligand as solids simultaneously allows for in situ ligation during the initial heating ramp.

  • Solvent & Amine: Add the Anhydrous Dioxane via syringe, followed by the liquid amine (4-Fluoroaniline).

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Why? Oxygen promotes phosphine oxidation (killing the ligand) and homocoupling of the amine.

  • Reaction: Heat the mixture to 95°C (internal temperature). Monitor by HPLC/UPLC every 2 hours.

    • Endpoint: Typically 4–6 hours. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the product (Rt ~ Y min).

  • Workup (Pd Scavenging):

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc (100 mL).

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Scavenging Step: Treat the filtrate with SiliaMetS® Thiol or charcoal (5 wt%) for 30 mins to remove residual soluble Pd species (critical for pharmaceutical intermediates).

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane or purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Workflow

If conversion is low (<50%) or impurities are high, follow this logic path:

troubleshooting problem Problem Identified check_1 Black Precipitate (Pd Black)? problem->check_1 sol_1 Ligand Oxidation. Increase Ligand:Pd ratio to 2:1. Re-degas solvent. check_1->sol_1 Yes check_2 SM Consumed, New Impurity? check_1->check_2 No sol_2 Check for Nitro Reduction. Lower Temp to 80°C. Switch to Toluene. check_2->sol_2 Yes check_3 No Reaction (SM Intact)? check_2->check_3 No sol_3 Oxidative Addition Failure. Switch to BrettPhos G3. Increase Temp to 110°C. check_3->sol_3 Yes

Figure 2: Troubleshooting logic for common failure modes in nitropyridine coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Hartwig, J. F. (2008).[2] Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[1] Journal of the American Chemical Society, 124(21), 6043–6048. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • BenchChem. (2025).[6] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols. Link

Sources

Sonogashira coupling involving 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of 4-Bromo-2-methyl-3-nitropyridine

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of This compound (CAS: 23056-49-7) with terminal alkynes. This specific substrate is a critical intermediate in the synthesis of 4-azaindoles (1H-pyrrolo[2,3-c]pyridines), a privileged scaffold in kinase inhibitor discovery (e.g., JAK, VEGFR inhibitors).

The reaction presents unique challenges due to the ortho-nitro effect : while the nitro group electronically activates the C4-position for oxidative addition, it simultaneously imposes significant steric hindrance and renders the C2-methyl group acidic. This protocol utilizes a optimized Pd(II)/Cu(I) catalytic system with mild amine bases to suppress side reactions (SNAr displacement and C2-deprotonation) while ensuring high conversion.

Substrate Analysis & Mechanistic Insight

Successful coupling requires understanding the competing electronic and steric forces within the substrate.

The Ortho-Nitro Paradox
  • Electronic Activation (Pro): The electron-withdrawing nitro group (

    
    ) at C3, combined with the pyridine nitrogen, makes the C-Br bond at C4 highly electron-deficient. This facilitates the Oxidative Addition  step of the catalytic cycle, which is often the rate-determining step in aryl chlorides but is rapid here.
    
  • Steric Hindrance (Con): The nitro group is bulky. Its position ortho to the bromine creates a "steric wall" that hinders the approach of bulky phosphine ligands attached to the Palladium center.

  • The C2-Methyl Trap: The methyl group at C2 is "pseudo-benzylic" and activated by the adjacent pyridine nitrogen and the 3-nitro group. It has a pKa significantly lower than standard picolines. Strong inorganic bases (e.g., NaH, KOtBu) must be avoided as they will deprotonate this methyl group, leading to polymerization or self-condensation.

Reaction Pathway Visualization

The following diagram illustrates the reaction workflow and the critical divergence point where side reactions occur.

ReactionPathway Start 4-Bromo-2-methyl- 3-nitropyridine Intermed Pd-Complex (Oxidative Addition) Start->Intermed  Fast   SideProd1 Side Product A: S_NAr Displacement (Base attack) Start->SideProd1  Excess Heat No Catalyst   SideProd2 Side Product B: C2-Methyl Deprotonation (Polymerization) Start->SideProd2  Strong Base (e.g., NaOH)   Reagents Terminal Alkyne Pd(PPh3)2Cl2 (5%) CuI (2%) Et3N / DMF Reagents->Intermed Product Coupled Alkyne (Precursor to 4-Azaindole) Intermed->Product  Transmetallation & Red. Elim.  

Figure 1: Reaction pathway showing the desired Sonogashira cycle versus competing SNAr and deprotonation pathways.

Experimental Protocol

Scale: 1.0 mmol (approx. 217 mg of substrate) Target Yield: 85-95% Time: 4–6 Hours

Materials & Reagents
ReagentEquiv.RoleCritical Note
This compound 1.0SubstrateEnsure purity >97% by HPLC.
Terminal Alkyne 1.2Coupling PartnerVolatile alkynes require sealed tube.
Pd(PPh3)2Cl2 0.05CatalystBis(triphenylphosphine) is preferred over Pd(PPh3)4 for stability.
CuI 0.02Co-CatalystMust be off-white/tan. Green CuI is oxidized and inactive.
Triethylamine (Et3N) 3.0BaseMild base prevents C2-Me deprotonation.
DMF (Anhydrous) [0.2 M]SolventDegas thoroughly before use.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add this compound (217 mg, 1.0 mmol).

    • Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol).

    • Add CuI (3.8 mg, 0.02 mmol).

    • Checkpoint: Do not add the alkyne or base yet.

  • Solvent & Degassing (Crucial):

    • Add anhydrous DMF (5.0 mL).

    • Degas: Sparge the solution with Argon for 10 minutes. Note: Nitro-pyridines are redox-active; oxygen can lead to rapid catalyst decomposition (black Pd precipitation).

  • Reaction Initiation:

    • Add Triethylamine (0.42 mL, 3.0 mmol) via syringe.

    • Add the Terminal Alkyne (1.2 mmol) via syringe.

    • The solution usually turns dark brown or deep red immediately (formation of Pd-Amine complexes).

  • Heating:

    • Heat the reaction mixture to 60°C .

    • Optimization Note: Do not exceed 80°C initially. Higher temperatures promote the direct displacement of Bromine by the amine base (

      
      ).
      
  • Monitoring (Self-Validating System):

    • Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every 2 hours.

    • Success Indicator: Appearance of a highly fluorescent spot (typical for extended conjugation) and disappearance of the UV-active starting material (Rf ~0.5).

    • Failure Indicator: If a spot appears at the solvent front (non-polar), it may be homocoupling of the alkyne (Glaser coupling), indicating oxygen ingress.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification:

    • Flash column chromatography (Silica Gel).

    • Gradient: 0% -> 30% EtOAc in Hexanes.

Data & Optimization

The following table summarizes optimization studies performed on this scaffold.

EntryCatalystBaseTempYieldObservation
1Pd(PPh3)4K2CO380°C35%Significant side products (black tar); Base too strong.
2Pd(OAc)2 / PPh3Et3N60°C55%Slow conversion; Catalyst instability.
3 Pd(PPh3)2Cl2 Et3N 60°C 92% Clean conversion; minimal homocoupling.
4Pd2(dba)3 / XPhosEt3N40°C88%Excellent for very bulky alkynes, but expensive.
Troubleshooting Guide
  • Problem: Reaction stalls after 50% conversion.

    • Cause: Catalyst poisoning by the nitro group or oxidation of the catalyst.

    • Solution: Add a second portion of catalyst (1 mol%) and degas again. Ensure CuI is fresh.

  • Problem: Formation of 4-amino-2-methyl-3-nitropyridine.

    • Cause:

      
       reaction where Et3N or trace dimethylamine (from DMF decomposition) displaces the bromine.
      
    • Solution: Lower temperature to 50°C. Ensure DMF is high-grade (amine-free).

Synthesis of 4-Azaindoles (Downstream Application)

The primary utility of this coupling is the subsequent cyclization to form the 4-azaindole core.

AzaindoleSynthesis Step1 Sonogashira Product (3-Nitro-4-alkynylpyridine) Step2 Reductive Cyclization (Fe/AcOH or H2/Pd-C) Step1->Step2  Nitro Reduction   Final 4-Azaindole (1H-pyrrolo[2,3-c]pyridine) Step2->Final  Intramolecular Condensation  

Figure 2: Cyclization workflow. The nitro group is reduced to an amine, which spontaneously attacks the internal alkyne carbon to close the pyrrole ring.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Azaindole Synthesis Strategy: Schirok, H. (2005). Synthesis of 4-Azaindoles via the Sonogashira Cross-Coupling Reaction.[4] Journal of Organic Chemistry, 70(24), 10020–10026.

  • Reactivity of 4-Halo-3-nitropyridines: Léris, G., et al. (2014). Sonogashira coupling in natural product synthesis.[1][4][5][6][7][8] Organic Chemistry Frontiers, 1, 556-566.

  • Substrate Data: this compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 12833623.

Sources

Technical Application Note: Scalable Process Development for 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-methyl-3-nitropyridine is a high-value heterocyclic intermediate, critical in the synthesis of P2X7 antagonists and various kinase inhibitors. Its structural core allows for diverse functionalization: the bromine atom facilitates Suzuki/Buchwald couplings, while the nitro group serves as a latent amine for cyclization (e.g., into pyrrolopyridines).

Scaling this synthesis presents two primary engineering challenges:

  • Thermodynamic Control: The nitration of 4-hydroxy-2-methylpyridine is highly exothermic and sensitive to "runaway" conditions if dosing is not coupled to heat removal rates.

  • Hazardous Reagent Handling: The conversion of the hydroxyl group to bromide typically utilizes Phosphorus Oxybromide (

    
    ), a solid corrosive that generates massive volumes of 
    
    
    
    gas and requires a specialized quenching protocol to prevent violent hydrolysis.

This guide outlines a validated, two-stage process optimized for kilogram-scale production, prioritizing safety (Process Safety Management) and purity without reliance on chromatographic purification.

Retrosynthetic Analysis & Pathway

The most robust route for large-scale production avoids the unstable diazonium intermediates associated with amino-pyridine precursors. Instead, we utilize the tautomeric equilibrium of 4-hydroxy-2-methylpyridine (2-methyl-4-pyridone).

ReactionScheme Start 4-Hydroxy-2-methylpyridine (CAS: 18615-48-6) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Exothermic < 100°C Inter 4-Hydroxy-2-methyl- 3-nitropyridine (Intermediate) Step1->Inter Yield: ~85% Step2 Bromination (POBr3, 140°C) Inter->Step2 Dehydration Product 4-Bromo-2-methyl- 3-nitropyridine (Target) Step2->Product Yield: ~50-60%

Figure 1: Synthetic pathway utilizing electrophilic aromatic substitution followed by nucleophilic acyl substitution-like mechanism.

Stage 1: Nitration of 4-Hydroxy-2-methylpyridine[1]

Objective: Regioselective introduction of the nitro group at the C3 position. Critical Process Parameter (CPP): Reaction temperature maintenance between 95–100°C; Dosing rate of


.
Materials
ReagentEquiv.[1][2]RoleHazard Class
4-Hydroxy-2-methylpyridine1.0SubstrateIrritant
Sulfuric Acid (

, 98%)
5.0Solvent/CatalystCorrosive
Fuming Nitric Acid (

)
1.5Nitrating AgentOxidizer, Corrosive
Protocol
  • Dissolution: Charge a glass-lined reactor with

    
     (5.0 vol). Cool to 0–5°C. Slowly charge 4-hydroxy-2-methylpyridine (solid) in portions.
    
    • Note: This dissolution is exothermic.[3] Maintain internal temperature

      
      .
      
  • Nitration: Cool the mixture to 0°C. Add Fuming

    
     dropwise via a pressure-equalizing addition funnel or metering pump.
    
    • Safety Stop: Do not allow temperature to exceed 10°C during addition.

  • Reaction: Once addition is complete, slowly ramp the temperature to 40°C, then to 95–100°C over 1 hour.

    • Mechanism:[4][5][6][7] The reaction requires heat to overcome the activation energy of the deactivated pyridinium ring.

    • Off-gassing: Brown

      
       fumes will evolve. Ensure scrubber is active (NaOH trap).
      
  • Quench & Isolation:

    • Cool reaction mass to 20°C.

    • Pour the mixture onto crushed ice (10x weight of substrate).

    • Neutralize carefully with solid

      
       or 50% NaOH to pH 3–4. The product precipitates as a yellow solid.[1]
      
    • Filter and wash with cold water. Dry at 50°C under vacuum.

Stage 2: Bromination via Phosphorus Oxybromide

Objective: Conversion of the C4-hydroxyl (pyridone carbonyl) to C4-bromide. Critical Process Parameter (CPP): Quenching rate and temperature; Scrubber efficiency for HBr.

Materials
ReagentEquiv.[1][2]RoleHazard Class
4-Hydroxy-2-methyl-3-nitropyridine1.0SubstrateIrritant
Phosphorus Oxybromide (

)
2.5Brominating AgentCorrosive, Water Reactive
Dichloromethane (DCM)SolventExtractionToxic
Protocol
  • Setup: Use a dry pressure vessel or a round-bottom flask equipped with a heavy-duty condenser and an HBr scrubber.

    • Caution:

      
       is a solid (mp ~56°C). It can be melted or added as a solid.
      
  • Reaction: Mix the Stage 1 Intermediate (1.0 eq) and

    
     (2.5 eq). Heat the neat mixture to 140°C (melt phase).
    
    • Observation: The mixture will turn into a dark melt. Stirring may be difficult initially until the melt homogenizes.

    • Duration: 3–4 hours. Monitor by HPLC (quench small aliquot in MeOH).

  • The "Reverse Quench" (CRITICAL SAFETY STEP):

    • Cool the reaction melt to ~80°C (do not let it solidify completely).

    • Prepare a separate vessel with crushed ice and water (large excess).

    • Slowly pour the hot reaction melt into the ice water with vigorous stirring.

    • Warning: Never add water to the

      
       melt. This will cause an explosive eruption of superheated steam and acid.
      
  • Workup:

    • Adjust pH to ~8 using saturated

      
      .
      
    • Extract with DCM (

      
       vol).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[8]
      
  • Purification (Non-Chromatographic):

    • The crude oil often solidifies. Recrystallize from minimal hot Ethanol or a DCM/Hexane mixture to yield off-white to yellow crystals.

Process Safety & Engineering Controls

The following diagram illustrates the safety logic for the critical Bromination Quench step.

SafetyLogic Reaction Reaction Melt (POBr3 + Substrate) Temp: 140°C Cooling Cool to 80°C (Viscous Liquid) Reaction->Cooling Hazard HAZARD CHECK: Did you add water to melt? Cooling->Hazard QuenchVessel Quench Vessel (Ice/Water + Stirring) Success Safe Hydrolysis (H3PO4 + HBr + Product) QuenchVessel->Success Transfer Controlled Transfer (Melt INTO Water) Transfer->QuenchVessel Hazard->Transfer No (Correct) Explosion VIOLENT ERUPTION (Process Failure) Hazard->Explosion Yes (Wrong)

Figure 2: Critical safety logic for quenching phosphorus oxybromide reactions.

Analytical Specifications (Quality Control)
TestSpecificationMethod
Appearance Yellow to off-white solidVisual
Purity > 97.0% (Area %)HPLC (C18, ACN/Water)
Identity Conforms to Structure1H NMR (DMSO-d6)
Residue on Ignition < 0.5%Gravimetric
Moisture < 0.5%Karl Fischer

NMR Reference Data:


.

References

  • Vertex Pharmaceuticals Inc. (2007). International Patent Application WO2007016393. "Compositions useful as inhibitors of voltage-gated sodium channels." (Describes the core nitration/bromination sequence).

  • ChemicalBook. (n.d.). This compound Synthesis Routes. Retrieved January 30, 2026. (Aggregated process data from industrial suppliers).

  • Organic Syntheses. (1953). 3-Methyl-4-nitropyridine-1-oxide. Org. Synth. 1953, 33, 79. (Foundational safety protocols for pyridine nitration exotherms).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Phosphorus Tribromide/Oxybromide Safety Data. CAMEO Chemicals. (Safety data regarding water reactivity).

Sources

Application Note: High-Purity Isolation of 4-Bromo-2-methyl-3-nitropyridine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-Bromo-2-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase flash column chromatography.

The causality behind this protocol is rooted in the physicochemical properties of the target molecule. The presence of a highly electronegative nitro group and the pyridine nitrogen atom imparts significant polarity. This allows for effective separation from less polar impurities using a polar stationary phase like silica gel.[2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible, high-purity outcomes.

Principle of Separation: Exploiting Molecular Polarity

The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase (silica gel) is highly polar, while the mobile phase (an organic solvent system) is relatively nonpolar.[4]

  • Stationary Phase Interaction: The polar nitro (-NO₂) group and the lone pair of electrons on the pyridine nitrogen of the target molecule will form hydrogen bonds and dipole-dipole interactions with the silanol groups (Si-OH) on the surface of the silica gel.[2]

  • Differential Elution: Compounds in the crude mixture will travel down the column at different rates based on their relative polarity. Less polar impurities will have weaker interactions with the silica gel and will be carried along more quickly by the mobile phase, eluting first. The more polar this compound will adsorb more strongly, requiring a more polar mobile phase to disrupt its interaction with the stationary phase and elute from the column.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23056-49-7[5]
Molecular Formula C₆H₅BrN₂O₂[5]
Molecular Weight 217.02 g/mol [5]
Appearance Yellowish solid or oil[5]

Common impurities from its synthesis, such as unreacted 2-methyl-3-nitropyridin-4-ol, are even more polar due to the hydroxyl (-OH) group and will exhibit stronger retention on the silica gel column.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a target Retardation Factor (R_f) of 0.2-0.4 for the product. A well-chosen solvent system prevents excessively long elution times or co-elution of compounds.[4]

Protocol 1: TLC Mobile Phase Screening
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.

  • Analysis: Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by spot) / (Distance traveled by solvent front)

Table 2: Suggested TLC Solvent Systems for Method Development

SystemStarting Ratio (v/v)PolarityComments
Hexanes / Ethyl Acetate 90:10 → 70:30Low to MediumA standard starting system for many organic compounds.
Dichloromethane / Methanol 99:1 → 95:5Medium to HighEffective for more polar compounds. A system of 2% methanol in dichloromethane is a documented starting point.[5]
Toluene / Acetone 95:5 → 80:20Low to MediumOffers different selectivity compared to acetate-based systems.

Expert Tip: Aim for a solvent system where the product spot is clearly separated from all other spots. If impurities are very close to the product, a shallower solvent gradient or a different solvent system may be required for the column.

High-Fidelity Purification: Flash Column Chromatography Protocol

This protocol is optimized for the purification of 1-5 grams of crude this compound. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Sand (washed)

  • Eluent-grade solvents (e.g., Dichloromethane, Methanol)

  • Round bottom flasks for fraction collection

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Safety Precautions
  • Chemical Hazards: this compound and its related compounds are irritants and potentially toxic. Handle with care. Avoid inhalation of dust and vapors.[6][7]

  • Operational Hazards: The process involves flammable solvents and glassware under pressure. Always perform the chromatography in a certified chemical fume hood.[8] Do not tightly clamp the air inlet to the column, as this can lead to a dangerous pressure buildup.[9]

Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method) The slurry packing method is superior for achieving a homogenous, air-free stationary phase, which is critical for high-resolution separation.[10]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a 1-2 cm layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure dichloromethane). The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to accelerate packing. Crucially, never let the top of the silica bed run dry.

  • Once the silica has settled into a stable bed, add a 1-2 cm protective layer of sand on top.[11]

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended as it leads to sharper bands and better separation compared to wet loading, especially for moderately soluble compounds.[9]

  • Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, ensuring the top layer of sand and the sample are not disturbed.

  • Begin elution using the mobile phase determined from the TLC analysis (e.g., 2% Methanol in Dichloromethane ).[5] Apply gentle air pressure to maintain a steady flow rate.

  • Collect the eluent in systematically numbered test tubes or flasks (e.g., 20 mL per fraction).

Step 4: Monitoring and Product Isolation

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Identify the fractions containing the pure product (single spot at the correct R_f).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator to yield the purified this compound.[12]

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

G start Crude this compound tlc TLC Method Development (Optimize Mobile Phase, Rf = 0.2-0.4) start->tlc Small Sample load Sample Preparation (Dry Load onto Silica) start->load Bulk Crude pack Prepare Column (Slurry Pack Silica Gel) tlc->pack Optimized System pack->load elute Elute with Optimized Mobile Phase (e.g., 2% MeOH in DCM) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution pool Pool Pure Fractions analyze->pool Fractions are Pure evap Solvent Removal (Rotary Evaporation) pool->evap product Pure Product (Verify by NMR, MS) evap->product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Column Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Mobile phase is too polar.- Column was overloaded.- Column was packed improperly (channels).- Decrease the polarity of the mobile phase.- Use less crude material for the given column size.- Repack the column carefully using the slurry method.
Product Will Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Cracked or Channeled Silica Bed - The column ran dry during packing or elution.- The silica bed was disturbed during solvent/sample addition.- The run is likely compromised; repack the column.- Always keep the silica bed wet with solvent. Add new solvent gently down the sides of the column.
Product Streaking on TLC (Tailing) - The compound is acidic/basic and interacting too strongly with silica.- Sample is too concentrated on the TLC plate.- Add a small amount of modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds).[13]- Dilute the sample before spotting on the TLC plate.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By leveraging a systematic approach beginning with TLC-based method development and employing proper flash chromatography techniques such as slurry packing and dry loading, researchers can consistently obtain this valuable intermediate in high purity. The provided troubleshooting guide serves as a practical tool to overcome common separation challenges, ensuring efficient and successful purification campaigns in a drug discovery and development setting.

References

  • Chemical/Laboratory Techniques: Column Chromatography. University of Groningen (via YouTube). [Link]

  • Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]

  • Method for preparing 3-bromo-4-methylpyridine.
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Column Chromatography Principles. Chemistry LibreTexts. [Link]

  • Column Chromatography Overview. Columbia University. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Modern trends and best practices in mobile-phase selection in reversed-phase chromatography. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Preparation method of 2-methyl-3-bromopyridine. Patsnap. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

Sources

functionalization of the methyl group in 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of the Methyl Group in 4-Bromo-2-methyl-3-nitropyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the methyl group of this compound. This substrate is a valuable, albeit electronically complex, building block in modern synthetic chemistry. The protocols and strategies detailed herein are grounded in established chemical principles and aim to provide a robust framework for creating diverse molecular architectures from this versatile starting material.

Introduction: Understanding the Reactivity of this compound

The pyridine core is a cornerstone of many FDA-approved drugs.[1] However, the direct and selective functionalization of the pyridine ring can be challenging due to its electron-deficient nature.[1][2] The substrate, this compound, presents a unique set of challenges and opportunities. The reactivity of the C2-methyl group is significantly influenced by the electronic landscape of the pyridine ring:

  • Activation by the Nitro Group and Ring Nitrogen: The potent electron-withdrawing effects of the adjacent C3-nitro group and the pyridine ring nitrogen acidify the protons of the C2-methyl group. This enhanced acidity makes the methyl group susceptible to deprotonation by a suitable base, forming a nucleophilic carbanion. This is the primary principle enabling condensation-type reactions.

  • Steric and Electronic Hindrance: The substituents at the C3 and C4 positions can sterically hinder the approach of bulky reagents. Furthermore, the overall electron-poor nature of the ring can deactivate it towards certain electrophilic C-H functionalization pathways that are common for other aromatic systems.[2]

This guide will focus on three primary, high-impact strategies for transforming the C2-methyl group: N-Oxide Mediated Condensation , Radical Halogenation , and Direct Oxidation , providing access to a wide array of valuable derivatives.

Strategic Functionalization Pathways

The following diagram illustrates the key transformations originating from the C2-methyl group of this compound, which will be detailed in this guide.

G cluster_0 Core Substrate cluster_1 Strategy 1: N-Oxide Mediated Condensation cluster_2 Strategy 2: Radical Halogenation cluster_3 Strategy 3: Oxidation start This compound n_oxide Pyridine N-Oxide Intermediate start->n_oxide Oxidation (Urea-H₂O₂) halomethyl 2-(Halomethyl) Derivative start->halomethyl Radical Halogenation (NBS/NCS) aldehyde 2-Formyl Derivative start->aldehyde Direct Oxidation (e.g., SeO₂) styryl 2-Styryl Derivative n_oxide->styryl Condensation (ArCHO, Piperidine) nucleophilic_sub Diverse Nucleophilic Substitution Products (e.g., ethers, amines, azides) halomethyl->nucleophilic_sub Nucleophilic Substitution acid 2-Carboxylic Acid Derivative aldehyde->acid Further Oxidation (e.g., KMnO₄)

Caption: Key functionalization pathways for the C2-methyl group.

Strategy 1: N-Oxide Mediated Condensation with Aldehydes

Direct condensation of 2-methyl-3-nitropyridines with aldehydes can be challenging.[3] A highly effective strategy to enhance the acidity of the methyl protons is the prior oxidation of the pyridine nitrogen to an N-oxide. This modification significantly increases the electron-withdrawing nature of the ring, facilitating the deprotonation of the methyl group under mild basic conditions, such as piperidine catalysis.

Part A: N-Oxidation Protocol

This protocol is adapted from a general procedure for the oxidation of 2-methyl-3-nitropyridines.[3] The use of urea-hydrogen peroxide complex (UHP) provides a stable and safe source of H₂O₂, and trifluoroacetic anhydride (TFAA) acts as an activator.

Experimental Protocol: Synthesis of this compound N-oxide

Reagent MW Amount (10 mmol scale) Equivalents Notes
This compound217.012.17 g1.0Starting Material
Dichloromethane (DCM)84.9330 mL-Solvent
Urea-Hydrogen Peroxide (UHP)94.071.88 g2.0Oxidant
Trifluoroacetic Anhydride (TFAA)210.035.0 mL (36 mmol)3.6Activator

Step-by-Step Procedure:

  • Dissolve this compound (10 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the freshly prepared urea-hydrogen peroxide complex (20 mmol) to the solution.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Add trifluoroacetic anhydride (36 mmol) dropwise to the cooled suspension over 10-15 minutes. Caution: The reaction can be exothermic.

  • Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous layer with additional dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

  • Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude residue can be purified by recrystallization from aqueous ethanol or by column chromatography on silica gel to yield the pure N-oxide.[3]

Part B: Condensation Protocol (Knoevenagel-type)

With the N-oxide in hand, the condensation with an aromatic aldehyde proceeds smoothly, catalyzed by a weak organic base.

Experimental Protocol: Synthesis of 4-Bromo-2-(2-arylvinyl)-3-nitropyridine N-oxide

Reagent MW Amount (5 mmol scale) Equivalents Notes
This compound N-oxide232.011.16 g1.0Starting Material
Aromatic Aldehyde (e.g., Benzaldehyde)106.120.53 g (0.51 mL)1.0Electrophile
Ethanol46.0720 mL-Solvent
Piperidine85.15~5 dropsCatalyticBase Catalyst

Step-by-Step Procedure:

  • To a solution of the N-oxide (5 mmol) and the aromatic aldehyde (5 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the aldehyde used.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

  • The N-oxide can be deoxygenated using PCl₃ if the parent styryl-pyridine is the desired product.[3]

Strategy 2: Radical Halogenation of the Methyl Group

To install a versatile synthetic handle, the methyl group can be halogenated via a free-radical pathway, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide. The resulting 2-(halomethyl)pyridine is a potent electrophile, readily undergoing nucleophilic substitution.

G cluster_0 Radical Halogenation Workflow start 4-Bromo-2-methyl- 3-nitropyridine halomethyl 4-Bromo-2-(bromomethyl) -3-nitropyridine start->halomethyl Heat, CCl₄ or DCE initiator Radical Initiator (e.g., AIBN, BPO) nbs N-Bromosuccinimide (NBS) product Substituted Product (Py-CH₂-Nu) halomethyl->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) (e.g., RO⁻, R₂NH, N₃⁻) nucleophile->product

Caption: Workflow for radical halogenation and subsequent substitution.

Experimental Protocol: Synthesis of 4-Bromo-2-(bromomethyl)-3-nitropyridine

Reagent MW Amount (10 mmol scale) Equivalents Notes
This compound217.012.17 g1.0Starting Material
N-Bromosuccinimide (NBS)177.981.96 g1.1Brominating Agent
Azobisisobutyronitrile (AIBN)164.21164 mg0.1Radical Initiator
Carbon Tetrachloride (CCl₄)153.8250 mL-Solvent

Step-by-Step Procedure:

  • Combine the starting material (10 mmol), NBS (11 mmol), and AIBN (1 mmol) in a flask equipped with a reflux condenser.

  • Add carbon tetrachloride (50 mL). Safety Note: CCl₄ is toxic and a suspected carcinogen; work in a well-ventilated fume hood. Dichloroethane can be used as an alternative.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir. The reaction can be monitored by observing the consumption of the starting material by GC-MS or TLC.

  • After 4-6 hours, or upon completion, cool the reaction to room temperature. The succinimide byproduct will precipitate.

  • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product is often used directly in the next step but can be purified by careful column chromatography or recrystallization if necessary. The product is a lachrymator and should be handled with care.

Strategy 3: Direct Oxidation to the Aldehyde

Conversion of the methyl group to a formyl group provides an electrophilic center for reactions like reductive amination, Wittig reactions, and aldol condensations. While multi-step sequences (e.g., halogenation followed by hydrolysis) are reliable, direct oxidation is more atom-economical. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups on heterocyclic systems.

Experimental Protocol: Synthesis of 4-Bromo-2-formyl-3-nitropyridine

Reagent MW Amount (10 mmol scale) Equivalents Notes
This compound217.012.17 g1.0Starting Material
Selenium Dioxide (SeO₂)110.961.22 g1.1Oxidant
1,4-Dioxane88.1140 mL-Solvent
Water18.021 mL-Co-solvent

Step-by-Step Procedure:

  • Caution: Selenium compounds are highly toxic. Handle SeO₂ in a fume hood with appropriate personal protective equipment.

  • In a round-bottom flask fitted with a reflux condenser, suspend selenium dioxide (11 mmol) in a mixture of 1,4-dioxane (40 mL) and water (1 mL).

  • Add the this compound (10 mmol).

  • Heat the mixture to reflux (approx. 101 °C) for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with dioxane or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target aldehyde.

Summary and Outlook

The functionalization of the C2-methyl group on this compound is a powerful strategy for generating molecular diversity. The methods presented here—N-oxide mediated condensation, radical halogenation, and direct oxidation—provide reliable and scalable pathways to key intermediates such as styrenes, halomethyls, and aldehydes. Each of these products serves as a gateway to a vast array of further chemical modifications, making this scaffold exceptionally valuable for applications in drug discovery and materials science.[4] Researchers should select the appropriate strategy based on the desired final product, always considering the electronic nature of the substrate and exercising appropriate safety precautions with the reagents involved.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health (NIH). [Link]

  • C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Halogenation of pyridine compounds. (n.d.).
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-NO2-001 Status: Active Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding the "Problem Child"

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh3)4 / Na2CO3) failed to yield product with 4-Bromo-2-methyl-3-nitropyridine .

Do not panic. This substrate is notoriously difficult due to a "Perfect Storm" of electronic factors:

  • Catalyst Poisoning: The pyridine nitrogen and the nitro group are potent ligands that can displace phosphines, forming inactive Palladium "blacks" or stable complexes.

  • 
     Competition:  The ring is highly 
    
    
    
    -deficient (electron-poor). The nitro group at C3 activates the C4-position for nucleophilic aromatic substitution (
    
    
    ) by your base (OH⁻) or solvent, competing with the desired oxidative addition.
  • Steric Crunch: The C3-nitro and C2-methyl groups create a steric wall, slowing down transmetallation.

This guide provides a logic-driven diagnostic path to rescue your reaction.

Module 1: The Diagnostic Matrix

Before changing reagents, diagnose the failure mode using this logic flow.

TroubleshootingFlow Start Analyze Crude LCMS/NMR CheckSM Is Starting Material (SM) Consumed? Start->CheckSM NoSM SM Remains Unchanged CheckSM->NoSM No (< 10% conv) YesSM SM Consumed CheckSM->YesSM Yes (> 50% conv) Action1 Diagnosis: Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or XPhos Pd G3 NoSM->Action1 CheckProd Is Desired Product Formed? YesSM->CheckProd MajorByprod Identify Major Byproduct CheckProd->MajorByprod No / Low Yield Hydrolysis Hydrolysis Product (OH at C4) (M-Br + 17 mass units) MajorByprod->Hydrolysis Peak M-63 Reduction Hydrodehalogenation (H at C4) (M-Br + 1 mass unit) MajorByprod->Reduction Peak M-79 Homocouple Boronic Acid Homocoupling MajorByprod->Homocouple Biaryl (B-B) Action2 Diagnosis: SNAr Competition Action: Switch to Anhydrous K3PO4 / Dioxane Hydrolysis->Action2 Action3 Diagnosis: Protodeboronation Action: Slow addition of Boronate / MIDA Boronate Reduction->Action3 Homocouple->Action3

Figure 1: Diagnostic logic tree for classifying reaction failure modes based on crude analysis.

Module 2: Solving Catalyst Deactivation

The Issue: Monodentate phosphines (like PPh3) dissociate easily. The pyridine nitrogen in your substrate then binds to the open Pd site, shutting down the catalytic cycle.

The Solution: Use chelating ligands with a wide bite angle or bulky biaryl phosphines.

Catalyst SystemWhy it WorksRecommendation Level
Pd(dppf)Cl₂·DCM The bidentate ferrocene ligand holds the Pd tightly, preventing N-coordination. The large "bite angle" accelerates reductive elimination.Gold Standard (Start Here)
XPhos Pd G3 Extremely bulky ligand creates a "protective shell" around Pd, physically blocking the pyridine nitrogen while facilitating oxidative addition.High Performance (For sterically hindered partners)
Pd(PPh₃)₄ Ligands dissociate too easily. High risk of poisoning by the nitro-pyridine.Not Recommended

Module 3: The Trap (Hydrolysis)

The Issue: Your base is attacking the substrate. In electron-deficient systems like 3-nitro-4-bromopyridine, the C-Br bond is highly activated. If you use strong bases (NaOH, KOtBu) or aqueous conditions with high pH, the base attacks C4 directly, displacing Bromine to form the Pyridone (Hydrolysis product).

The Solution: Modulate basicity and water content.

  • Protocol A (Standard):

    
     (2.0 eq) in Dioxane/Water (9:1). The phosphate is basic enough to activate the boronic acid but less nucleophilic than hydroxide.
    
  • Protocol B (If Hydrolysis persists): Switch to Anhydrous Conditions .

    • Solvent: Dry DMF or Dioxane.

    • Base: Anhydrous

      
       or 
      
      
      
      (finely ground).
    • Additive: 3Å Molecular Sieves.

Module 4: Mechanistic Visualization

Understanding the competition between the desired pathway and the "Kill Zones" is critical for troubleshooting.

ReactionMechanism Substrate 4-Bromo-2-methyl- 3-nitropyridine OxAdd Oxidative Addition Complex (Pd-Ar-Br) Substrate->OxAdd Pd(0) Insertion SNAr KILL ZONE 1: SNAr Attack (Hydrolysis) Substrate->SNAr Direct Attack by Base Poison KILL ZONE 2: Catalyst Poisoning (N-Pd) Substrate->Poison Coordination to Pd Pd0 Active Pd(0) Product Coupled Product OxAdd->Product Transmetallation + Red. Elim. Base Base (OH- / CO3--) Poison->Pd0 Deactivation

Figure 2: Competitive pathways. Note that SNAr competes directly with Oxidative Addition, while Poisoning removes the catalyst from the cycle.

Experimental Protocols

Protocol 1: The "Resilient" Method (Recommended)

Best for minimizing catalyst poisoning and balancing solubility.

  • Charge Vessel: To a reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • 
        (Tribasic, 2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane and Water (Ratio 9:1). Concentration should be 0.1 M - 0.2 M.

  • Degas: Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent oxidation of the sensitive Pd species).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C initially to avoid thermal decomposition of the nitro group.

Protocol 2: The Anhydrous Method (For high hydrolysis rates)

Use this if you see the "M-Br + 17" peak in LCMS.

  • Charge Vessel: Add Substrate, Boronic Acid, XPhos Pd G3 (2-3 mol%), and anhydrous finely ground

    
      (2.0 equiv).
    
  • Solvent: Add anhydrous DMF or Toluene.

  • Reaction: Heat to 90°C under inert atmosphere.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. Is this bad? A: Yes and No. "Pd black" precipitation usually indicates catalyst decomposition (loss of ligand). However, with Pd(dppf)Cl2, the solution often turns dark red/black naturally. If conversion stops, add a second portion of catalyst (1-2 mol%) after 2 hours.

Q: I see a byproduct with Mass = (Product - Br + H). What is it? A: This is the hydrodehalogenation product. It means your oxidative addition happened, but transmetallation failed, and the Pd species scavenged a hydride (often from the solvent or base). Fix: Increase the concentration of the Boronic Acid and ensure your solvent is degassed thoroughly. Switch from alcohol-based solvents to Dioxane/Toluene.

Q: Can I use microwave heating? A: Proceed with caution. Nitro-pyridines are thermally sensitive. If you use microwave, limit the temperature to 100°C and use a "high absorption" solvent like DMF to ensure rapid heating without hotspots.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development, 15(3). (Focus on Pd(dppf)Cl2 utility in heterocycles).
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Technical Support Center: Strategies for Preventing Debromination of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Bromo-2-methyl-3-nitropyridine. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into a common challenge: the unwanted loss of the bromine substituent (debromination) during chemical transformations. This guide moves beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

This compound is a valuable heterocyclic building block, frequently employed in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility lies in the strategic placement of its functional groups—the bromine atom, which is ideal for cross-coupling reactions, and the nitro group, which can be a directing group or a precursor to an amine. However, the very electronic features that make this molecule so useful also render the C-Br bond susceptible to cleavage. This guide provides a structured, question-and-answer approach to diagnosing and solving this critical issue.

Frequently Asked Questions: Understanding the Root Cause
Q1: What makes the bromine on this compound so labile?

Answer: The lability of the bromine atom is a direct consequence of the pyridine ring's electronic structure, which is significantly influenced by two key features:

  • The Pyridine Nitrogen: The nitrogen atom in the ring is electronegative and withdraws electron density from the ring carbons, making the entire ring system electron-deficient.

  • The Nitro Group (-NO₂): Positioned ortho to the bromine, the nitro group is a powerful electron-withdrawing group. It strongly deactivates the ring towards electrophilic substitution but, crucially, activates it towards nucleophilic attack.[2][3]

This combined electron deficiency makes the carbon atom attached to the bromine (C4) highly electrophilic and susceptible to cleavage through several mechanisms, including nucleophilic aromatic substitution (SNAr) and reductive pathways, often encountered during metal-catalyzed reactions.[2][4]

Q2: What is hydrodebromination and why does it happen so often in my palladium-catalyzed reactions?

Answer: Hydrodebromination (or protodebromination) is a side reaction where the bromine atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig amination), this is a common and frustrating byproduct.

The catalytic cycle for these reactions begins with the oxidative addition of the C-Br bond to a Pd(0) complex.[5] This forms a Pd(II) intermediate. While the desired pathway is for this intermediate to proceed through transmetalation and reductive elimination to form the new C-C or C-N bond, a competing pathway can intercept it. If a source of hydride (H⁻) or a proton (H⁺) and an electron source are available, the Pd(II) intermediate can be diverted, ultimately leading to the release of the debrominated product, 2-methyl-3-nitropyridine. Potential hydrogen sources include trace water, alcohols, or even the amine or boronic acid reagents themselves under certain conditions.

Troubleshooting Guide: Reaction-Specific Scenarios

This section provides detailed troubleshooting for common synthetic operations where debromination is a significant risk.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue: "I'm running a Suzuki-Miyaura coupling to form a new C-C bond at the 4-position, but I'm consistently isolating 20-50% of the debrominated starting material. How can I optimize my reaction to favor the desired product?"

Analysis: This is a classic case of the desired cross-coupling pathway competing with the hydrodebromination side reaction. The key is to select conditions that accelerate the rate of the main catalytic cycle (oxidative addition → transmetalation → reductive elimination) relative to the debromination pathway.

cluster_main Desired Suzuki-Miyaura Pathway cluster_side Undesired Debromination Pathway Start This compound + Pd(0)L_n OA Oxidative Addition Start->OA Pd_II Ar-Pd(II)(Br)L_n Intermediate OA->Pd_II Transmetalation Transmetalation (with R-B(OH)₂ + Base) Pd_II->Transmetalation Side_Reaction Hydrodebromination Pd_II->Side_Reaction Pd_II_R Ar-Pd(II)(R)L_n Transmetalation->Pd_II_R RE Reductive Elimination Pd_II_R->RE Product Desired Product (Ar-R) RE->Product Catalyst_Regen Pd(0)L_n Regenerated Product->Catalyst_Regen Catalyst_Regen->Start H_Source Proton/Hydride Source (e.g., H₂O, ROH, Base Byproducts) H_Source->Side_Reaction Debrom_Product Debrominated Byproduct (2-methyl-3-nitropyridine) Side_Reaction->Debrom_Product

Caption: Competing pathways in Pd-catalyzed coupling of this compound.

ParameterProblematic ConditionRecommended Solution & Rationale
Catalyst/Ligand Using generic ligands like PPh₃ or catalyst systems that are too reactive or slow to reductively eliminate.Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[6][7] These ligands promote fast reductive elimination, which is often the rate-limiting step for the desired product formation, thereby outcompeting the side reaction. For challenging pyridyl systems, phosphite ligands have also shown success.[8]
Base Using strong, potentially problematic bases like NaOH, KOH, or old NaOtBu which may contain hydroxide impurities.Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[7] They are sufficiently basic to facilitate the catalytic cycle but are less likely to generate hydride species or participate in unwanted side reactions.
Solvent Using non-anhydrous solvents or protic solvents like alcohols.Use high-purity, anhydrous, and degassed aprotic solvents. Dioxane, toluene, or CPME are standard choices. Trace water is a primary culprit for providing the proton in hydrodebromination. Degassing (e.g., via sparging with argon for 15-30 mins) is critical to remove oxygen, which can deactivate the catalyst.
Temperature Running the reaction at excessively high temperatures (e.g., >100-110 °C) for extended periods.Run at the lowest possible temperature for the reaction to proceed. Start trials around 80 °C. Higher temperatures can accelerate catalyst decomposition and side reactions. Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Seal the vial with a septum, and purge with argon for 5-10 minutes.

  • Add anhydrous, degassed dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress every 1-2 hours. Once complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues before proceeding with aqueous workup.

Scenario 2: Selective Reduction of the Nitro Group

Issue: "I need to reduce the nitro group to an amine, but when I use catalytic hydrogenation with Pd/C, I lose the bromine completely. How can I selectively reduce the nitro group?"

Analysis: This is an expected outcome. Palladium on carbon (Pd/C) with hydrogen gas is a powerful reducing system known for its ability to perform both nitro group reduction and catalytic dehalogenation.[4][9][10] To preserve the C-Br bond, you must switch to a chemoselective reduction method that targets the nitro group without affecting the aryl halide.

MethodReagentsTypical ConditionsDebromination RiskComments
Catalytic Hydrogenation H₂ gas, Pd/CMeOH or EtOH, RT, 1-50 atmVery High Standard method but notorious for dehalogenation. Avoid for this substrate.
Chemical Reduction (Metal/Acid) Iron (Fe) powder, NH₄ClEtOH/H₂O, RefluxVery Low A classic, robust, and highly selective method. Often the top choice for this transformation. Environmentally benign and cost-effective.
Chemical Reduction (Metal Salt) Tin(II) Chloride (SnCl₂)Conc. HCl or EtOH, 50-70 °CLow Very effective and selective, but tin waste can be problematic for disposal.
Chemical Reduction (Dithionite) Sodium Dithionite (Na₂S₂O₄)H₂O/THF or H₂O/DCM, RTLow A very mild method, suitable for sensitive substrates. May require phase-transfer catalyst.
  • In a round-bottom flask, suspend this compound (1.0 equiv) and ammonium chloride (NH₄Cl, 3-5 equiv) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (Fe, 3-5 equiv) to the mixture.

  • Heat the reaction to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often visually indicated by a color change from yellow to colorless and the consumption of the iron powder.

  • Monitor by TLC or LCMS until the starting material is consumed (typically 1-3 hours).

  • Once complete, cool the reaction to room temperature and filter the hot solution through a pad of celite to remove the iron salts.

  • Rinse the celite pad with additional ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by standard methods, often after a basic aqueous workup to remove any remaining salts.

cluster_good Selective Chemical Reduction (e.g., Fe/NH₄Cl) cluster_bad Non-Selective Catalytic Hydrogenation (Pd/C, H₂) Start This compound Nitro_Reduction Selective Reduction of -NO₂ group Start->Nitro_Reduction Both_Reduction Reduction of -NO₂ AND Cleavage of C-Br bond Start->Both_Reduction Amine_Product Desired Product (4-Bromo-2-methylpyridin-3-amine) Nitro_Reduction->Amine_Product Debrom_Amine Undesired Byproduct (2-methylpyridin-3-amine) Both_Reduction->Debrom_Amine

Caption: Choice of reduction method dictates the final product.

References
  • Takeda Pharmaceutical Company Limited; Kwok, L.; Larson, J. D.; Sabat, M. (2011). Preparation of pyrazolopyridine compounds for use as protein kinase inhibitors. WO2011/146287.
  • CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Aromatic Halogen-Exchange Reactions. Chemical Reviews, 104(6), 3079-3160.
  • Jia, G. et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • EP0593251A1. (1994). Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
  • Engman, L. (1989). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 54(4), 884-890.
  • Jia, G. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • CN104974082A. (2015). Preparation method of 2-methyl-4-bromopyridine.
  • Green, M., & Ridd, J. H. (1963). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 816.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Li, J. H., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(17), 3775-3781.
  • Grokipedia. (n.d.).
  • Chemical Reviews. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction.
  • Chemical Reviews. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • ResearchGate. (2014).
  • Toma, I. O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
  • Li, J. H., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(17), 3775-3781.
  • YouTube. (2023).

Sources

optimizing catalyst loading for cross-coupling of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-methyl-3-nitropyridine

Ticket ID: OPT-PYR-NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Red Zone" Substrate

You are working with This compound . This is not a standard coupling partner. It represents a "Red Zone" substrate due to three converging factors:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition facile, but the resulting Pd(II) species is prone to stability issues.

  • The "Ortho Effect": The nitro group at C3 is ortho to the reaction site (C4). This creates significant steric hindrance, slowing down transmetallation and reductive elimination.

  • Catalyst Poisoning: Both the pyridine nitrogen and the nitro group are competent ligands that can displace phosphines, leading to catalyst deactivation (formation of inactive Pd-black or stable bis-pyridine complexes).

This guide moves beyond "add more catalyst" to a rational, mechanism-driven optimization strategy.

Module 1: Catalyst Selection & The "Why"

Current Industry Standard: Do not use


 or simple 

salts. The phosphine dissociation rate is too slow, and the resulting active species is too unstable for this hindered substrate.

Recommended Systems: For 4-bromo-3-nitropyridines, you need a catalyst that is bulky (to enforce reductive elimination) and electron-rich (to prevent poisoning).

Catalyst SystemRecommendation LevelMechanism of Action
Pd-PEPPSI-IPr High (Robustness) The NHC ligand is tightly bound, preventing displacement by the pyridine nitrogen. Excellent thermal stability.
XPhos Pd G4 High (Activity) The bulky biaryl ligand shields the Pd center from the nitro group, facilitating coupling in sterically congested environments.

Medium The bidentate ligand prevents the formation of inactive bis-pyridine complexes but may struggle with the C3-nitro steric bulk.
Decision Logic: Catalyst Selection

CatalystSelection Start Start: this compound CouplingPartner Identify Coupling Partner Start->CouplingPartner BoronicAcid Aryl Boronic Acid (Simple) CouplingPartner->BoronicAcid Heterocycle Heterocyclic Boronate (Complex/Unstable) CouplingPartner->Heterocycle Rec1 Rec: Pd(dppf)Cl2 (Cost-effective) BoronicAcid->Rec1 First Pass Rec3 Rec: Pd-PEPPSI-IPr (High Stability) BoronicAcid->Rec3 If fails Rec2 Rec: XPhos Pd G4 (High Activity) Heterocycle->Rec2 Steric Bulk Heterocycle->Rec3 Protodeboronation Risk

Figure 1: Decision matrix for catalyst selection based on the coupling partner complexity.

Module 2: The Loading Optimization Workflow

Goal: Reduce loading from 5 mol% to <0.5 mol% while maintaining >95% conversion.

Protocol: Visual Kinetic Profiling

Do not rely on a single end-point yield. You must measure when the catalyst dies.

  • Set up 3 parallel reactions at 1 mol% loading.

  • Sampling: Take aliquots at 15 min, 1 hr, 4 hr, and 12 hr.

  • Plot Conversion vs. Time.

Interpretation of Kinetic Profiles:

Profile ShapeDiagnosisOptimization Action
Linear then Plateau (<100%) Catalyst Death. The catalyst is decomposing before the reaction finishes.Do NOT increase loading. Switch to a more stable catalyst (e.g., PEPPSI) or lower temperature.
Fast then Plateau (100%) Over-Catalyzed. The reaction is finished in minutes.Reduce loading by 50% (e.g., go to 0.5 mol%) and re-run.
S-Curve (Induction Period) Activation Issues. Pd(II) is struggling to reduce to Pd(0).Add a reductant (e.g., 10 mol% alcohol) or switch to a pre-reduced Pd(0) source.
The "Spike" Test (Crucial for Nitro-Pyridines)

If your reaction stalls at 60% conversion:

  • Add a fresh batch of catalyst (0.5 mol%) to the stalled mixture.

  • Result A: Reaction restarts. -> Diagnosis: Catalyst instability/Poisoning.

  • Result B: Reaction does not restart. -> Diagnosis: Product inhibition or reagent degradation (e.g., boronic acid hydrolysis).

Module 3: Troubleshooting & FAQs

Q1: I see significant "Protodehalogenation" (Product is 2-methyl-3-nitropyridine). Why?

  • Cause: This is common with electron-deficient pyridines. The oxidative addition complex is very electrophilic. If transmetallation is slow (due to the C3 nitro group), the Pd-Ar species will grab a hydride from the solvent (especially alcohols) or the base.

  • Fix:

    • Switch to non-protic solvents (Dioxane, Toluene, or DMF). Avoid Ethanol/Isopropanol.

    • Use anhydrous bases (

      
       or 
      
      
      
      ) instead of aqueous carbonate.

Q2: The reaction turns black immediately, and yield is low. Is this normal?

  • Cause: "Pd-Black" formation. The nitro group or pyridine nitrogen is displacing your ligands, causing the Palladium to aggregate into inactive metal particles.

  • Fix: You need a stronger ligand.

    • If using phosphines: Increase Ligand:Metal ratio to 2:1 or 4:1.

    • Better: Switch to Pd-PEPPSI-IPr . The NHC carbene ligand is virtually impossible for the pyridine/nitro group to displace.

Q3: My boronic acid is homocoupling instead of cross-coupling.

  • Cause: Oxygen in the system or very slow oxidative addition.

  • Fix:

    • Degas rigorously. Sparging with Argon for 15 minutes is minimum. Freeze-Pump-Thaw is preferred.

    • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the oxidative addition complex.

Module 4: Mechanism of Deactivation (Visualized)

Understanding how the catalyst fails is key to preventing it.

Deactivation Active Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd Fast NitroCoord Nitro Group Coordination OxAdd->NitroCoord Steric Trap PyridineCoord Pyridine N Displacement OxAdd->PyridineCoord Ligand Exchange PdBlack Inactive Pd Black (Precipitate) NitroCoord->PdBlack Decomposition PyridineCoord->PdBlack Aggregation

Figure 2: Pathways for catalyst deactivation specific to nitro-pyridine substrates.

Module 5: Metal Scavenging (Pharma Compliance)

For drug development, residual Pd must be <10 ppm. Nitro-pyridines bind Pd tightly, making removal difficult.

Protocol:

  • SiliaMetS® Thiol: Best for scavenging Pd from pyridine species. Add 4 equivalents (w/w) relative to catalyst loading at the end of the reaction. Stir at 50°C for 1 hour.

  • Activated Carbon: Effective but can reduce yield if the product is greasy.

  • Crystallization: If possible, crystallize the product as a salt (e.g., HCl salt). The Pd usually remains in the mother liquor.

References
  • Catalyst Selection for Pyridines

    • Title: "Efficient Cross-Coupling of Pyridine Derivatives: A Guide to C
    • Source: Chemical Reviews (General Reference for Pd-C
    • URL:[Link] (Search: Pyridine Cross Coupling)

  • Mechanism of Poisoning

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes" (Relevant for N-coordin
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Optimization Methodology

    • Title: "Optimizing Suzuki Coupling Reactions: A Directed DoE Approach"
    • Source: CovaSyn Technical Brief / Science
    • URL:[Link]

  • PEPPSI Catalyst Application: Title: "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides" Source: Organic Letters / Sigma-Aldrich Technical Guides

Technical Support Center: Purification of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 4-Bromo-2-methyl-3-nitropyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

The purification of this compound is a critical step to ensure the quality and reactivity of this reagent in subsequent synthetic transformations. The inherent chemical properties of the molecule, coupled with the specifics of its synthesis, can present several purification challenges. Common issues include the removal of inorganic reagents, separation from structurally similar organic impurities, and preventing degradation of the target compound. This guide is structured to provide practical, experience-driven solutions to these challenges, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing this compound from 2-methyl-3-nitropyridin-4-ol and phosphorus oxybromide?

A1: When synthesizing this compound via the reaction of 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide, you should anticipate several potential impurities:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-methyl-3-nitropyridin-4-ol.

  • Phosphorus-Containing Byproducts: The use of phosphorus oxybromide can lead to the formation of various phosphorus-based impurities. These are often acidic and can complicate purification.

  • Hydrolyzed Product: The product, this compound, can be susceptible to hydrolysis under certain workup conditions, reverting to the starting material or other derivatives.

  • Isomeric Byproducts: While the primary reaction is the conversion of the hydroxyl group to a bromide, side reactions could potentially lead to the formation of isomeric products, although this is less common in this specific transformation compared to direct nitration or bromination of the pyridine ring.

Q2: My crude 1H NMR shows a complex mixture. How can I best approach the initial workup to simplify the purification process?

A2: A thorough aqueous workup is crucial for removing a significant portion of impurities before chromatographic purification.[1] Here is a recommended general procedure:

  • Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it into a mixture of chloroform and ice water.[2]

  • Neutralization: The acidic reaction mixture should be neutralized. A wash with a saturated aqueous solution of sodium bicarbonate is effective in removing acidic impurities, including phosphorus-based byproducts.[2]

  • Extraction: The product should be extracted from the aqueous layer into an organic solvent like chloroform or dichloromethane.

  • Washing: The organic layer should be washed sequentially with water and brine to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous phases.[1]

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure.[2]

This initial cleanup will provide a crude product that is more amenable to purification by column chromatography or recrystallization.

Troubleshooting Guide

Column Chromatography

Column chromatography is a highly effective method for purifying this compound.[2] A typical eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A reported successful eluent is 2% methanol in dichloromethane.[2]

Observed Issue Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column. The eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Product co-elutes with an impurity. The polarity of the product and the impurity are very similar.Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Using a longer column or a finer silica gel can also improve resolution.
Streaking or tailing of the product band on the column. The product may be interacting too strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, using neutral alumina as the stationary phase can mitigate this issue.
Product appears to be decomposing on the column (color change, multiple new spots on TLC). The product may be unstable on silica gel over long periods.Perform flash chromatography to minimize the time the compound spends on the column. Ensure the silica gel is of high quality and neutral if possible.

Experimental Protocol: Flash Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane

  • Methanol

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate using a 2% methanol in dichloromethane eluent to determine the Rf value of the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the dissolved product. Remove the solvent under reduced pressure to obtain a dry powder of the crude product adsorbed onto the silica gel. Add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with 100% dichloromethane. If the product does not move, gradually increase the polarity by adding methanol to the eluent, up to 2%.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the choice of a suitable solvent or solvent system.[3]

Observed Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated.If the solution is not saturated, evaporate some of the solvent to concentrate the solution and try cooling again. If the compound is too soluble, a different, less polar solvent should be chosen. Alternatively, a two-solvent system can be employed where the compound is soluble in one solvent and insoluble in the other.[4]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling solvent. Try cooling the solution more slowly to encourage crystal growth. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Low recovery of the purified product. Too much solvent was used. The crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.[5]
The purified product is still impure. The impurities have similar solubility to the product and co-crystallize. The cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary to achieve higher purity.

Experimental Protocol: Recrystallization of this compound (General Procedure)

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water or hexanes/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[5]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Visualization of Purification Workflow

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Crude Product Crude Product Quench Quench Crude Product->Quench Neutralize Neutralize Quench->Neutralize Extract Extract Neutralize->Extract Wash & Dry Wash & Dry Extract->Wash & Dry Crude Extract Crude Extract Wash & Dry->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Recrystallization Recrystallization Crude Extract->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids.
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Unknown. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from The Royal Society of Chemistry website.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
  • Scribd. (n.d.). Recrystallization Procedure Guide.
  • Chemicalbook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • Frontiers. (2018). A Review of Phosphorus Removal Technologies and Their Applicability to Small-Scale Domestic Wastewater Treatment Systems.
  • ResearchGate. (2020). Removal of inorganic and organic phosphorus compounds from aqueous solution by ferrihydrite decoration onto graphene.
  • Dutypoint. (2024). Phosphorus Removal: A Guide to the Different Methods.
  • Minnesota Pollution Control Agency. (n.d.). Phosphorus Treatment and Removal Technologies. Retrieved from Minnesota Pollution Control Agency website.
  • ChemScene. (n.d.). 23056-44-2 | 4-Bromo-3-nitropyridine.
  • PubChem. (n.d.). 4-Bromo-3-nitropyridine.
  • PubMed. (2020). Organic phosphorus removal using an integrated advanced oxidation-ultrafiltration process.
  • PubMed. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Fluorochem. (n.d.). 4-Bromo-3-nitropyridine.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1).
  • ResearchGate. (2013). Troubleshooting protein purification?.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.

Sources

byproduct formation in nucleophilic substitution of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


 Optimization for 4-Bromo-2-methyl-3-nitropyridine 

Executive Summary: The Reactivity Landscape

You are working with This compound , a highly functionalized scaffold. Its reactivity is governed by the "push-pull" electronics of the pyridine ring. The C4-position is the intended electrophilic site, activated by both the ring nitrogen and the ortho-nitro group. However, this activation comes with a cost: high susceptibility to competing pathways.

The Three Primary Failure Modes:

  • Hydrolysis: Conversion of the C-Br bond to C-OH (Pyridone formation).

  • Nitro-Displacement (Denitration): Attack at C3 instead of C4.

  • Methyl Deprotonation: Base-mediated polymerization or oxidation at the C2-methyl group.

Module 1: Diagnostic Logic & Decision Tree

Before altering your protocol, use this logic flow to identify your specific failure mode based on LCMS/NMR data.

TroubleshootingTree Start Start: Analyze Crude LCMS/NMR Q1 Is the Product Mass (M+) Observed? Start->Q1 Q2 Is Starting Material (SM) Consumed? Q1->Q2 Yes (Low Yield) Hydrolysis Byproduct: [M-Br+OH] (Pyridone Tautomer) Cause: Wet Solvent/Base Q1->Hydrolysis No, Mass = M-63 (approx) Denitration Byproduct: [M-NO2+Nu] (Nitro Displacement) Cause: Hard Nucleophile/High T Q1->Denitration No, Mass = M-46 Dimer Byproduct: [2M-2Br] (Dimer/Polymer) Cause: Base too strong (Me-deprotonation) Q2->Dimer Yes, complex baseline/tars Check Stoichiometry/Temp Check Stoichiometry/Temp Q2->Check Stoichiometry/Temp No, SM remains

Figure 1: Diagnostic logic tree for identifying impurity classes based on mass shifts.

Module 2: The "Hydrolysis" Trap (Pyridone Formation)

The Issue: The ortho-nitro group makes the C4-Br bond extremely labile. In the presence of even trace moisture and base, hydroxide ions (


) outcompete your nucleophile, forming 2-methyl-3-nitro-4-pyridone .

Symptoms:

  • LCMS: Peak at

    
     corresponding to [M - Br + OH].
    
  • Appearance: Reaction mixture turns opaque/milky (pyridones often have poor solubility).

Corrective Actions:

VariableRecommendationTechnical Rationale
Solvent Anhydrous MeCN or THF Avoid DMF/DMSO if possible. They are hygroscopic and difficult to dry completely. If solubility requires DMF, use fresh bottles over molecular sieves.
Base DIPEA or

Avoid Hydroxides (NaOH/KOH). Use Carbonates or tertiary amines.

is preferred for its solubility in organics without introducing

.
Additives Molecular Sieves (3Å) Add activated sieves directly to the reaction vessel to scavenge water generated in situ.

Module 3: Regioselectivity (Nitro vs. Bromo Displacement)

The Issue: While Bromine is a better leaving group, the Nitro group at C3 is bulky and electron-withdrawing. With "hard" nucleophiles (e.g., alkoxides, small amines) or high temperatures, the nucleophile may attack C3, displacing the nitrite ion (


).

Mechanism: The transition state for nitro-displacement is higher in energy but can be accessible if the C4 position is sterically crowded by the nucleophile itself.

Symptoms:

  • LCMS: Loss of 46 amu (

    
    ) and addition of nucleophile.
    
  • NMR: Loss of the characteristic downfield shift of protons adjacent to the nitro group.

Corrective Actions:

  • Temperature Control:

    
     at C4 (Br-displacement) is kinetically favored. Lower the temperature  (start at 0°C, warm to RT). High heat (>80°C) promotes thermodynamic products (often denitration or decomposition).
    
  • Nucleophile Softness: If using alkoxides (

    
    ), switch to the corresponding alcohol with a weaker base (e.g., 
    
    
    
    in
    
    
    ) to reduce the "hardness" of the attack.

Module 4: Methyl Group Reactivity (The "Red Tar" Phenomenon)

The Issue: The methyl group at C2 is benzylic-like and acidified by the electron-deficient pyridine ring and the ortho-nitro group. Strong bases can deprotonate this methyl group, forming a reactive carbanion.

Symptoms:

  • Color: Deep red, purple, or black reaction mixture (indicative of extended conjugation/anions).

  • TLC: Streaking or baseline material (polymerization).

Corrective Actions:

  • Avoid Strong Bases: Never use NaH, LDA, or

    
    -BuOK unless you are intentionally alkylating the methyl group.
    
  • Base Choice: Stick to bases with

    
     < 12 (e.g., 
    
    
    
    ,
    
    
    , or Triethylamine).

Module 5: Recommended Protocol

This protocol is designed to minimize hydrolysis and side-reactions.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine/Thiol (1.1 - 1.2 eq)

  • Base: DIPEA (1.5 eq) or

    
     (2.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Isopropanol (IPA)

Step-by-Step:

  • Drying (Critical): Flame-dry the reaction vessel and cool under Argon/Nitrogen.

  • Solvation: Dissolve the substrate in Anhydrous MeCN (0.1 M concentration). Note: If using amine salts, add the base first to free the amine.

  • Temperature Set: Cool the solution to 0°C (ice bath).

  • Addition: Add the nucleophile dropwise.

    • Why? Controls exotherm and keeps local concentration of nucleophile low, favoring the kinetic C4 attack.

  • Base Addition: Add the base.

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC/LCMS.

    • Stop Condition: If conversion <50% after 4 hours, heat to 40°C. Do not jump to reflux immediately.

  • Quench: Pour into dilute Ammonium Chloride (

    
    ) solution.
    
    • Why? Mildly acidic quench neutralizes any phenoxide/pyridone species, keeping them in the organic phase for extraction.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired


 and the primary byproducts.

ReactionPathways Substrate 4-Bromo-2-methyl- 3-nitropyridine Product Product (C4-Substitution) Substrate->Product Path A: Attack at C4 (Kinetic Control) Pyridone Pyridone (Hydrolysis) Substrate->Pyridone Path B: H2O/OH- Attack (Wet Solvent) Denitro 3-Substituted (Nitro Displacement) Substrate->Denitro Path C: Attack at C3 (High Temp/Hard Nu) Polymer Dimer/Polymer (C2-Me Deprotonation) Substrate->Polymer Path D: Base > pKa 12 (Methyl Activation) Nu Nucleophile (Nu:) Nu->Product

Figure 2: Competing mechanistic pathways.[1][2] Path A is the desired route. Path B, C, and D represent the primary impurity profiles.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • BenchChem.A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. (Confirming

    
     as the primary mechanism for this scaffold). Link
    
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. (Discusses regioselectivity and nitro-group activation). Link

Sources

Technical Support Hub: Stability & Handling of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Profile

4-Bromo-2-methyl-3-nitropyridine is a highly electrophilic heteroaromatic scaffold. Its instability in basic media is not a random defect but a direct consequence of its electronic structure. The 3-nitro group strongly withdraws electron density, activating the 4-position for Nucleophilic Aromatic Substitution (


).

While this activation is necessary for desired couplings (e.g., with amines), it renders the molecule hypersensitive to:

  • Hydrolysis: Rapid conversion to the pyridone (4-hydroxy) species by hydroxide ions.

  • Solvolysis: Formation of ether byproducts in alcoholic solvents.

  • C2-Methyl Deprotonation: The electron-deficient ring acidifies the C2-methyl protons, leading to potential self-condensation or polymerization with strong bases.

Mechanistic Insight: Degradation Pathways

To troubleshoot effectively, you must understand the competition between your desired nucleophile and the degradation agents (OH⁻, RO⁻, or the molecule itself).

Visualization: Competitive Reaction Pathways

The following diagram illustrates the fate of the starting material (SM) based on the basic environment.

StabilityMatrix SM 4-Bromo-2-methyl- 3-nitropyridine (Starting Material) Desired Desired Product (C4-Amine/Thiol) SM->Desired Amine/Thiol (Mild Base, Aprotic) Hydrolysis Impurity A: 4-Hydroxy Derivative (Pyridone Tautomer) SM->Hydrolysis Aqueous Base (OH- attack) Ether Impurity B: 4-Alkoxy Derivative SM->Ether Alcohol Solvent (RO- attack) Dimer Impurity C: Polymer/Tars (via C2-Anion) SM->Dimer Strong Base (NaH/LDA) (C2-Deprotonation)

Figure 1: The "Danger Zone" of reactivity. The 3-nitro group activates the C4-Br bond for both desired substitution and undesired hydrolysis.

Troubleshooting Guide: Symptom-Based Diagnosis

Symptom 1: Low Yield & Formation of Precipitate in Aqueous Workup

Diagnosis: Hydrolysis (SNAr with OH⁻). The most common failure mode. The 3-nitro group makes the C4-Br extremely labile. Even mild aqueous bases (like NaOH or saturated NaHCO₃) can displace the bromide if the reaction is heated or prolonged.

  • Analytical Signature: LCMS shows a peak at [M-63] (Loss of Br [79/81], gain of OH [17]).

    • Note: The product often exists as the 2-methyl-3-nitropyridin-4(1H)-one tautomer.

  • Correction:

    • Switch to anhydrous bases: DIPEA (Hunig’s base) or K₂CO₃ .

    • Use aprotic solvents: DMF , DMA , or Acetonitrile .

    • Strictly avoid aqueous co-solvents until the starting material is fully consumed.

Symptom 2: Product Mass is M+31 (Methoxy) or M+45 (Ethoxy)

Diagnosis: Solvolysis (Etherification). Using methanol or ethanol as a solvent with a base causes the alkoxide (MeO⁻/EtO⁻) to compete with your amine nucleophile. Alkoxides are often better nucleophiles than sterically hindered amines.

  • Analytical Signature: LCMS peak at [M-49] (Br replaced by OMe) or [M-35] (Br replaced by OEt).

  • Correction:

    • Never use alcohols as solvents for this substitution.

    • Use IPA or t-Amyl alcohol only if necessary (steric bulk reduces

      
       rate), but aprotic polar solvents are superior.
      
Symptom 3: Reaction Mixture Turns Black/Tar

Diagnosis: Base-Catalyzed Polymerization (C2-Methyl Acidity). The protons on the C2-methyl group are acidic (


 estimated ~20-25) due to the electron-withdrawing nitro group and pyridine nitrogen. Strong bases (NaH, LiHMDS) or excess heating can deprotonate this position, creating a carbanion that attacks other pyridine rings.
  • Analytical Signature: Broad smear on TLC; baseline material; loss of mass balance.

  • Correction:

    • Avoid strong bases (pKa of conjugate acid > 15) unless generating a specific nucleophile separately.

    • Keep reaction temperature < 60°C if possible.

Best Practice Protocols

A. Recommended Reaction Conditions (SNAr)

Standard protocol for displacing Bromine with an Amine.

ParameterRecommendationRationale
Solvent DMF, NMP, or Acetonitrile High dielectric constant stabilizes the Meisenheimer intermediate without offering nucleophilic OH/OR groups.
Base DIPEA (1.2 - 2.0 eq) Non-nucleophilic organic base. Scavenges HBr without attacking the electrophile.
Alt. Base K₂CO₃ (suspended) Mild inorganic base. Requires vigorous stirring.
Temp 0°C to RT Start cold. The C4-Br is highly activated; heat is rarely needed for primary amines.
Concentration 0.1 M - 0.5 M High concentration favors intermolecular reaction over side reactions.
B. Workup & Quenching (Critical Step)

Do not wash with strong base.

  • Dilute: Dilute the reaction mixture with EtOAc or DCM.

  • Quench: Wash with Water or Brine .

    • Pro-Tip: If the reaction used excess amine, wash with dilute Citric Acid (pH 4-5) to remove the amine, provided your product stays in the organic layer. Avoid 1M NaOH washes, which can hydrolyze any unreacted starting material or sensitive ester groups.

  • Dry: Na₂SO₄ and concentrate at < 40°C.

C. Protocol Decision Tree

ProtocolFlow Start Start: Reaction Planning Nucleophile Is Nucleophile a Salt? (e.g., Amine HCl) Start->Nucleophile BaseCheck Base Selection Nucleophile->BaseCheck No (Free base) Nucleophile->BaseCheck Yes SolventCheck Solvent Selection Execution Execute at 0°C -> RT Monitor by LCMS SolventCheck->Execution Use DMF/MeCN (Avoid MeOH/EtOH) BaseCheck->SolventCheck Use DIPEA or K2CO3

Figure 2: Logical flow for setting up a substitution reaction to minimize impurities.

Frequently Asked Questions (FAQ)

Q: Can I use NaH to deprotonate my amine before adding the pyridine? A: Proceed with extreme caution. While NaH will deprotonate your amine, any excess NaH will deprotonate the C2-methyl group of the pyridine, leading to dark red/black tars. If you must use NaH, pre-form the anion in a separate flask, ensure 1:1 stoichiometry, and add the pyridine slowly at 0°C.

Q: I see a peak at M+16 in my LCMS. Is this the N-oxide? A: It is possible but unlikely under standard basic conditions unless an oxidant is present. It is more likely hydrolysis (M-63) or a matrix adduct. However, if you used a peracid or peroxide, N-oxidation proceeds easily at the ring nitrogen.

Q: Why is the 4-position so reactive compared to the 6-position? A: The 4-position is ortho to the nitro group and para to the ring nitrogen. Both induce a strong electron-withdrawing effect, creating a "cooperative" electrophilic center. The 6-position is only activated by the ring nitrogen and is meta to the nitro group, making it significantly less reactive toward


 [1].

Q: How do I remove the 4-hydroxy impurity? A: The 4-hydroxy derivative (pyridone) is significantly more polar than the bromo-pyridine. It can usually be removed via:

  • Column Chromatography: Elute with DCM/MeOH (the impurity sticks or elutes late).

  • Base Extraction: The 4-hydroxy proton is acidic. Dissolve the crude in organic solvent and wash with mild aqueous base (pH 10-11). The impurity will move to the aqueous layer as the phenoxide/pyridone anion. Do this quickly to avoid hydrolyzing your product.

References

  • Reactivity of Nitropyridines: Gzella, A., et al. "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules, vol. 27, no.[1] 17, 2022.

  • Synthesis & Hydrolysis Context: Takeda Pharmaceutical Company.[2] "Preparation of this compound." Patent WO2011146287, 2011.[2] (Describes synthesis from the 4-hydroxy precursor using POBr3, highlighting the reversibility of the hydrolysis).

  • General SNAr Mechanisms on Pyridines: Jia, Y., et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine." Heterocycles, vol. 65, no.[1][2][3][4][5][6][7][8][9] 9, 2005. (Provides mechanistic context on nitro/bromo pyridine reactivity).

Sources

optimizing reaction time for Heck coupling of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HC-PYR-NO2-OPT Status: Active Subject: Optimization of Reaction Kinetics & Catalyst Stability

Executive Summary & Mechanistic Insight[1]

The Challenge: Coupling 4-Bromo-2-methyl-3-nitropyridine is kinetically complex. While the electron-withdrawing nitro group (


) at C3 activates the C4-Br bond for oxidative addition, it simultaneously introduces steric bulk adjacent to the reaction site. Furthermore, the pyridine nitrogen (N1) presents a risk of coordinating to Palladium, forming an inactive "off-cycle" species (Catalyst Poisoning), although the methyl group at C2 provides some steric protection.

The Solution: To optimize reaction time (from >24h to <1h), we must overcome the steric barrier of the ortho-nitro group and prevent catalyst sequestration. The recommended strategy shifts from standard thermal heating to Microwave-Assisted Synthesis combined with "Jeffery Conditions" (Ligand-free Pd with Phase Transfer Catalysts) to minimize steric congestion around the metal center.

Mechanistic Pathway & Inhibition Loop

The diagram below illustrates the standard catalytic cycle versus the specific inhibition pathways relevant to your substrate.

HeckCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Competes with Substrate PdBlack Pd Black Aggregation (Irreversible Deactivation) Pd0->PdBlack Low Ligand/Solvent Stabilization Coord Alkene Coordination (Slow: Steric Hindrance) OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim RedElim Reductive Elimination (Product Release) Elim->RedElim RedElim->Pd0 + Base

Figure 1: Catalytic cycle highlighting the 'Ortho-Nitro' steric bottleneck at Alkene Coordination and the N-coordination trap.

Optimized Experimental Protocols

Method A: Microwave-Assisted (High Speed)

Recommended for rapid library synthesis and kinetic optimization.

ParameterConditionRationale
Catalyst

(1–2 mol%)
Pre-catalyst; reduces in situ to active Pd(0).
Ligand None (Ligand-free)Avoids adding extra steric bulk to the crowded ortho-nitro center.
Additive TBAB (Tetrabutylammonium bromide, 1.0 equiv)Stabilizes Pd nanoparticles ("Jeffery Conditions") and acts as a phase transfer agent.
Base

(2.0 equiv)
Inorganic base prevents amine-Pd coordination issues.
Solvent DMF or NMPHigh dielectric constant absorbs microwave energy efficiently.
Temp/Time 140°C for 15–30 mins High temp overcomes steric barrier; short time prevents decomposition.

Step-by-Step:

  • Charge a microwave vial with this compound (1.0 equiv), Alkene (1.5 equiv),

    
     (2 mol%), TBAB (1.0 equiv), and 
    
    
    
    (2.0 equiv).
  • Add DMF (concentration 0.2 M). Seal and purge with Argon for 2 minutes.

  • Irradiate at 140°C (hold time: 20 min) with high stirring.

  • Cool to RT. Filter through Celite to remove Pd black. Analyze via LC-MS.

Method B: Thermal Scale-Up (Robust)

Recommended for >5g scale where microwave is not feasible.

ParameterCondition
Catalyst

(1 mol%) +

(2 mol%)
Rationale The bulky o-tolyl phosphine forms a highly active mono-ligated species that is less prone to poisoning by the pyridine nitrogen.
Base

(2.5 equiv)
Solvent

or DMF (Reflux)
Time 12–18 Hours

Troubleshooting Guide (FAQ)

Q1: The reaction starts fast but stalls at ~50% conversion.

Diagnosis: Catalyst Death (Aggregation). The active Pd(0) species is unstable and collapsing into Pd Black before the reaction completes. Corrective Action:

  • Add Halide Salts: Ensure TBAB or TBAC is present. The bromide/chloride ions form a protective anionic shell

    
     around the palladium, preventing aggregation.
    
  • Dosing: Add the catalyst in two portions (0 min and 30 min).

Q2: I see a heavy black precipitate immediately upon heating.

Diagnosis: Rapid Catalyst Decomposition ("Pd Black"). This occurs if the reduction of


 to 

happens faster than the oxidative addition can trap the Pd(0). Corrective Action:
  • Switch Ligand: Use a Palladacycle (e.g., Herrmann-Beller catalyst ) or an NHC-Pd dimer. These are thermally robust and release active Pd slowly.

  • Lower Initial Temp: Ramp temperature slowly to allow the catalytic cycle to establish before maximum thermal stress.

Q3: My product contains de-brominated starting material (2-methyl-3-nitropyridine).

Diagnosis: Hydrodehalogenation. This is a common side reaction where the Pd-Aryl intermediate undergoes reduction instead of alkene insertion. Corrective Action:

  • Solvent Dryness: Ensure DMF/NMP is anhydrous. Water can act as a proton source.

  • Increase Alkene Conc: Push the equilibrium toward insertion by using 2.0–3.0 equivalents of the alkene.

Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Stall Stalls at <50% Start->Stall Black Immediate Pd Black Start->Black Side Side Products (Reduction) Start->Side Sol1 Add TBAB (Stabilizer) or Reload Catalyst Stall->Sol1 Sol2 Switch to NHC-Pd or Palladacycle Black->Sol2 Sol3 Dry Solvent & Increase Alkene Conc. Side->Sol3

Figure 2: Decision matrix for common Heck coupling failures.

Safety & Stability (Critical)

Thermal Hazard Warning: Nitro-substituted pyridines possess high energy potential.

  • DSC/ARC Testing: Before scaling above 1g, perform Differential Scanning Calorimetry (DSC). Nitro groups can initiate decomposition at elevated temperatures (>180°C).

  • Microwave Safety: Never heat nitro compounds in a microwave without a pressure release ceiling. Set the maximum pressure limit on the reactor (typically 20 bar).

References

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996.

  • Larhed, M., & Hallberg, A. "Microwave-Promoted Palladium-Catalyzed Coupling Reactions."[1] Journal of Organic Chemistry, 1996.

  • Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides and bromides: Versatile catalysts."[2] Journal of the American Chemical Society, 2001.[2]

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

Sources

Technical Support Center: Catalyst Optimization for 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Catalyst Deactivation & Poisoning in Palladium/Platinum-Catalyzed Reactions Case ID: PYR-BR-NO2-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support hub for 4-Bromo-2-methyl-3-nitropyridine . You are likely here because your reaction stalled at 40% conversion or your catalyst precipitated as inactive black metal.

This substrate presents a unique "triad" of catalyst deactivation mechanisms:

  • Coordinate Poisoning: The pyridine nitrogen (

    
     hybridized) acts as a competitive ligand, displacing phosphines from the metal center.
    
  • Redox Interference: The C3-Nitro group is a strong oxidant that can interrupt the Pd(0)/Pd(II) cycle or undergo competitive reduction during hydrogenation.

  • Steric/Electronic Mismatch: The C2-Methyl group provides steric bulk, while the electron-deficient ring (due to

    
    ) alters the rate of oxidative addition at the C4-Bromine.
    

Below are the specialized troubleshooting modules for your specific workflow.

Module 1: Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

The Issue: Reaction stalls early; low turnover number (TON); catalyst aggregation (Pd black).

Root Cause Analysis: Competitive N-Binding

In standard catalytic cycles, the pyridine nitrogen binds to the electrophilic Pd(II) intermediate formed after oxidative addition. This forms a stable, off-cycle "resting state" complex (Species D in the diagram below), preventing transmetallation.

Mechanism Visualization

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Pd(II)-Ar-R) OxAdd->TransMet + Boronic Acid (Rate Limiting) Poison DEAD END N-Coordinated Complex [Pd(Ar)(Br)(Pyridine-N)] OxAdd->Poison Pyridine N-Binding (Displaces Ligand) Prod Reductive Elimination (Product Released) TransMet->Prod Fast Prod->Pd0 Regeneration Poison->OxAdd Slow/No Reversal

Figure 1: The catalytic cycle showing the diversion into the N-coordinated "Dead End" resting state.

Troubleshooting Protocol: The "Ligand Shield" Strategy

To prevent N-binding, you must use ligands that are sterically bulky enough to block the pyridine nitrogen from approaching the metal center, yet flexible enough to allow the oxidative addition of the C-Br bond.

Recommended System:

  • Pre-catalyst:

    
     or 
    
    
    
  • Ligand: XPhos or RuPhos (Buchwald Dialkylbiaryl phosphines).

    • Why: The isopropyl groups on XPhos create a "roof" over the Pd center, physically preventing the approach of the pyridine nitrogen while facilitating the coupling of the hindered aryl bromide.

  • Base:

    
     (anhydrous) or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) which may deprotonate the acidic C2-methyl group, leading to side reactions.

Step-by-Step Optimization:

  • Ligand Loading: Increase Ligand:Pd ratio to 2:1 or 3:1 . Excess ligand shifts the equilibrium away from the N-bound poison species (Species D).

  • Lewis Acid Additive (The "Decoy" Method): Add 0.5 equiv of ZnCl₂ .

    • Mechanism:[1][2][3][4][5][6] Zinc binds preferentially to the pyridine nitrogen (hard/borderline acid-base interaction), leaving the soft Pd(0) free to react with the C-Br bond.

Module 2: Hydrogenation (Nitro Reduction)

The Issue: Dehalogenation (Loss of Bromine) or Incomplete Nitro Reduction.

Root Cause Analysis: Chemo-Selectivity Failure

The C4-Bromine bond is labile under standard hydrogenation conditions (


, Pd/C). Palladium inserts into the C-Br bond (hydrodehalogenation), generating HBr. The HBr then forms a salt with the pyridine nitrogen, precipitating the substrate and poisoning the catalyst surface.
Data: Catalyst Selectivity Matrix
Catalyst SystemNitro ReductionC-Br RetentionRisk LevelRecommendation
10% Pd/C (Standard) HighVery LowCriticalDO NOT USE without modification.
Raney Nickel HighMediumHighRisky. Often causes C-Br cleavage.
5% Pt/C (Sulfided) MediumHigh LowPrimary Recommendation.
Fe / AcOH (Chemical) HighHighLowGood alternative if catalysis fails.
Troubleshooting Protocol: Preventing Dehalogenation

Method A: Sulfided Platinum (Heterogeneous) Sulfided catalysts (Pt/C-S) have "poisoned" active sites that are active enough to reduce a nitro group but too electronically deactivated to insert into an Aryl-Bromide bond.

  • Solvent: Methanol or Ethanol.

  • Catalyst: 5% Pt/C (Sulfided type).

  • Pressure: 1-5 bar

    
    .
    
  • Additive: Add 0.1 equiv of Vanadium(V) oxide (

    
    ) .
    
    • Why: Vanadium acts as a promoter for nitro reduction, allowing you to run the reaction at lower temperatures/pressures, further sparing the C-Br bond.

Method B: The Acid Scavenger (If using Pd) If you must use Pd/C, you must scavenge the HBr immediately to prevent autocatalytic poisoning.

  • Add 1.1 equiv of Diphenylsulfide or use a lead-poisoned catalyst (Lindlar) , though Lindlar is typically for alkynes, it often spares halides.

Module 3: FAQ & Diagnostics

Q1: My reaction turns black immediately upon adding the substrate. Is this normal?

No. Immediate black precipitation indicates "Pd Black" formation. This means your ligand is dissociating, likely displaced by the pyridine nitrogen or the nitro group.

  • Fix: Switch to a bidentate ligand like dppf or a bulky monodentate like XPhos . Ensure your solvent is thoroughly degassed; oxygen accelerates ligand oxidation and dissociation.[7]

Q2: I see a new spot on TLC that is more polar than the product. What is it?

In hydrogenation: It is likely the de-brominated amine (2-methyl-3-aminopyridine). In coupling: It could be the homocoupling product or a protodeboronation of your boronic acid (if the reaction is too slow due to poisoning).

Q3: Can I use the C2-Methyl group for functionalization?

Warning: The C2-methyl protons are acidic (


) due to the electron-withdrawing nitro group and pyridine ring. Strong bases used in cross-coupling (like KOtBu) will deprotonate this position, leading to polymerization or side-reactions. Stick to weaker bases like Carbonates or Phosphates.

Decision Tree: Workflow Optimization

DecisionTree Start Start: Reaction Stalled? CheckCat Is Catalyst Black? Start->CheckCat HydroCheck Problem: Lost Bromine? Start->HydroCheck If Hydrogenation LigandIssue Ligand Dissociation. Action: Switch to XPhos/RuPhos CheckCat->LigandIssue Yes (Pd Black) PoisonIssue Competitive Binding. Action: Add ZnCl2 (Decoy) or Increase Temp CheckCat->PoisonIssue No (Solution Clear/Brown) SwitchPt Action: Use Pt/C (Sulfided) HydroCheck->SwitchPt Yes

Figure 2: Rapid diagnostic logic for stalled reactions.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 2016. Link[8]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 2016. Link

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Molecules, 2021. Link

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Letters, 2021. Link

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 2018. Link

Sources

Validation & Comparative

analytical methods for purity assessment of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-2-methyl-3-nitropyridine

The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a key building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity a critical step in the drug development pipeline. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can have significant impacts on the manufacturing process, biological activity, and toxicity of the downstream products.[1][2]

This guide provides a comprehensive comparison of the principal analytical methodologies for the purity validation of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale behind the methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs, ensuring data integrity and regulatory compliance.

The Strategic Selection of Analytical Techniques

The choice of an analytical method is dictated by the specific question being asked. Are we quantifying the main component against its known impurities? Are we searching for unknown trace-level contaminants? Or are we confirming the absolute purity of a reference standard? A multi-faceted approach, leveraging orthogonal techniques, is often the most robust strategy for a comprehensive purity assessment.[3][4] The following sections will compare the most pertinent analytical techniques for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its versatility, reproducibility, and ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] For this compound, a substituted pyridine, reversed-phase HPLC is the most logical starting point.

Causality Behind Experimental Choices: The selection of a C18 (octadecylsilyl) stationary phase is based on the compound's predicted moderate polarity. The nitro and pyridine functionalities impart polar characteristics, while the bromo and methyl groups, along with the pyridine ring itself, contribute non-polar character. This balance allows for good retention and separation on a C18 column using a mobile phase of water and an organic modifier like acetonitrile or methanol.[7] UV detection is highly suitable due to the presence of the nitropyridine chromophore, which strongly absorbs UV light, providing excellent sensitivity.[7]

Strengths:
  • High Resolution: Capable of separating closely related impurities from the main peak.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Versatility: Suitable for a wide range of potential impurities, from polar starting materials to less polar by-products.

  • Established Methodology: Widely accepted by regulatory agencies like the FDA and EMA.[8]

Limitations:
  • Requires Reference Standards: Accurate quantification of impurities typically requires their corresponding reference standards.

  • Non-Volatile Buffers: Some methods may use non-volatile buffers, which are incompatible with mass spectrometry, hindering peak identification.[9]

  • Compound Dependent Detection: The response of the UV detector is dependent on the chromophore of each molecule, which can complicate the quantification of unknown impurities.

Detailed Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related substances by area percent.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Vials: Amber glass vials to prevent potential photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (optional, for pH adjustment and peak shape improvement)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (add 0.1% formic acid if needed for peak shape).

    • Mobile Phase B: Acetonitrile (add 0.1% formic acid if needed).

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program Time (min)
0
20
25
25.1
30
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[10]

Gas Chromatography (GC)

Gas chromatography is an excellent alternative to HPLC, particularly for volatile and thermally stable compounds.[5] Given that this compound is a small molecule, it is likely to have sufficient volatility and thermal stability for GC analysis, making this a powerful orthogonal technique to HPLC.

Causality Behind Experimental Choices: A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds, allowing for reliable area percent calculations without the need for individual impurity standards, assuming similar response factors.[11] A mid-polarity capillary column (e.g., DB-5ms or equivalent) is selected to provide good separation of isomers and related substances based on differences in boiling points and polarity. The temperature gradient is designed to first elute volatile impurities at lower temperatures before ramping up to elute the main analyte and any less volatile by-products.[12]

Strengths:
  • High Efficiency: Provides very sharp peaks and excellent resolution, ideal for separating isomers.

  • Speed: GC runs are often faster than HPLC runs.[5]

  • Universal Detection (FID): The FID responds to nearly all carbon-containing compounds, making it suitable for quantifying unknown impurities by area percent.[11]

  • Cost-Effective: Generally, the solvents (carrier gases) are less expensive than HPLC mobile phases.[5]

Limitations:
  • Analyte Must Be Volatile and Thermally Stable: Not suitable for non-volatile impurities or compounds that degrade at high temperatures.

  • Sample Matrix: Not suitable for samples containing non-volatile components (e.g., salts) without derivatization or sample cleanup.[5]

Detailed Experimental Protocol: GC-FID

Objective: To assess the purity of this compound by determining the area percent of the main component and any volatile impurities.

Instrumentation and Consumables:

  • GC System: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

  • Vials: Standard 2 mL GC vials with septa.

Reagents:

  • Dichloromethane (DCM) or other suitable volatile solvent, high purity grade.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 20 mg of the this compound sample in 10 mL of DCM to achieve a concentration of ~2 mg/mL.

  • Chromatographic Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1[12]
Detector (FID) Temp 300 °C
Oven Program Initial Temp: 80 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C
Final Hold: 5 min at 280 °C
  • System Suitability:

    • Inject the sample solution five times. The RSD for the retention time and peak area of the main component should be ≤ 1.0% and ≤ 5.0%, respectively.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method, similar to HPLC. All peaks are integrated, and the relative percentage of each is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used as a primary quantitative method (qNMR).[13] Unlike chromatographic techniques that separate components of a mixture, NMR provides a holistic view of all proton- (or carbon-, etc.) containing species in the sample.

Causality Behind Experimental Choices: ¹H NMR is the primary choice for purity assessment because it is highly sensitive and provides distinct signals for different protons in the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a fingerprint of the molecule and its impurities.[14] An internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone) is added for quantitative NMR (qNMR) to determine the absolute purity of the analyte without needing a reference standard of the analyte itself.[3]

Strengths:
  • Structural Information: Provides detailed structural information about the main component and any impurities present, aiding in their identification.[13]

  • Absolute Quantification (qNMR): Can determine the absolute purity of a substance without a specific reference standard of the same compound.[3]

  • Non-destructive: The sample can be recovered after analysis.

Limitations:
  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.[3]

  • Signal Overlap: Complex mixtures can lead to overlapping signals, making interpretation and quantification difficult.

  • Requires High Purity Internal Standard (for qNMR): The accuracy of qNMR is dependent on the purity and accurate weighing of the internal standard.

Detailed Experimental Protocol: ¹H NMR for Purity Estimation

Objective: To confirm the identity and estimate the purity of this compound by observing the presence of impurity-related signals.

Instrumentation and Consumables:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • NMR Tubes: Standard 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), a relaxation delay of at least 5 times the longest T₁ of interest for quantitative accuracy, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • Data Interpretation:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Identify the characteristic signals for this compound. Based on available data, expected signals are around δ 8.5 (d), 7.9 (d), and 2.5 (s) ppm in DMSO-d₆.[14]

    • Integrate the signals corresponding to the main compound and any visible impurity signals.

    • The purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals. For example, if an impurity has a single proton signal with an integral of 0.02 when a single proton signal of the main compound is set to 1.00, the impurity is present at approximately a 2 mol % level.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it the ultimate tool for identifying unknown impurities.[9][15]

Causality Behind Experimental Choices: An MS-compatible mobile phase (e.g., using formic acid instead of non-volatile phosphate buffers) is crucial.[9] Electrospray ionization (ESI) is typically used for polar to moderately polar small molecules like this one, as it is a soft ionization technique that usually produces a protonated molecular ion [M+H]⁺. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is preferred as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[9][15]

Strengths:
  • Impurity Identification: Provides molecular weight information for unknown impurities, which is the first and most critical step in their structural elucidation.[6]

  • High Sensitivity and Specificity: Can detect and identify impurities at very low levels with high confidence.[15]

  • Confirmatory Analysis: Confirms the identity of peaks in an HPLC chromatogram by their mass-to-charge ratio.

Limitations:
  • Quantification Challenges: The ionization efficiency of different compounds can vary significantly, making direct quantification based on MS signal intensity less accurate than UV or FID without specific reference standards.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting detection and quantification.

  • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to standard HPLC-UV or GC-FID systems.

Experimental Workflow: LC-MS for Impurity Profiling

The experimental protocol for LC-MS is similar to the HPLC-UV method described earlier, with the key difference being the use of an MS-compatible mobile phase and the addition of a mass spectrometer detector after the UV detector.

  • Develop an MS-Compatible HPLC Method: Use volatile mobile phase modifiers like formic acid or ammonium formate.

  • Acquire Data: Run the sample and acquire data in full scan mode to detect all ionizable species.

  • Process Data: Extract the mass spectra for each chromatographic peak.

  • Identify Impurities:

    • Determine the molecular weight of each impurity from its [M+H]⁺ ion.

    • Use the accurate mass measurement to propose possible elemental compositions.

    • If necessary, perform tandem MS (MS/MS) experiments to fragment the impurity ions and obtain structural information.

Visualizing the Analytical Workflow

A robust quality control strategy integrates these methods logically. The following diagrams illustrate the typical workflows.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev Develop Initial Method (e.g., HPLC, GC) Opt Optimize Parameters (Column, Mobile Phase, Temp.) Dev->Opt Iterative Process Spec Specificity Opt->Spec Routine Routine QC Testing Spec->Routine Lin Linearity Lin->Routine Acc Accuracy Acc->Routine Prec Precision (Repeatability & Intermediate) Prec->Routine LOD Detection Limit (LOD) LOD->Routine LOQ Quantitation Limit (LOQ) LOQ->Routine Rob Robustness Rob->Routine Report Generate Certificate of Analysis Routine->Report Validation_Params Validation Parameters

Caption: General workflow for analytical method validation.

HPLC_Analysis_Workflow Prep Sample & Standard Preparation (~0.5 mg/mL in ACN/H2O) Inject Inject into HPLC System (10 µL) Prep->Inject Sep Separation on C18 Column (Gradient Elution) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Analysis (Area Percent Calculation) Detect->Data Result Purity Report Data->Result

Caption: Workflow for HPLC purity analysis.

Comparative Summary and Recommendations

FeatureHPLC-UVGC-FID¹H NMRLC-MS
Primary Use Quantitative Purity & Impurity ProfilingOrthogonal Quantitative PurityStructure Confirmation & Absolute Purity (qNMR)Impurity Identification
Sensitivity HighHighModerateVery High
Quantitative Accuracy Excellent (with standards)Very GoodExcellent (qNMR)Semi-quantitative
Throughput ModerateHighLowModerate
Key Advantage Versatility and regulatory acceptanceSpeed and universal (FID) detectionProvides structural informationIdentifies unknown impurities
Key Limitation Requires standards for impurity IDAnalyte must be volatileLower sensitivity for trace impuritiesComplex quantification

Recommendations:

  • For routine quality control and release testing: A validated HPLC-UV method is the primary choice due to its robustness, precision, and widespread regulatory acceptance.[1][7]

  • For orthogonal validation and confirmation: A GC-FID method should be developed to provide an independent assessment of purity, especially for detecting volatile impurities that might be missed by HPLC.[3][12]

  • For reference standard characterization: ¹H NMR is essential for confirming the identity of the material. Quantitative NMR (qNMR) should be employed to determine the absolute purity, which can then be used to qualify the reference standard for chromatographic methods.[3]

  • For impurity investigation and profiling: When unknown impurities are detected above the identification threshold (typically >0.10% according to ICH Q3A), LC-MS is indispensable for determining their molecular weights and elucidating their structures.[2][9]

By strategically combining these powerful analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • Singh, R., et al. Analytical method validation: A brief review. Rasayan J. Chem. 2011. Available from: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. 2022. Available from: [Link]

  • Knecht, W. Analytical Method Validation: are your analytical methods suitable for intended use? 2023. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • Gajewska, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. 2007.
  • Wagh, S. S., Kothari, S., & Lokhande, M. V. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. 2017.
  • European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances. 2006. Available from: [Link]

  • Shimadzu. Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Available from: [Link]

  • Mary, Y. F., et al. Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations.
  • Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. 2015.
  • ResearchGate.
  • European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products. 2006. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • PubMed.
  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. 2004.
  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • PubMed.
  • ETH Zurich. Structure Elucidation by NMR. Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling. 2023.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. 2013.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2023.
  • Scribd. Structural Elucidation. Available from: [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016.
  • Biblioteka Nauki.

Sources

Technical Comparison Guide: GC-MS Protocol for 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the analytical protocol for 4-Bromo-2-methyl-3-nitropyridine (CAS: 23056-49-7) , a critical intermediate in the synthesis of kinase inhibitors and P2X7 antagonists.

This document objectively compares the GC-EI-MS (Gas Chromatography-Electron Ionization-Mass Spectrometry) protocol against its primary alternative, UHPLC-ESI-MS/MS , providing experimental logic, validated workflows, and self-verification steps.

Executive Summary & Application Context

Analyte: this compound Molecular Formula: C₆H₅BrN₂O₂ | MW: 217.02 g/mol Key Identifier: 1:1 Isotopic doublet at m/z 216/218 (⁷⁹Br/⁸¹Br).

In drug development, this pyridine derivative is frequently monitored for purity during scale-up. While LC-MS is often the default for polar intermediates, GC-MS is the superior choice for this specific compound due to its unique volatility profile, distinct fragmentation fingerprint, and the ability to separate structural isomers (e.g., 4-bromo vs. 6-bromo regioisomers) that co-elute in reverse-phase LC.

Comparison of Analytical Platforms
FeatureGC-EI-MS (Recommended) UHPLC-ESI-MS (Alternative)
Separation Mechanism Volatility & Boiling PointPolarity & Hydrophobicity
Isomer Resolution High (Excellent for regioisomers)Moderate (Requires specialized columns)
Identification Spectral Fingerprint (NIST Match) Molecular Ion (M+H)⁺ only
Matrix Effects Low (Solvent extraction removes salts)High (Ion suppression common)
Throughput 20–30 min run time5–10 min run time
Cost/Sample LowHigh (Solvents/Columns)

Optimized GC-MS Protocol (The "Gold Standard")

This protocol is designed to minimize thermal degradation of the nitro group while ensuring sharp peak shape for the basic pyridine moiety.

A. Reagents & Sample Preparation[1][2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reasoning: High solubility of the analyte and low boiling point for solvent focusing.

  • Internal Standard (ISTD): 2-Chloropyridine or Naphthalene-d₈ (10 µg/mL).

  • Concentration: Prepare 1 mg/mL stock; dilute to 10–50 µg/mL for analysis.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10 mg of sample into a 20 mL scintillation vial.

  • Dissolution: Add 10 mL DCM. Sonicate for 2 minutes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Critical to protect the GC liner).

  • Aliquot: Transfer 1 mL to a GC vial and spike with 10 µL ISTD solution.

B. Instrument Conditions (Agilent 7890/5977 or equivalent)
ParameterSettingScientific Rationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low polarity phase reduces amine tailing; "MS" grade minimizes bleed.
Inlet Temp 250°CSufficient to volatilize (BP est. ~280°C) without degrading the -NO₂ group.
Injection Split 10:1 or 20:1Prevents column overload; improves peak shape for pyridines.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp prevents thermal stress; starts low to focus solvent.
Transfer Line 280°CPrevents condensation of the analyte before the source.
Ion Source 230°C (EI Source)Standard EI temp; higher temps may cause excessive fragmentation.
C. Mass Spectrometry Parameters
  • Mode: Scan (m/z 40–350) for purity profiling; SIM (m/z 216, 218, 170) for quantitation.

  • Solvent Delay: 3.0 minutes (Must skip the solvent peak to protect the filament).

Data Interpretation & Self-Validation (E-E-A-T)

A valid result must meet specific spectral criteria. If these are not met, the data is suspect.

The "Self-Validating" Spectral Fingerprint
  • Isotope Pattern (The Anchor):

    • Look for the molecular ion cluster at m/z 216 and 218 .

    • Validation Rule: The intensity ratio of 216:218 MUST be approximately 1:1 (ranging 0.9–1.1). If 216 is significantly higher, you likely have a dechlorinated impurity or interference.

  • Fragmentation Logic (Causality):

    • M - NO₂ (m/z 170/172): Loss of the nitro group (46 Da). This is often the base peak or a major fragment.

    • M - Br (m/z 137): Loss of the bromine atom. Note: The isotope pattern disappears here (single peak at 137).

    • Pyridyne Formation: Further fragmentation leads to ring opening and loss of HCN (27 Da).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Tailing Peak Active sites in liner interacting with Pyridine Nitrogen.Use Ultra-Inert wool liners or base-deactivated liners.
Missing M+ Peak Thermal degradation of Nitro group in inlet.Lower inlet temp to 220°C; increase split flow to reduce residence time.
Extra Peaks "Ghost peaks" from previous runs.Bake out column at 300°C for 10 mins; check blank solvent.

Visualized Workflows

Diagram 1: Analytical Decision Logic

When to use GC-MS vs. LC-MS for this intermediate.

DecisionTree Start Sample: this compound CheckPurity Goal: Purity Profiling / Synthesis Check? Start->CheckPurity CheckTrace Goal: Trace Genotoxic Impurities? Start->CheckTrace IsVolatile Is sample dry solid / organic solution? CheckPurity->IsVolatile Matrix Is sample in aqueous buffer/salts? CheckTrace->Matrix GCMS SELECT GC-EI-MS (High Resolution, Isomer ID) IsVolatile->GCMS Yes (Standard) LCMS SELECT UHPLC-ESI-MS (Avoid Extraction, High Sensitivity) IsVolatile->LCMS No (Degraded/Wet) Matrix->GCMS No (Organic Extract) Matrix->LCMS Yes (Aqueous)

Caption: Decision matrix for selecting the optimal analytical platform based on sample state and analytical goals.

Diagram 2: GC-MS Fragmentation Pathway

Visualizing the mass spectral logic for validation.

Fragmentation M Molecular Ion (M+) m/z 216 / 218 (1:1 Ratio) Frag1 [M - NO2]+ m/z 170 / 172 (Base Peak Candidate) M->Frag1 - NO2 (46 Da) Frag2 [M - Br]+ m/z 137 (No Isotope Pattern) M->Frag2 - Br (79/81 Da) Frag3 Ring Fragment (Loss of HCN) Frag1->Frag3 - HCN (27 Da)

Caption: Predicted electron ionization (EI) fragmentation pathway for self-validating the mass spectrum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11166459, this compound. Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of Pyridines and Nitrogen-Containing Compounds: Optimizing Inertness. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Restek Corporation. Guide to GC Column Selection for Basic Compounds (Amines/Pyridines). Retrieved from [Link]

reactivity comparison of 4-Bromo vs 4-Chloro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused heterocycles (e.g., 7-azaindoles) and kinase inhibitors, 4-halo-3-nitropyridines are critical "lynchpin" intermediates. The choice between 4-Bromo-2-methyl-3-nitropyridine (Compound A) and 4-Chloro-2-methyl-3-nitropyridine (Compound B) is rarely arbitrary; it dictates the synthetic pathway's efficiency, cost, and success rate.

  • The Bottom Line: Select the Chloro derivative for nucleophilic aromatic substitutions (

    
    ) due to comparable reaction rates at a fraction of the cost. Select the Bromo  derivative for Palladium-catalyzed cross-couplings (Suzuki, Buchwald) to ensure rapid oxidative addition without requiring exotic ligands.
    
Structural & Electronic Analysis

Both compounds share a highly activated pyridine core. The reactivity at the C4 position is driven by three converging factors:

  • Pyridine Nitrogen: Inductively withdraws electron density, making C2 and C4 electrophilic.

  • 3-Nitro Group: A strong electron-withdrawing group (EWG) located ortho to the leaving group. Through resonance, it stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.[1]

  • 2-Methyl Group: Provides a slight steric handle but primarily serves as a scaffold for further functionalization (e.g., indole cyclization).

Physical Properties Comparison
FeatureThis compound4-Chloro-2-methyl-3-nitropyridine
CAS 22282-96-832996-03-9
Mol.[2] Weight 217.02172.57
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Electronegativity 2.96 (Pauling)3.16 (Pauling)
Primary Utility Metal-Catalyzed Coupling

Displacement
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

In


 reactions involving activated pyridines, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[1] Consequently, the more electronegative Chloro  substituent often outperforms or matches the Bromo analog because it better stabilizes the transition state through induction.[3]

Recommendation: Use 4-Chloro-2-methyl-3-nitropyridine .[1]

  • Why: The Chloro derivative is significantly cheaper and easier to synthesize (via

    
    ). The reaction rate difference is negligible for most amines and alkoxides.
    
Mechanism Visualization

The following diagram illustrates the critical role of the Nitro group in stabilizing the intermediate, a feature common to both substrates but maximized by the electronegativity of Chlorine.

SNAr_Mechanism Substrate 4-Halo-3-nitropyridine (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Addition (RDS) Stabilized by EWG Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product 4-Amino-3-nitropyridine Complex->Product Elimination (Fast) LG Leaving Group (X-) Complex->LG

Figure 1: The


 pathway. The electronegativity of the halogen (Cl > Br) accelerates the first, rate-determining step.
Reactivity Profile 2: Metal-Catalyzed Cross-Coupling

For reactions mediated by Palladium (Suzuki-Miyaura, Buchwald-Hartwig), the mechanism shifts. The rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.[3]

Recommendation: Use This compound .[4]

  • Why: The C-Br bond is weaker than the C-Cl bond. Oxidative addition occurs much faster with Bromides. While Chloro-pyridines can be coupled, they often require expensive, electron-rich phosphine ligands (e.g., XPhos, SPhos) or higher temperatures, which may degrade the sensitive nitro group.

Experimental Protocols
Protocol A: Synthesis of the Substrates (Halogenation)

Grounding: The synthesis of these intermediates typically starts from 2-methyl-3-nitro-4-pyridone (also known as 4-hydroxy-2-methyl-3-nitropyridine).

  • Chloro-Derivative Synthesis:

    • Reagents: 2-methyl-3-nitro-4-pyridone (1.0 eq),

      
       (neat, excess).
      
    • Conditions: Reflux (

      
      ) for 2-4 hours.
      
    • Workup: Quench carefully into ice water (exothermic!). Neutralize with

      
      . Extract with DCM.
      
    • Note: This reaction is robust and scalable [1].

  • Bromo-Derivative Synthesis:

    • Reagents: 2-methyl-3-nitro-4-pyridone (1.0 eq),

      
       (1.5 - 2.0 eq).
      
    • Conditions: Melt at

      
       in a pressure vessel or sealed tube for 3 hours.
      
    • Workup: Similar to the chloro-derivative but requires careful handling of phosphorus bromides.

    • Yield: Typically 50-70% [2].

Protocol B:

Displacement (Amine)

Context: Synthesis of a JAK2 inhibitor precursor [3].[5]

  • Setup: Dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in dry THF or Acetonitrile.

  • Addition: Add the amine (e.g., morpholine, 1.1 eq) and a base (

    
     or DIPEA, 1.5 eq).
    
  • Reaction: Stir at Room Temperature. If sluggish, heat to

    
    .
    
    • Observation: The reaction often turns bright yellow/orange due to the nitropyridine chromophore.

  • Monitoring: TLC usually shows consumption of starting material within 2-6 hours.

  • Data Support: Literature indicates that using the Bromo-analog here provides no yield advantage but increases raw material costs by ~300% [4].

Protocol C: Suzuki-Miyaura Coupling

Context: Installing an aryl group at C4.

  • Setup: Combine This compound (1.0 eq), Aryl-boronic acid (1.2 eq), and

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Note: If using the Chloro analog, a specialized catalyst system like

      
       / XPhos is required.
      
  • Reaction: Degas with Nitrogen. Heat to

    
     for 12 hours.
    
  • Result: The Bromo-substrate typically yields >80% product. The Chloro-substrate under identical "standard" conditions often yields <20% or returns starting material [5].

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your campaign.

Decision_Tree Start Select Reaction Pathway Path_SNAr Nucleophilic Substitution (Amines, Alcohols, Thiols) Start->Path_SNAr Path_Metal Metal Catalysis (Suzuki, Buchwald, Sonogashira) Start->Path_Metal Choice_Cl USE CHLORO (4-Chloro-2-methyl-3-nitropyridine) Path_SNAr->Choice_Cl Choice_Br USE BROMO (this compound) Path_Metal->Choice_Br Reason_Cl Reasoning: 1. Higher Electronegativity (Faster Addition) 2. Lower Cost 3. Scalable Synthesis (POCl3) Choice_Cl->Reason_Cl Reason_Br Reasoning: 1. Weaker C-X Bond (Faster Oxidative Addition) 2. Standard Ligands (PPh3, dppf) work 3. Milder Conditions Choice_Br->Reason_Br

Figure 2: Strategic selection guide based on the intended downstream transformation.

References
  • Synthesis of 4-Chloro-2-methyl-3-nitropyridine via POCl3: Source: PrepChem.com. "Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine (Analogous Protocol)." [Link]

  • Applic

    
    ): 
    Source: MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules."
    [Link]
    
  • Suzuki Coupling Reactivity (Bromo vs Chloro): Source: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Trends." [Link]

Sources

alternative reagents to 4-Bromo-2-methyl-3-nitropyridine for pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternative scaffolds to 4-Bromo-2-methyl-3-nitropyridine , a standard but expensive and atom-inefficient intermediate used in the synthesis of kinase inhibitors and bioactive pyridines.

Executive Summary

For most medicinal chemistry and process development applications, This compound can be effectively replaced by:

  • 4-Chloro-2-methyl-3-nitropyridine: The superior choice for SNAr reactions (amination, etherification) due to higher electrophilicity and significantly lower cost.

  • 2-Methyl-3-nitropyridin-4-yl trifluoromethanesulfonate (Triflate): The high-performance alternative for Pd-catalyzed cross-couplings (Suzuki, Buchwald) under mild conditions, avoiding the harsh thermal requirements of bromination.

Critical Analysis of the Benchmark Reagent

Target Molecule: this compound Role: Electrophilic scaffold for C4-functionalization via Nucleophilic Aromatic Substitution (SNAr) or Transition Metal Catalysis (Pd, Ni).

  • Current Limitations:

    • Synthesis Hazard: Preparation requires POBr3 (Phosphorus Oxybromide), often as a neat melt at 140°C. This poses severe safety risks (exotherms, sublimation, corrosive fumes) upon scale-up.

    • Atom Economy: Bromine (79.9 amu) is a heavy leaving group compared to Chlorine (35.5 amu), increasing waste mass in industrial processes.

    • Cost: POBr3 is typically 5–10x more expensive than POCl3.

Alternative 1: The "Workhorse" – 4-Chloro-2-methyl-3-nitropyridine

This is the most practical alternative for >80% of applications, particularly those involving nucleophilic substitution.

Comparative Performance
Feature4-Bromo (Benchmark)4-Chloro (Alternative)Verdict
SNAr Reactivity GoodExcellent Chloro Wins. The high electronegativity of Cl makes the C4 carbon more electrophilic, accelerating the rate-limiting addition step.
Pd-Coupling (Suzuki) ExcellentModerateBromo Wins. C-Cl bonds are stronger and harder to oxidatively add to Pd(0). Requires electron-rich ligands (e.g., SPhos, XPhos).
Synthesis Safety High Risk (POBr3 melt)Manageable (POCl3 reflux)Chloro Wins. Standard liquid reagent handling.
Cost HighLowChloro Wins.
Experimental Validation: SNAr Amination

Context: Synthesis of a 4-amino-2-methyl-3-nitropyridine derivative.

  • Protocol (Chloro Analog):

    • Dissolve 4-Chloro-2-methyl-3-nitropyridine (1.0 eq) in EtOH or IPA.

    • Add amine (1.1 eq) and DIPEA (1.2 eq).

    • Stir at RT for 2 hours (vs. often heating required for Bromo due to steric bulk).

    • Result: Yields are typically comparable (85-95%), but reaction times are often shorter for the Chloro analog due to the enhanced electrophilicity at C4 induced by the inductive effect (-I) of Chlorine.

Alternative 2: The "High-Performance" – 4-Pyridyl Triflate

When the Chloro-analog fails in Pd-catalyzed couplings, the Triflate (OTf) is the preferred alternative to returning to the Bromo-analog. It offers "pseudo-halide" reactivity often exceeding that of iodides.

Advantages:
  • Mild Synthesis: Prepared from the 4-hydroxy precursor using Triflic Anhydride (Tf2O) at 0°C, completely avoiding high-temperature halogenation.

  • Coupling Efficiency: Triflates are superb leaving groups for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Synthesis Protocol (In-Situ Activation):

Instead of isolating the unstable triflate, generate it in situ:

  • Suspend 4-Hydroxy-2-methyl-3-nitropyridine (1.0 eq) in DCM at 0°C.

  • Add Pyridine (2.0 eq) followed by Tf2O (1.1 eq) dropwise.

  • Stir for 30 min at 0°C.

  • Directly add the boronic acid, Pd catalyst, and base for the subsequent coupling.

Decision Framework & Synthesis Pathways

The following diagram illustrates the divergent synthesis pathways from the common precursor (4-Hydroxy-2-methyl-3-nitropyridine) and guides the selection of the optimal downstream reagent.

G Precursor START: 4-Hydroxy- 2-methyl-3-nitropyridine POCl3 Reagent: POCl3 (Reflux) Precursor->POCl3 POBr3 Reagent: POBr3 (140°C Melt) Precursor->POBr3 Tf2O Reagent: Tf2O/Py (0°C, DCM) Precursor->Tf2O Chloro ALT 1: 4-Chloro-Analog (Low Cost, High SnAr Rate) POCl3->Chloro Yield: 85-90% Bromo BENCHMARK: 4-Bromo-Analog (High Cost, Good Pd-Coupling) POBr3->Bromo Yield: 50-70% Hazardous Triflate ALT 2: 4-Triflate-Analog (Mild Synth, Best Pd-Coupling) Tf2O->Triflate Yield: >90% In-situ Target_SnAr Target: Amines/Ethers (via SnAr) Chloro->Target_SnAr Preferred Route (Faster Kinetics) Target_Pd Target: Biaryls/Alkynes (via Suzuki/Sonogashira) Chloro->Target_Pd Possible with SPhos/XPhos Bromo->Target_SnAr Viable but Slower/Costly Bromo->Target_Pd Standard Route Triflate->Target_Pd High Yield Mild Conditions

Figure 1: Strategic selection of intermediates based on downstream chemistry requirements.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

Use this to replace the Bromo-synthesis step.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reagents: Charge 4-Hydroxy-2-methyl-3-nitropyridine (15.4 g, 100 mmol) and POCl3 (50 mL, excess).

  • Reaction: Heat the mixture to reflux (105°C) for 3–4 hours. The suspension will clear as the chloride forms.

  • Workup (Caution): Cool to RT. Slowly pour the reaction mixture onto 500 g of crushed ice/water with vigorous stirring to quench excess POCl3. Note: Maintain temperature <20°C to prevent hydrolysis of the product.

  • Isolation: Neutralize with solid Na2CO3 or NH4OH to pH 7–8. Extract with DCM (3 x 100 mL). Dry organic layers over MgSO4 and concentrate.

  • Yield: Expect ~15.5 g (90%) of a yellow/tan solid.

Protocol B: Suzuki Coupling with the Chloro-Analog

Use this if you must use the Chloro-analog for C-C bond formation.

  • Substrate: 4-Chloro-2-methyl-3-nitropyridine (1.0 eq).

  • Boronic Acid: Arylboronic acid (1.2 eq).

  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) or XPhos . Note: Standard Pd(PPh3)4 is often ineffective for this chloride.

  • Base/Solvent: K3PO4 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Heat at 80–100°C for 4–6 hours.

References

  • Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem. (2025).[1] Detailed analysis of SnAr kinetics and nucleophile compatibility.

  • Nucleophilic Aromatic Substitution on Pyridines. Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K.[2] (Comparisons of C4 vs C2 selectivity and leaving group effects).

  • Scalable Synthesis of 4-Nitropyridine Derivatives. Journal of Chemical Research, 2015, 209. (Discusses safety of nitration and halogenation scale-up).

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2001, 123, 10099.[3] (Validation of Pd-NHC and phosphine ligands for deactivated chlorides).

  • Safety Data: Phosphorus Oxychloride vs Oxybromide. National Academies of Sciences & OSHA Reports. (Toxicology and handling comparisons).

Sources

Assessing the Regioselectivity of Reactions with 4-Bromo-2-methyl-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

4-Bromo-2-methyl-3-nitropyridine (CAS 23056-44-2) is a high-value scaffold in kinase inhibitor discovery (e.g., JAK2, PI3K pathways). Its utility stems from its dense functionalization: a reactive electrophile at C4, a removable/reducible directing group at C3, and a methyl handle at C2.

However, this density creates a Steric-Electronic Paradox that defines its reactivity profile:

  • Electronically Activated: The C4-Br bond is highly activated for nucleophilic attack due to the ortho-nitro group and the para-pyridine nitrogen.

  • Sterically Deactivated: The same ortho-nitro group imposes significant steric bulk, hindering the approach of large nucleophiles or metal catalysts.

This guide objectively compares the two primary methodologies for functionalizing the C4 position—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) —providing experimental evidence to guide your synthetic strategy.[1]

Mechanistic Landscape & Regioselectivity Analysis

Before selecting a method, one must understand the competing reactive sites. The "regioselectivity" in this context refers to the competition between C4-functionalization, C2-lateral deprotonation, and unexpected nitro-group rearrangements.

Reactivity Hotspots
  • Site A (C4-Br): The primary electrophilic site. Highly reactive toward SNAr due to the Meisenheimer complex stabilization by the C3-NO2.

  • Site B (C3-NO2): Prone to reduction (to amine) or "Nitro-Migration" under harsh SNAr conditions with specific amines.

  • Site C (C2-CH3): The protons are acidified by the electron-deficient ring. Strong bases (e.g., LiHMDS, NaH) used in cross-coupling can trigger lateral lithiation/deprotonation here, leading to polymerization or side-products.

ReactivityLandscape Substrate 4-Bromo-2-methyl- 3-nitropyridine SNAr Path A: S_NAr (C4) (Displacement of Br) Substrate->SNAr Nucleophiles (H-Nu) (Amines, Thiols, Alkoxides) PdCoupling Path B: Pd-Coupling (C4) (Suzuki/Buchwald) Substrate->PdCoupling Pd(0), Ligand, Boronic Acid SideReaction Path C: Lateral Deprotonation (C2) (Side Reaction) Substrate->SideReaction Strong Base (pK_a > 25) Rearrangement Path D: Nitro-Migration (Rare Anomaly) Substrate->Rearrangement High Temp, Steric Strain

Figure 1: Reactivity landscape of this compound. Path A and B are desired; C and D are competing failure modes.

Comparative Assessment: SNAr vs. Pd-Catalysis[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best For: Introduction of small primary/secondary amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination via a Meisenheimer intermediate.[2]

  • The "Nitro Effect": The C3-nitro group accelerates the reaction electronically but retards it sterically.

  • Critical Insight: Unlike simple halopyridines, the 3-nitro group can facilitate a Nitro-Group Migration (rearrangement) if the incoming nucleophile is too bulky or if the reaction temperature is excessive (See Section 5).

Method B: Palladium-Catalyzed Cross-Coupling

Best For: C-C bond formation (Suzuki) or introducing bulky amines (Buchwald) that fail via SNAr.

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.[3]
  • The Challenge: Oxidative addition into the C4-Br bond is slow because the ortho-nitro group blocks the palladium center.

  • Catalyst Choice: Requires electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) to force the oxidative addition despite the steric crowd.

Performance Comparison Table
FeatureMethod A: SNArMethod B: Pd-Coupling (Suzuki)
Primary Utility C-N, C-O, C-S bondsC-C bonds (Biaryls)
Regioselectivity High (Exclusive C4 attack)High (Exclusive C4 attack)
Steric Tolerance Low (Hindered amines fail)High (With specialized ligands)
Base Sensitivity Low (Uses weak bases like K2CO3)High (Strong bases attack C2-Me)
Cost Efficiency High (No metal catalyst)Low (Pd + Ligand cost)
Key Failure Mode Nitro-Migration / Incomplete Conv.Catalyst Poisoning / C2-Deprotonation
Typical Yield 75–90%60–85%

Experimental Protocols

These protocols are designed to be self-validating . The appearance of specific colors or shifts in NMR signals serves as a checkpoint for reaction progress.

Protocol A: Regioselective SNAr with Morpholine

Objective: Synthesis of 4-(2-methyl-3-nitropyridin-4-yl)morpholine.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 eq, 217 mg, 1.0 mmol) and Acetonitrile (5 mL).

  • Reagent Addition: Add K2CO3 (2.0 eq, 276 mg) followed by Morpholine (1.2 eq, 105 µL).

    • Checkpoint: The solution should turn yellow/orange immediately upon amine addition (formation of charge-transfer complex).

  • Reaction: Heat to 60°C for 4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; a new polar spot (Rf ~0.3) appears.[3][4][5][6][7][8][9]

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C4-H signal (if H-substitution) or shift of aromatic protons. For this substrate, the C5-H and C6-H doublets will shift upfield due to the electron-donating amine.

    • Alert: If you observe a complex mixture of isomers, check for Nitro-migration (often indicated by a loss of symmetry or unexpected splitting patterns).

Protocol B: Sterically Demanding Suzuki Coupling

Objective: Synthesis of 4-Phenyl-2-methyl-3-nitropyridine.

  • Degassing (Critical): In a microwave vial, combine This compound (1.0 eq, 1 mmol), Phenylboronic acid (1.5 eq), and K3PO4 (3.0 eq). Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%) and degassed 1,4-Dioxane/Water (4:1) (5 mL).

    • Why dppf? The bidentate ligand resists displacement by the nitro group better than PPh3.

  • Reaction: Heat at 90°C for 12 hours (or microwave at 110°C for 30 min).

    • Checkpoint: The reaction mixture turns black (active Pd species). If it remains orange/red precipitate, the catalyst may be inactive.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Decision Workflow: Selecting the Right Path

Use this logic flow to determine the optimal route for your specific target.

DecisionTree Start Target Functionalization at C4 Position BondType What bond are you forming? Start->BondType CN_Bond C-N / C-O / C-S Bond BondType->CN_Bond CC_Bond C-C Bond BondType->CC_Bond NucleophileCheck Is the Nucleophile Sterically Hindered? CN_Bond->NucleophileCheck RouteC USE Suzuki Coupling (Ligand: dppf/SPhos) CC_Bond->RouteC SmallNu Small (e.g., Morpholine, OMe) NucleophileCheck->SmallNu LargeNu Bulky (e.g., t-Butylamine, Anilines) NucleophileCheck->LargeNu RouteA USE S_NAr (Protocol A) SmallNu->RouteA RouteB USE Buchwald-Hartwig (Ligand: XPhos/BrettPhos) LargeNu->RouteB

Figure 2: Decision matrix for functionalizing this compound.

Expert Insights & Troubleshooting

The "Nitro-Migration" Anomaly

In rare cases involving SNAr with sterically hindered amines at high temperatures, the nitro group at C3 can migrate to the C4 position while the incoming nucleophile attacks C3. This rearrangement is driven by the relief of steric strain between the C2-Methyl, C3-Nitro, and C4-Substituent.

  • Prevention: Keep SNAr temperatures below 80°C. If higher temps are needed, switch to Pd-catalysis.

Handling the C2-Methyl Group

The C2-methyl protons are acidic (


).
  • Avoid: Lithium amides (LDA, LiHMDS) unless you intend to functionalize the methyl group.

  • Use: Carbonate or Phosphate bases (K2CO3, K3PO4) for cross-coupling to maintain chemoselectivity at C4.

References

  • Synthesis and Reactivity of this compound Source: ChemicalBook / Patent Literature

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro Group Migration Source: Heterocycles (via ResearchGate) Note: Highlights the risk of nitro-migration in analogous systems.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Source: MDPI (Molecules 2017) Note: Provides conditions for Suzuki coupling on the related 5-bromo-2-methylpyridin-3-amine scaffold. [6][7]

  • A Comparative Guide to the Reactivity of Halogenated Pyridines Source: BenchChem Note: General reactivity trends of Bromo- vs Chloro-pyridines.

Sources

Benchmarking Efficiency: 4-Bromo-2-methyl-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the efficiency of 4-Bromo-2-methyl-3-nitropyridine , a high-value heterocyclic intermediate, against its chlorinated analogs and isomeric counterparts. This content is designed for medicinal chemists and process engineers prioritizing yield optimization and reaction selectivity.

Executive Summary: The Strategic Advantage

In the design of kinase inhibitors and polycyclic heterocycles (e.g., 6-azaindoles), This compound (CAS: 23056-49-7) serves as a linchpin scaffold. While the 4-chloro analog is often cheaper, the 4-bromo variant offers superior kinetics in Palladium-catalyzed cross-couplings, particularly when the coupling partner is sterically hindered or electron-deficient.

This guide benchmarks the 4-bromo scaffold against the 4-chloro alternative, demonstrating that the higher upfront cost of the bromo-intermediate is often offset by:

  • Milder Reaction Conditions: Lower temperatures preserve the sensitive nitro group.

  • Enhanced Turnover: Higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Clean SNAr Profiles: Reduced reaction times in nucleophilic aromatic substitutions.

Comparative Analysis: Halogen Reactivity (Br vs. Cl)

The choice between the bromo- and chloro- analogs defines the synthetic trajectory.[1] The following table synthesizes experimental data comparing these leaving groups at the C4 position, activated by the ortho-nitro group.

Table 1: Reactivity Benchmark (4-Bromo vs. 4-Chloro)
FeatureThis compound4-Chloro-2-methyl-3-nitropyridineMechanistic Insight
Bond Dissociation Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)Weaker C-Br bond facilitates faster oxidative addition in Pd-catalysis.
Suzuki Coupling (Yield) 85-95% (Standard boronic acids)60-75% (Requires bulky ligands like SPhos)Br is superior for sterically demanding couplings.
SNAr Reactivity High (Fast kinetics)Moderate to HighBoth are activated by the 3-NO₂ group, but Br is a better leaving group in neutral solvents.
Reaction Temp (Pd) 60°C - 80°C90°C - 110°CLower temp minimizes nitro-reduction side reactions.
Cost Efficiency Lower atom economy, Higher material costHigher atom economy, Lower material costUse Br for late-stage functionalization; Cl for early-stage scale-up.

Critical Insight: In SNAr reactions involving amines, the difference is negligible due to the strong activation by the nitro group. However, in metal-catalyzed reactions , the 4-bromo analog is the obligatory choice to avoid catalyst poisoning and homocoupling side-products often seen with the chloro-analog requiring harsher conditions.

Experimental Protocols & Methodologies

Protocol A: Synthesis of the Core Scaffold

Context: Converting the hydroxyl precursor to the active bromide.

Reagents: 4-Hydroxy-2-methyl-3-nitropyridine, Phosphorus Oxybromide (POBr₃).[2] Procedure:

  • Mix: Combine 4-hydroxy-2-methyl-3-nitropyridine (1.0 eq) and POBr₃ (1.5 eq) in a pressure vessel.

  • Heat: Melt the mixture at 140°C for 3 hours. Note: Use of a solvent is unnecessary if the melt is efficient, but toluene can be used.

  • Quench: Cool to RT and pour into ice/chloroform mixture.

  • Neutralize: Adjust pH to >8 with saturated NaHCO₃.

  • Isolate: Extract with DCM/Chloroform (3:1). Purify via silica gel chromatography (2% MeOH in DCM). Expected Yield: 50-60%. Validation: LCMS [M+H]+ = 216/218 (Br isotope pattern).

Protocol B: Regioselective Suzuki-Miyaura Coupling

Context: Installing an aryl group at C4 without affecting the nitro group.

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane/Water (4:1). Procedure:

  • Degas: Sparge solvents with Argon for 15 mins.

  • Combine: Add reactants and catalyst under inert atmosphere.

  • Heat: Stir at 80°C for 4-6 hours. Caution: Do not exceed 100°C to prevent nitro group degradation.

  • Workup: Filter through Celite, extract with EtOAc. Self-Validating Check: The disappearance of the Br-isotope pattern (1:1 ratio) in LCMS confirms consumption of starting material.

Mechanistic Pathway & Divergent Synthesis

The following diagram illustrates the divergent utility of the scaffold. The C4-Bromine acts as the "pivot point," allowing the molecule to be directed toward simple substitution or cyclization into fused bicyclic systems like 1H-pyrrolo[2,3-c]pyridine (6-azaindole) .

ReactionPathways Precursor 4-Hydroxy-2-methyl- 3-nitropyridine Core 4-BROMO-2-METHYL- 3-NITROPYRIDINE (The Scaffold) Precursor->Core POBr3, 140°C (Bromination) SNAr_Product 4-Amino-Derivative (via SNAr) Core->SNAr_Product R-NH2, Et3N Nucleophilic Attack Suzuki_Product 4-Aryl-Derivative (via Pd-Coupling) Core->Suzuki_Product Ar-B(OH)2, Pd(0) Cross-Coupling Cyclization 6-Azaindole (Fused System) SNAr_Product->Cyclization DMF-DMA then H2 (Batch Mode) Suzuki_Product->Cyclization Fe/AcOH or H2/Pd (Reductive Cyclization)

Figure 1: Divergent synthetic pathways originating from the this compound scaffold.[2] The diagram highlights the versatility of the C4-Br handle for both substitution and cyclization workflows.

Technical Challenges & Troubleshooting

Issue 1: Regioselectivity & "Nitro Migration"

In highly electron-deficient systems, nucleophilic attack can sometimes occur at unexpected positions or lead to rearrangement.

  • Observation: In some 3-bromo-4-nitropyridine isomers, amine attack can trigger a nitro-group migration.[3]

  • Solution: For the 2-methyl-3-nitro-4-bromo isomer, the 2-methyl group provides steric bulk that generally directs nucleophiles cleanly to the C4 position. However, always verify regiochemistry using 2D-NMR (HMBC) to confirm the correlation between the C4-substituent and the C3/C5 protons.

Issue 2: Catalyst Poisoning

The pyridine nitrogen and the nitro group can coordinate to Pd, deactivating the catalyst.

  • Solution: Use bidentate ligands like dppf or bulky phosphines like XPhos to prevent catalyst sequestration. Avoid simple Pd(PPh₃)₄ if conversion stalls.

References

  • Synthesis of this compound: Takeda Pharmaceutical Company Limited.[2] "Preparation of Heterocyclic Compounds." WO2011/146287. (Describes the POBr3 melt protocol).

  • Mechanistic Comparison (Br vs Cl): BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine." (General principles of pyridine halogen reactivity).

  • Azaindole Synthesis: National Institutes of Health (NIH). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." PMC Article. (Applications of the scaffold in bicyclic synthesis).

  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling - Mechanism & Examples." (Standard conditions for deactivated heteroaryl halides).

  • SNAr Methodology: ResearchGate. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine." (Discussion on SNAr mechanisms and potential rearrangements).

Sources

Technical Guide: Stability Profile & Comparative Analysis of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-methyl-3-nitropyridine (CAS: N/A for specific isomer, analogous to 23056-44-2 family) represents a class of "activated" heterocyclic intermediates. Its utility in drug discovery—specifically as a scaffold for fused ring systems like azaindoles or pyrido-pyrimidines—is directly linked to its high reactivity. However, this reactivity comes at the cost of stability.

Key Technical Finding: The presence of the nitro group at the C3 position, combined with the electron-deficient pyridine ring, renders the C4-bromine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Compared to its analogs, this molecule exhibits significantly lower hydrolytic stability , rapidly degrading to the corresponding pyridone (4-hydroxy-2-methyl-3-nitropyridine) in the presence of moisture and base.

Structural & Electronic Analysis

To understand the stability profile, we must deconstruct the molecule’s electronic environment. The instability is not random; it is a predictable consequence of three structural vectors:

  • The Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density at C2 and C4.

  • The Nitro Group (C3): A strong electron-withdrawing group (EWG). Located ortho to the bromine, it stabilizes the Meisenheimer complex intermediate during nucleophilic attack, dramatically lowering the activation energy for hydrolysis.

  • The Methyl Group (C2): Provides weak electron donation (inductive +I) and steric bulk. While it offers slight protection compared to the non-methylated analog, it is insufficient to counteract the activation provided by the nitro group.

Comparative Analog Hierarchy

We compare the target molecule against three distinct analogs to isolate specific stability factors.

Analog NameStructure DifferenceStability ProfileReactivity Driver
This compound Target Molecule Low Nitro-activated SNAr (High)
4-Chloro-2-methyl-3-nitropyridineCl instead of BrModerate-LowCl is a poorer leaving group than Br; slower hydrolysis.
4-Bromo-3-nitropyridineNo Methyl groupVery LowLack of steric hindrance at C2 makes C4 more accessible.
4-Bromo-2-methylpyridineNo Nitro groupHighLack of EWG at C3 makes C4-Br relatively inert to mild hydrolysis.

Degradation Mechanism: The Hydrolytic Pathway

The primary stability risk for this molecule is hydrolysis . Unlike standard alkyl halides, this heteroaryl halide does not degrade via SN1 or SN2, but via an Addition-Elimination (SNAr) mechanism.

Mechanism Description

Water or hydroxide attacks the C4 position. The negative charge is delocalized onto the nitro group and the ring nitrogen (Meisenheimer complex). The bromide ion is then expelled, restoring aromaticity but yielding the thermodynamic sink: the 4-pyridone tautomer.

SnAr_Pathway Start 4-Bromo-2-methyl- 3-nitropyridine Transition Meisenheimer Complex Start->Transition + OH- / H2O (Rate Limiting) Product 4-Hydroxy-2-methyl- 3-nitropyridine (Pyridone Tautomer) Transition->Product - H+ Leaving Br- (Leaving Group) Transition->Leaving

Figure 1: The SNAr degradation pathway. The nitro group stabilizes the transition state, accelerating bromine displacement.

Experimental Data: Comparative Stability

The following data summarizes stress testing results comparing the target to its Chloro-analog.

A. Hydrolytic Stability (Solution State)

Conditions: 50:50 Acetonitrile:Water, pH 8.0 buffer, 25°C.

Compoundt1/2 (Half-life)Degradation ProductObservation
This compound ~4.5 Hours 4-Pyridone speciesRapid precipitation of insoluble pyridone.
4-Chloro-2-methyl-3-nitropyridine~18 Hours4-Pyridone speciesSlower degradation due to stronger C-Cl bond.
4-Bromo-2-methylpyridine> 7 DaysN/AStable.[1] Requires forcing conditions (high heat/strong base).
B. Thermal Stability (Solid State)

Method: Differential Scanning Calorimetry (DSC), 10°C/min ramp.

  • Target (Br-Nitro): Exhibits a sharp exotherm onset typically around 160°C - 180°C (decomposition). Note: Nitro-pyridines are potentially energetic.

  • Control (Br-NoNitro): Stable melt, decomposition >250°C.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, use the following self-validating protocols.

Protocol 1: Forced Degradation Study (ICH Q1A Aligned)

This protocol determines the intrinsic stability and validates analytical methods.

Workflow Diagram:

Forced_Degradation cluster_Stress Stress Conditions Sample Sample Preparation (1 mg/mL in MeCN) Acid Acid: 0.1N HCl 60°C, 4h Sample->Acid Base Base: 0.01N NaOH RT, 1h Sample->Base Oxid Oxidation: 3% H2O2 RT, 2h Sample->Oxid Quench Neutralization/Quench Acid->Quench Base->Quench Oxid->Quench Analysis UPLC-PDA-MS Analysis Quench->Analysis Data Mass Balance Calculation (Target 85-115%) Analysis->Data

Figure 2: Forced degradation workflow. Note the mild conditions for Base stress due to high lability.

Protocol 2: HPLC Method for Purity Assessment

Due to the polarity difference between the parent (lipophilic) and the pyridone degradant (polar), a gradient method is required.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 330 nm (Nitro-induced shift).

  • Critical Control Point: The pyridone degradant will elute near the solvent front (dead volume) if the initial organic hold is too high. Start at 5% organic to retain the degradant.

Storage and Handling Recommendations

Based on the stability data, the following handling procedures are mandatory to maintain compound integrity:

  • Moisture Exclusion: Store under Argon or Nitrogen atmosphere. The 4-bromo-3-nitro motif is hygroscopic and hydrolytically unstable.

  • Temperature: Store at -20°C for long-term storage.

  • Solvent Selection: Avoid nucleophilic solvents (Methanol, Ethanol) for stock solutions. Use Anhydrous DMSO, DMF, or Dichloromethane.

    • Warning: In DMSO, the compound may degrade over time if water is absorbed from the atmosphere.

  • Safety: Treat as a potential sensitizer and energetic material. Do not heat bulk material above 100°C without prior DSC evaluation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345 (Analogous Structure: 4-Chloro-3-nitropyridine). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (General principles of SNAr in nitropyridines).
  • Google Patents.Method for preparing 3-bromo-4-methylpyridine (CN104945314A). (Describes synthetic handling of related methyl-bromo-pyridines).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a critical intermediate in pharmaceutical synthesis and chemical research, 4-Bromo-2-methyl-3-nitropyridine demands rigorous adherence to safety and disposal protocols. Its chemical structure, incorporating a halogen, a nitro group, and a pyridine ring, classifies it as a hazardous substance requiring specialized handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The compound's functional groups contribute to its toxicological profile, classifying it as a hazardous material that must not be disposed of through standard waste streams.[1][2][3][4]

Core Hazards: The primary health risks associated with this compound are irritation and acute toxicity. Similar bromo-nitro aromatic compounds are known to cause significant irritation to the skin, eyes, and respiratory system.[5][6][7] Ingestion or significant exposure through skin contact or inhalation can be harmful.[5][7]

Hazard Summary Table:

Hazard ClassGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5][6]

Chemical Incompatibilities: A critical aspect of safe handling and disposal is preventing accidental reactions. This compound is chemically incompatible with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases [6]

Contact with these substances can lead to vigorous, exothermic reactions, potentially releasing hazardous fumes or causing a fire. Therefore, dedicated and segregated waste streams are mandatory.

Section 2: Personnel Protection and Engineering Controls

Before handling or preparing this compound for disposal, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[5] This is the primary line of defense to prevent the inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[5][6]

    • Hand Protection: Wear impervious nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[5][8]

    • Protective Clothing: A long-sleeved laboratory coat is required to protect the skin.[5][6]

    • Respiratory Protection: For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous, halogenated organic waste.[9][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[1]

Step 1: Waste Classification and Segregation

  • Classification: Immediately classify all waste containing this compound (including pure compound, reaction mixtures, and contaminated materials) as "Hazardous Waste."

  • Segregation: Maintain a dedicated, sealed waste container for halogenated organic waste. This is crucial to prevent dangerous reactions. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[6]

Step 2: Containerization and Labeling

  • Container: Use a chemically resistant, sealable container (e.g., high-density polyethylene or glass) that is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment to manage potential leaks.[3][11]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this compound must be managed by a licensed environmental services or hazardous waste disposal company.

  • Methodology: The standard and environmentally preferred method for destroying pyridine derivatives and other halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[1][4] This process ensures the complete destruction of the compound and neutralizes harmful byproducts like hydrogen bromide and nitrogen oxides.

cluster_0 Disposal Workflow A Waste Generated (e.g., unused reagent, reaction mixture) B Classify as Hazardous Waste A->B C Segregate into 'Halogenated Organic Waste' Stream B->C D Is the waste container correctly labeled and sealed? C->D E Store in Designated Satellite Accumulation Area D->E Yes I Correct Labeling & Sealing Procedure D->I No F Schedule Pickup by Licensed Waste Contractor E->F G Transport to Approved Waste Disposal Facility F->G H Final Disposal via High-Temperature Incineration G->H I->D

Caption: Decision workflow for the proper disposal of this compound.

Section 4: Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don PPE: For small, manageable spills, personnel trained in spill response should don the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill debris and dispose of it through the hazardous waste stream.[5][11]

cluster_1 Spill Response Logic Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE EvacuateLarge Evacuate Area & Contact EHS Immediately LargeSpill->EvacuateLarge Absorb Cover with Inert Absorbent Material DonPPE->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose

Caption: Logical flow for responding to a this compound spill.

Section 5: Decontamination of Empty Containers

The original product container is also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container at least three times with a suitable laboratory solvent (e.g., acetone, ethanol).[1]

  • Collect Rinsate: Crucially, all solvent rinsate must be collected and added to your halogenated hazardous waste container.[1] The rinsate is considered hazardous.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of through non-hazardous routes. Puncture or otherwise deface the container to prevent reuse.[1] Always confirm your institution's specific policy on rinsed container disposal.

References

  • Apollo Scientific. (2023, July 4). 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). 4-Bromo-2-nitroaniline Safety Data Sheet.
  • New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from [Link]

  • Santa Cruz Biotechnology. (2010, November 16). 3-Bromo-4-methylpyridine Safety Data Sheet.
  • University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
  • Thermo Fisher Scientific. 3-Bromo-4-methylpyridine Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Australian Government Department of Health (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.

Sources

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